molecular formula C34H69NO3 B12405393 CER10-d9

CER10-d9

Cat. No.: B12405393
M. Wt: 549.0 g/mol
InChI Key: GCGTXOVNNFGTPQ-PDMRHGGWSA-N
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Description

CER10-d9 is a useful research compound. Its molecular formula is C34H69NO3 and its molecular weight is 549.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H69NO3

Molecular Weight

549.0 g/mol

IUPAC Name

13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide

InChI

InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1/i2D3,4D2,6D2,8D2

InChI Key

GCGTXOVNNFGTPQ-PDMRHGGWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of CER10-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of CER10-d9, also known as N-palmitoyl(d9)-dihydrosphingosine. This deuterated analog of the naturally occurring N-palmitoyl-dihydrosphingosine serves as a valuable internal standard in mass spectrometry-based lipidomics. Furthermore, understanding the biological roles of its non-deuterated counterpart in cell signaling and disease pathways is crucial for its application in research.

Core Chemical Properties

This compound is a saturated ceramide with a deuterated palmitoyl (B13399708) chain. Its fundamental properties are summarized in the table below.

PropertyValueReference
Systematic Name N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)nonadeuteriohexadecanamideN/A
Common Names This compound, N-palmitoyl(d9)-dihydrosphingosine, N-palmitoyl(d9)-sphinganine, 16:0-d9 DH CeramideN/A
CAS Number 2260669-52-9[1]
Molecular Formula C₃₄H₆₀D₉NO₃[1]
Molecular Weight 548.97 g/mol [1]
Appearance White to off-white powder[1]
Purity >99% (by TLC)[1]
Storage -20°C[1]

Synthesis of this compound

Experimental Protocol: Proposed Synthesis of this compound

Part 1: Synthesis of d9-Palmitic Acid

A common method for introducing deuterium (B1214612) into a fatty acid chain is through the reduction of a triple bond with deuterium gas.

  • Starting Material: A commercially available long-chain fatty acid with a terminal alkyne (e.g., 15-hexadecynoic acid).

  • Deuteration: The starting material is dissolved in a suitable solvent (e.g., ethyl acetate) in a high-pressure reaction vessel.

  • A catalyst, such as palladium on carbon (Pd/C), is added.

  • The vessel is flushed with deuterium gas (D₂) and then pressurized.

  • The reaction is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The catalyst is removed by filtration, and the solvent is evaporated to yield d9-palmitic acid.

  • Purification is achieved by recrystallization or column chromatography.

Part 2: Coupling of d9-Palmitic Acid with Sphinganine (B43673)

The deuterated palmitic acid is then coupled to the sphinganine backbone.

  • Activation of d9-Palmitic Acid: The d9-palmitic acid is converted to an activated form, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester, to facilitate amide bond formation. For example, treatment with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) will yield the acyl chloride.

  • Coupling Reaction: Sphinganine (dihydrosphingosine) is dissolved in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and pyridine).

  • The activated d9-palmitic acid is added dropwise to the sphinganine solution at 0°C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction mixture is washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

G cluster_0 Part 1: d9-Palmitic Acid Synthesis cluster_1 Part 2: Coupling Reaction 15-Hexadecynoic_Acid 15-Hexadecynoic Acid d9-Palmitic_Acid d9-Palmitic Acid 15-Hexadecynoic_Acid->d9-Palmitic_Acid D2, Pd/C Activated_d9-Palmitic_Acid Activated d9-Palmitic Acid d9-Palmitic_Acid->Activated_d9-Palmitic_Acid Activation (e.g., Oxalyl Chloride) This compound This compound Activated_d9-Palmitic_Acid->this compound Sphinganine

Proposed synthetic workflow for this compound.

Analytical Data

Detailed analytical data for this compound is not publicly available. However, based on its structure and data from similar deuterated sphingolipids, the expected analytical characteristics are presented below.

Mass Spectrometry

Mass spectrometry is a key technique for the analysis of this compound, particularly in its application as an internal standard.

Ionization ModeExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI Positive549.6531.6 ([M+H - H₂O]⁺), 293.3 (d9-palmitoyl fragment)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for structural confirmation. The deuterium labeling in the palmitoyl chain will result in the absence of corresponding signals in the ¹H NMR spectrum and altered signals in the ¹³C NMR spectrum.

NucleusExpected Chemical Shifts (δ, ppm) and Multiplicities
¹H NMR Signals corresponding to the sphinganine backbone protons. Absence of signals for the terminal methyl and methylene (B1212753) protons of the palmitoyl chain.
¹³C NMR Signals for the carbons of the sphinganine backbone. The signals for the deuterated carbons in the palmitoyl chain will be triplets (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated analog.

Application in Lipidomics: LC-MS/MS Analysis of Stratum Corneum Ceramides (B1148491)

This compound is primarily used as an internal standard for the quantification of ceramides in biological samples, particularly from the stratum corneum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Ceramides in Stratum Corneum

This protocol is adapted from established methods for ceramide analysis.

  • Sample Collection: Stratum corneum samples are collected using tape stripping.

  • Lipid Extraction:

    • The tape strips are placed in a glass vial with a known amount of this compound internal standard.

    • Lipids are extracted using a solvent mixture such as chloroform:methanol (2:1, v/v).

    • The mixture is vortexed and incubated.

    • The solvent is transferred to a new tube and evaporated under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • The dried lipid extract is reconstituted in the mobile phase.

    • An aliquot is injected into an LC-MS/MS system.

    • LC Separation: A C18 reversed-phase column is typically used with a gradient elution of solvents like methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) formate.

    • MS/MS Detection: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each ceramide species and the this compound internal standard.

  • Quantification: The peak area of each endogenous ceramide is normalized to the peak area of the this compound internal standard to calculate its concentration.

G Sample_Collection Stratum Corneum Sample (Tape Stripping) Lipid_Extraction Lipid Extraction (with this compound internal standard) Sample_Collection->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase C18) Lipid_Extraction->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

Workflow for ceramide analysis using this compound.

Biological Significance of N-palmitoyl-dihydrosphingosine

The non-deuterated counterpart of this compound, N-palmitoyl-dihydrosphingosine, is an important bioactive lipid involved in various cellular processes.

Role in p53-Mediated Apoptosis

Research has shown that the tumor suppressor protein p53 can induce the de novo synthesis of ceramides, particularly N-palmitoylsphingosine (the unsaturated analog of N-palmitoyl-dihydrosphingosine), leading to apoptosis.[2][3] This process involves the transcriptional activation of ceramide synthase enzymes by p53.

G Cellular_Stress Cellular Stress (e.g., DNA Damage) p53_Activation p53 Activation Cellular_Stress->p53_Activation CerS_Transcription Transcriptional Upregulation of Ceramide Synthase (CerS5/6) p53_Activation->CerS_Transcription De_Novo_Synthesis De Novo Synthesis of N-palmitoyl-dihydrosphingosine CerS_Transcription->De_Novo_Synthesis Apoptosis Apoptosis De_Novo_Synthesis->Apoptosis

p53-dependent de novo ceramide synthesis pathway.
Experimental Protocol: Ceramide Synthase Activity Assay

To investigate the enzymatic activity responsible for the synthesis of N-palmitoyl-dihydrosphingosine, a ceramide synthase assay can be performed.

  • Preparation of Cell Lysates: Cells of interest are harvested and lysed to release cellular proteins, including ceramide synthases.

  • Reaction Mixture: The assay is typically performed in a buffer containing:

    • Cell lysate

    • Sphinganine (substrate)

    • Palmitoyl-CoA (substrate)

    • Bovine serum albumin (BSA) to solubilize the substrates

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: The reaction is stopped by adding a chloroform:methanol mixture, and the lipids are extracted.

  • Analysis: The amount of N-palmitoyl-dihydrosphingosine produced is quantified by LC-MS/MS, using this compound as an internal standard.

Conclusion

This compound is a critical tool for researchers in the field of lipidomics, enabling accurate quantification of ceramides in complex biological matrices. A thorough understanding of its chemical properties, a plausible synthetic route, and its application in validated analytical methods are essential for its effective use. Furthermore, knowledge of the biological roles of its non-deuterated analog provides a deeper context for its application in studies related to cell signaling, apoptosis, and various disease states. This guide provides a foundational resource for scientists and drug development professionals working with this important deuterated lipid standard.

References

An In-depth Technical Guide to N-palmitoyl(d9) dihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and biological significance of N-palmitoyl(d9) dihydrosphingosine. It is intended to be a valuable resource for researchers and professionals involved in sphingolipid research and drug development.

Core Structure and Properties

N-palmitoyl(d9) dihydrosphingosine, also known as C16 dihydro Ceramide-d9 or N-Palmitoyl Sphinganine-d9, is a deuterated form of the naturally occurring sphingolipid, N-palmitoyl dihydrosphingosine. The deuterium (B1214612) labeling is located on the terminal methyl and adjacent methylene (B1212753) groups of the palmitoyl (B13399708) chain. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

The fundamental structure consists of a sphinganine (B43673) (dihydrosphingosine) backbone N-acylated with a d9-palmitic acid. The sphinganine base is characterized by an 18-carbon chain with two hydroxyl groups and an amino group. The absence of the C4-C5 double bond in the sphinganine backbone distinguishes it from ceramide.

Chemical Structure

The formal chemical name for N-palmitoyl(d9) dihydrosphingosine is N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-hexadecanamide-13,13,14,14,15,15,16,16,16-d9.[1]

Physicochemical Data

A summary of the key quantitative data for N-palmitoyl(d9) dihydrosphingosine is presented in the table below.

PropertyValueReference
Chemical Formula C₃₄H₆₀D₉NO₃[1]
Molecular Weight 548.972 g/mol
CAS Number 2260669-52-9[1]
Physical State Solid powder
Solubility Soluble in DMSO and Ethanol[1]
Storage Temperature -20°C
Mass Spectrometry [M+H]⁺ = 549.972 ± 1 amu

Experimental Protocols

Generalized Synthesis Protocol

The synthesis of N-palmitoyl(d9) dihydrosphingosine can be achieved through the coupling of a sphinganine backbone with d9-palmitic acid. A general procedure is outlined below, based on common methods for ceramide synthesis.

Materials:

  • d9-Palmitic acid

  • D-erythro-dihydrosphingosine (Sphinganine)

  • Coupling agent (e.g., PyBOP®, HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

  • Solvents for purification (e.g., Chloroform, Methanol)

Procedure:

  • Activation of d9-Palmitic Acid: Dissolve d9-palmitic acid in an anhydrous solvent. Add the coupling agent and a base to the solution and stir at room temperature for a specified time to activate the carboxylic acid.

  • Coupling Reaction: To the activated d9-palmitic acid solution, add a solution of D-erythro-dihydrosphingosine in the same anhydrous solvent. Allow the reaction to proceed at room temperature overnight.

  • Work-up: Quench the reaction and perform a liquid-liquid extraction to isolate the crude product.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel, typically with a gradient of methanol (B129727) in chloroform, to yield pure N-palmitoyl(d9) dihydrosphingosine.

Analytical Methodology

Mass Spectrometry:

N-palmitoyl(d9) dihydrosphingosine is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of endogenous N-palmitoyl dihydrosphingosine.

  • Sample Preparation: Lipids are extracted from biological samples using a suitable solvent system (e.g., Folch method). A known amount of N-palmitoyl(d9) dihydrosphingosine is spiked into the sample prior to extraction.

  • LC Separation: The lipid extract is separated on a reverse-phase C18 column using a gradient of organic solvents.

  • MS Detection: The eluent is introduced into a mass spectrometer operating in positive ion mode. The analyte and the internal standard are detected using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). The transition for the protonated molecule [M+H]⁺ of N-palmitoyl(d9) dihydrosphingosine is monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized molecule. The absence of the olefinic protons and carbons in the C4-C5 position of the sphinganine backbone is a key diagnostic feature. The signals corresponding to the deuterated palmitoyl chain will be absent in the ¹H NMR spectrum and show characteristic changes in the ¹³C NMR spectrum.

Biological Significance and Signaling Pathways

N-palmitoyl dihydrosphingosine is a key intermediate in the de novo biosynthesis of ceramides (B1148491) and other complex sphingolipids. While often considered less bioactive than ceramide, dihydroceramides can have distinct biological roles and their accumulation can impact cellular processes.

De Novo Ceramide Biosynthesis

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of palmitoyl-CoA and serine. N-palmitoyl dihydrosphingosine is a direct precursor to N-palmitoyl ceramide.

de_novo_ceramide_biosynthesis Palmitoyl-CoA Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA->3-Ketosphinganine SPT Serine Serine Serine->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR N-palmitoyl_dihydrosphingosine N-palmitoyl dihydrosphingosine Sphinganine->N-palmitoyl_dihydrosphingosine CerS Ceramide Ceramide N-palmitoyl_dihydrosphingosine->Ceramide DEGS1 ceramide_apoptosis_pathway Stress_Stimuli Stress Stimuli (e.g., TNF-α, FasL) Ceramide_Generation Ceramide Generation Stress_Stimuli->Ceramide_Generation Protein_Phosphatases Protein Phosphatases (PP1, PP2A) Ceramide_Generation->Protein_Phosphatases Pro_apoptotic_Proteins Pro-apoptotic Proteins (Bax, Bak) Protein_Phosphatases->Pro_apoptotic_Proteins Mitochondrial_Dysfunction Mitochondrial Dysfunction Pro_apoptotic_Proteins->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Technical Guide: CER10-d9 (N-palmitoyl(d9)-sphinganine)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2260669-52-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

CER10-d9, also known as N-palmitoyl(d9)-sphinganine or 16:0-d9 DH Ceramide, is a deuterated form of N-palmitoyl dihydrosphingosine.[1] Its primary application in research and drug development is as a stable isotope-labeled internal standard for the accurate quantification of ceramides (B1148491) and related sphingolipids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of deuterated standards like this compound is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision in lipidomic studies.[3]

Ceramides themselves are a class of bioactive sphingolipids that function as signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[3] Alterations in ceramide levels have been linked to various diseases, making their precise measurement a key aspect of biomedical research.[3]

This technical guide provides an in-depth overview of this compound, focusing on its application in quantitative lipidomics, including detailed experimental protocols and relevant biological context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2260669-52-9[1][3][4]
Molecular Formula C₃₄H₆₀D₉NO₃[3][4]
Molecular Weight 548.97 g/mol [1][3][4]
Synonyms N-palmitoyl(d9) sphinganine, 16:0-d9 DH Ceramide[1]
Purity >99%[3]
Storage Temperature -20°C[1][3]
Stability 1 Year[3]

Application in Quantitative Lipidomics

This compound serves as an ideal internal standard in LC-MS/MS-based lipidomics due to its chemical and physical similarity to endogenous ceramides. Being deuterated, it is chemically identical to its non-deuterated counterpart but has a different mass, allowing it to be distinguished by a mass spectrometer. This property enables researchers to accurately quantify endogenous ceramide levels by correcting for sample loss during extraction and for variations in instrument response.

General Experimental Workflow

The use of this compound as an internal standard typically follows a standardized workflow in lipidomics experiments. The key steps are outlined in the diagram below.

G Experimental Workflow for Ceramide Quantification using this compound A Sample Collection (e.g., Plasma, Stratum Corneum) B Addition of Internal Standard (this compound) A->B C Lipid Extraction (e.g., Folch or Bligh-Dyer method) B->C D Sample Concentration C->D E LC-MS/MS Analysis D->E F Data Processing and Quantification E->F

Caption: A typical experimental workflow for the quantification of ceramides using this compound as an internal standard.

Detailed Experimental Protocol: Quantification of Ceramides in Human Plasma

This protocol is a synthesized example based on established methodologies for ceramide analysis.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Ceramide standards for calibration curve (e.g., C16:0, C18:0, C24:0, C24:1 ceramides)

  • Human plasma

  • Chloroform, Methanol, Water (LC-MS grade)

  • Acetonitrile, Isopropanol (LC-MS grade)

  • Formic acid, Ammonium (B1175870) formate (B1220265)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of a known concentration of this compound in methanol.

  • Perform a liquid-liquid extraction using a modified Folch method:

    • Add 2 mL of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each ceramide species and for this compound are monitored.

4. Data Analysis and Quantification:

  • Integrate the peak areas for each endogenous ceramide and for the this compound internal standard.

  • Calculate the ratio of the peak area of the endogenous ceramide to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratios of the ceramide standards against their known concentrations.

  • Determine the concentration of the endogenous ceramides in the plasma samples by interpolating their peak area ratios on the calibration curve.

Biological Significance of Ceramides

While this compound is a tool for analysis, the molecules it helps to quantify, ceramides, are crucial signaling lipids. They are central to the sphingolipid metabolism pathway and are involved in various cellular responses.

Ceramide Metabolism

Ceramides are synthesized and metabolized through several pathways, including de novo synthesis, the sphingomyelinase pathway, and the salvage pathway. The intricate balance of these pathways regulates cellular ceramide levels.

G Simplified Ceramide Metabolism Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA DHCer Dihydroceramides Serine_PalmitoylCoA->DHCer de novo synthesis Cer Ceramides DHCer->Cer SM Sphingomyelin Cer->SM Complex_Sphingolipids Complex Sphingolipids Cer->Complex_Sphingolipids Sphingosine Sphingosine Cer->Sphingosine Ceramidase SM->Cer Sphingomyelinase Complex_Sphingolipids->Cer Salvage Pathway S1P Sphingosine-1-Phosphate Sphingosine->S1P

Caption: A simplified overview of the major pathways of ceramide metabolism.

Role in Cellular Signaling

Elevated ceramide levels are often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. Ceramides can be generated in response to various cellular stresses, including chemotherapy, radiation, and inflammatory cytokines.

G Ceramide Signaling in Apoptosis and Cell Cycle Arrest Stress_Stimuli Stress Stimuli (e.g., Chemotherapy, Radiation) SMase Sphingomyelinase Activation Stress_Stimuli->SMase Ceramide ↑ Ceramide SMase->Ceramide PP1_PP2A Activation of Protein Phosphatases (PP1, PP2A) Ceramide->PP1_PP2A Caspase_Activation Caspase Activation Ceramide->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1 phase) PP1_PP2A->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram illustrating the role of ceramide in initiating apoptosis and cell cycle arrest in response to stress stimuli.

Quantitative Data Summary

The use of deuterated internal standards like this compound significantly improves the performance of LC-MS/MS assays for ceramide quantification. The following table summarizes typical performance characteristics reported in studies utilizing such standards.

Performance MetricTypical ValueSignificance
Linearity (R²) > 0.99Indicates a strong correlation between the concentration and the instrument response over a defined range.[4][5]
Intra- and Inter-assay Precision (%CV) < 15%Demonstrates the high reproducibility of the analytical method.[4][5]
Accuracy (% Recovery) 90-110%Shows that the method accurately measures the true concentration of the analyte.[4]
Lower Limit of Quantification (LLOQ) Low ng/mL rangeHighlights the high sensitivity of the assay, allowing for the detection of low-abundance ceramide species.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and its role in health and disease. Its use as an internal standard in LC-MS/MS-based lipidomics provides the necessary accuracy and precision to reliably quantify ceramide levels in complex biological matrices. A thorough understanding of its application and the underlying biological significance of ceramides is crucial for advancing research in this dynamic field.

References

In-Depth Technical Guide to CER10-d9: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of CER10-d9, a deuterated analog of N-palmitoyl-dihydrosphingosine. This compound serves as a crucial internal standard for the accurate quantification of ceramides (B1148491) in complex biological matrices using mass spectrometry-based lipidomics. This document details its physicochemical properties, provides a representative experimental protocol for its use, and explores the broader context of ceramide signaling pathways in cellular processes.

Physicochemical Properties of this compound

This compound is a synthetic, stable isotope-labeled ceramide. The incorporation of nine deuterium (B1214612) atoms on the N-palmitoyl chain provides a distinct mass shift, enabling its use as an internal standard to correct for variability in sample preparation and mass spectrometric analysis.

PropertyValueReference
Chemical Name N-palmitoyl(d9)-dihydrosphingosine[1]
Molecular Formula C₃₄H₆₀D₉NO₃[2]
Molecular Weight 548.97 g/mol [1][2][3]
CAS Number 2260669-52-9[1][2]
Appearance Powder[1]
Storage -20°C[1]
Primary Application Internal standard for mass spectrometry[1]

Experimental Protocol: Quantification of Ceramides using this compound by LC-MS/MS

This section outlines a detailed methodology for the quantification of endogenous ceramides in biological samples, such as plasma or tissue homogenates, utilizing this compound as an internal standard.

Materials and Reagents
  • Solvents: LC-MS grade methanol (B129727), chloroform, isopropanol, acetonitrile, and water.

  • Internal Standard (IS): this compound solution of a known concentration.

  • Biological Matrix: Plasma, serum, or tissue homogenate.

  • Other Reagents: Formic acid, ammonium (B1175870) formate.

Sample Preparation: Protein Precipitation and Lipid Extraction
  • Thaw biological samples on ice.

  • To 50 µL of sample, add 10 µL of the this compound internal standard solution.

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant containing the lipid extract to a new microcentrifuge tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific precursor-to-product ion transitions for each ceramide species and for this compound are monitored.
Data Analysis

The concentration of each endogenous ceramide is calculated by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve prepared with known concentrations of non-labeled ceramide standards.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Ceramide Quantification

The following diagram illustrates the key steps in the quantification of ceramides from a biological sample using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Cold Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying under Nitrogen Supernatant_Transfer->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for ceramide quantification using this compound.

Ceramide Signaling in Apoptosis

Ceramides are bioactive lipids that play a central role as second messengers in various cellular signaling pathways, including apoptosis (programmed cell death). External stimuli such as stress or cytokine signaling can lead to the generation of ceramide, which in turn can activate downstream pathways leading to cell death.

Ceramide_Apoptosis_Pathway cluster_stimuli External Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Effectors Stress Stress SMase Sphingomyelinase (SMase) Activation Stress->SMase Cytokines Cytokines (e.g., TNF-α) Cytokines->SMase Ceramide Ceramide Generation SMase->Ceramide JNK_Pathway JNK Pathway Activation Ceramide->JNK_Pathway Caspase_Activation Caspase Activation Ceramide->Caspase_Activation Apoptosis Apoptosis JNK_Pathway->Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified ceramide signaling pathway in apoptosis.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics, enabling precise and accurate measurement of ceramides. Understanding the role of these bioactive lipids in cellular signaling is critical for advancing research in numerous disease areas, including cancer, neurodegenerative disorders, and metabolic diseases. The methodologies and pathways described in this guide provide a foundational understanding for professionals engaged in drug development and biomedical research.

References

The Gold Standard in Quantitative Analysis: A Technical Guide to the Function of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the pursuit of precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the gold standard for robust and reliable quantitative analysis by mass spectrometry.[1]

Core Principle: Isotope Dilution and Co-elution

The foundational principle behind the efficacy of deuterated internal standards lies in isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced by its stable, non-radioactive isotope, deuterium (B1214612) (²H).[2] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the native analyte by a mass spectrometer.[3]

Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the analyte.[3] This ensures that both compounds exhibit almost identical behavior throughout the entire analytical workflow, from extraction and sample preparation to chromatographic separation and ionization.[2][4] When a known quantity of the deuterated internal standard is added to a sample at the earliest stage, it acts as a perfect mimic for the analyte.[1] Any loss of analyte during sample processing or fluctuations in instrument signal will be mirrored by a proportional loss or fluctuation in the deuterated standard.[5] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.[6]

The near-identical chemical nature of the analyte and the deuterated internal standard results in their co-elution during liquid chromatography (LC).[4] This co-elution is critical because it ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the same matrix effects (ion suppression or enhancement) from complex biological samples.[7] This simultaneous analysis provides the most accurate correction for these often-unpredictable interferences.[3]

Key Advantages in Drug Development and Research

The application of deuterated internal standards is integral across various stages of pharmaceutical development and clinical research, offering significant advantages:

  • Enhanced Accuracy and Precision : By compensating for variability in sample preparation, matrix effects, and instrument drift, deuterated standards significantly improve the reliability and reproducibility of quantitative data.[1][8]

  • Improved Method Robustness : Assays that utilize deuterated internal standards are less susceptible to minor variations in experimental conditions, leading to more rugged and transferable methods.[1]

  • Regulatory Acceptance : The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for bioanalytical method validation.[1]

  • Critical Role in Pharmacokinetics (PK) and Drug Metabolism (DMPK) : These standards are essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, providing reliable data for pharmacokinetic modeling and dose selection.[1]

Experimental Workflows and Protocols

The successful implementation of deuterated internal standards requires a well-defined and validated experimental workflow. The general process involves sample preparation, LC-MS/MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Whole Blood) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Protein Precipitation / Extraction (e.g., Acetonitrile (B52724), SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation (Co-elution of Analyte & IS) Evap->LC MS Tandem Mass Spectrometry (Detection by m/z) LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate

A typical workflow for a bioanalytical assay using a deuterated internal standard.
Detailed Experimental Protocol 1: Quantification of Immunosuppressants in Whole Blood

This protocol outlines the steps for the simultaneous quantification of sirolimus and everolimus (B549166) in whole blood using their respective deuterated internal standards. Therapeutic drug monitoring of these immunosuppressants is critical for organ transplant patients.[9][10]

Materials:

  • Whole blood samples collected in EDTA tubes.

  • Reference standards for sirolimus and everolimus.

  • Deuterated internal standards (e.g., sirolimus-d3, everolimus-d4).[10]

  • Acetonitrile (HPLC grade).

  • Zinc sulfate (B86663) solution (0.1M).[10]

  • Ammonium (B1175870) formate (B1220265) and formic acid for mobile phase preparation.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

  • Preparation of Internal Standard Precipitation Solution: Create a solution of 1:4 (v/v) aqueous 0.1M zinc sulfate and acetonitrile. Spike this solution with the deuterated internal standards (sirolimus-d3 and everolimus-d4) to a final concentration appropriate for the expected analyte levels.[10]

  • Sample Preparation:

    • To 100 µL of whole blood sample (calibrator, quality control, or unknown), add 500 µL of the internal standard precipitation solution.[10]

    • Vortex the mixture vigorously for 10 seconds.[10]

    • Incubate at room temperature for 10 minutes to ensure complete protein precipitation.[10]

    • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

    • Carefully transfer the supernatant to an autosampler vial for analysis.[10]

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant (e.g., 20 µL) onto a C18 analytical column.

    • Perform chromatographic separation using a gradient elution with mobile phases consisting of ammonium formate and formic acid in water and methanol.

    • Detect the analytes and their corresponding deuterated internal standards using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for each compound.[3]

  • Data Analysis:

    • Integrate the peak areas for each analyte and its internal standard.

    • Calculate the peak area ratio of the analyte to its deuterated internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.

    • Determine the concentration of the analytes in the unknown samples from the calibration curve.[3]

Detailed Experimental Protocol 2: Quantification of 25-Hydroxyvitamin D in Serum

This protocol details the quantification of 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 in human serum, a key indicator of vitamin D status.[7]

Materials:

  • Human serum samples.

  • Reference standards for 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3.

  • Deuterated internal standard (e.g., d6-25-hydroxyvitamin D3).[7]

  • Acetonitrile (HPLC grade).

  • LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source.

Procedure:

  • Preparation of Internal Standard Solution: Prepare a working solution of d6-25-hydroxyvitamin D3 in acetonitrile at a concentration of 75 ng/mL.[7]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum sample, calibrator, or quality control, add 200 µL of the internal standard solution in acetonitrile.[7]

    • Vortex the mixture for 30 seconds to precipitate serum proteins.[7]

    • Centrifuge at 5,000 RCF for 10 minutes.[7]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a C18 column.

    • Separate the vitamin D metabolites using an appropriate mobile phase gradient.

    • Utilize an APCI source in positive ion mode for detection.

    • Monitor the specific MRM transitions for 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and the d6-25-hydroxyvitamin D3 internal standard.[11]

  • Data Analysis:

    • Perform quantification by calculating the peak area ratio of each analyte to the deuterated internal standard.

    • Generate a calibration curve and determine the concentrations in unknown samples as described in the previous protocol.

Quantitative Data and Method Performance

The use of deuterated internal standards demonstrably improves the accuracy and precision of bioanalytical methods. The following tables summarize typical validation data for the quantification of immunosuppressants and vitamin D, highlighting the performance of methods employing these standards.

Table 1: Method Performance for Immunosuppressant Quantification in Whole Blood [9]

AnalyteLinearity RangeIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)
Cyclosporine A2 - 1250 ng/mL0.9 - 14.7%2.5 - 12.5%90 - 113%
Tacrolimus0.5 - 42.2 ng/mL0.9 - 14.7%2.5 - 12.5%90 - 113%
Sirolimus0.6 - 49.2 ng/mL0.9 - 14.7%2.5 - 12.5%90 - 113%
Everolimus0.5 - 40.8 ng/mL0.9 - 14.7%2.5 - 12.5%90 - 113%
Mycophenolic Acid0.01 - 7.5 µg/mL0.9 - 14.7%2.5 - 12.5%90 - 113%

Data synthesized from a validated LC-MS/MS method using deuterated internal standards for each analyte.[9]

Table 2: Comparison of Assay Performance With and Without a Deuterated Internal Standard [2]

ParameterMethod with Deuterated ISMethod with Structural Analog IS
Accuracy (Mean % Bias)
LLOQ QC2.5%-8.7%
Low QC1.8%-7.2%
Mid QC-0.5%-4.5%
High QC-1.2%-3.1%
Precision (% CV)
LLOQ QC6.8%14.2%
Low QC5.5%11.8%
Mid QC4.1%9.5%
High QC3.8%8.9%

Representative data illustrating the superior accuracy and precision achieved with a stable isotope-labeled internal standard compared to a structural analog.[2]

Mandatory Visualizations

The logical relationship demonstrating how deuterated standards correct for analytical variability is a cornerstone of their function.

G cluster_process Analytical Process cluster_compounds Compounds in Sample cluster_output Measurement & Calculation Variability Sources of Variability Sample Preparation Loss Matrix Effects (Ion Suppression) Instrumental Drift Analyte Analyte Variability->Analyte Affects Signal Deuterated_IS Deuterated Internal Standard Variability->Deuterated_IS Affects Signal Equally Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio Deuterated_IS->Ratio Result Accurate Quantification Ratio->Result Normalizes Variability

Correction of analytical variability by a deuterated internal standard.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative analysis, providing the accuracy, precision, and robustness required for demanding applications in drug development and clinical research.[1] Their ability to mimic the target analyte throughout the analytical process allows for effective normalization of experimental variability, from sample preparation to mass spectrometric detection.[3] A thorough understanding of their underlying principles, coupled with meticulous experimental design and validation, empowers researchers to generate high-quality, reliable, and defensible data, ultimately supporting the development of safe and effective medicines.

References

An In-depth Technical Guide to Ceramide Analysis: From Cellular Signaling to Advanced Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are fundamental bioactive molecules that serve not only as structural components of cellular membranes but also as critical second messengers in a myriad of cellular processes.[1][2] Composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the structural diversity of ceramides, arising from variations in fatty acid chain length and saturation, dictates their specific biological functions.[1] These molecules are central to regulating cell differentiation, proliferation, and apoptosis.[3][4] Dysregulation of ceramide metabolism has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, metabolic disorders, and dermatological conditions, making their accurate analysis a cornerstone of modern biomedical research and drug development.[1][2]

This technical guide provides a comprehensive overview of ceramide analysis, detailing their biological significance, the intricacies of their signaling pathways, and the state-of-the-art methodologies for their quantification. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively investigate the role of ceramides in health and disease.

The Central Role of Ceramides in Cellular Signaling

Ceramides are generated through two primary pathways: the de novo synthesis pathway and the hydrolysis of sphingomyelin (B164518). The de novo pathway, initiated in the endoplasmic reticulum, involves the condensation of serine and palmitoyl-CoA.[5] Alternatively, various cellular stresses and signaling molecules can activate sphingomyelinases to hydrolyze sphingomyelin in cell membranes, leading to a rapid increase in intracellular ceramide levels.[6]

Once generated, ceramides act as signaling hubs, influencing a variety of downstream effectors. They are known to activate protein phosphatases, such as PP1 and PP2a, and protein kinases, including protein kinase C (PKC) and c-Jun N-terminal kinase (JNK).[5][7] These interactions trigger signaling cascades that can ultimately lead to cell cycle arrest and apoptosis, positioning ceramides as key regulators of cell fate.[6][8]

dot

Ceramide_Signaling_Pathways cluster_synthesis Ceramide Generation cluster_effects Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA De Novo Synthesis De Novo Synthesis Serine + Palmitoyl-CoA->De Novo Synthesis Ceramide Ceramide De Novo Synthesis->Ceramide Sphingomyelin Sphingomyelin Sphingomyelinase Sphingomyelinase Sphingomyelin->Sphingomyelinase Sphingomyelinase->Ceramide PP1 / PP2a PP1 / PP2a Ceramide->PP1 / PP2a PKC / JNK PKC / JNK Ceramide->PKC / JNK Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Apoptosis Apoptosis PP1 / PP2a->Apoptosis PKC / JNK->Apoptosis

Caption: Overview of ceramide generation and its role in signaling pathways leading to apoptosis and cell cycle arrest.

Core Analytical Techniques for Ceramide Quantification

The accurate quantification of ceramides in complex biological matrices presents a significant analytical challenge due to their low abundance and the presence of numerous lipid species.[1] While several methods have been developed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1]

Other techniques employed for ceramide analysis include:

  • Thin-Layer Chromatography (TLC): A cost-effective method for the separation of lipids, often used for qualitative analysis or as a preliminary purification step.[1]

  • High-Performance Liquid Chromatography (HPLC): Offers good resolution for separating different ceramide species, which can then be detected by various means, including UV or fluorescence.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique, particularly for analyzing long-chain ceramides, though it often requires derivatization of the analytes.[1]

Experimental Protocols for Ceramide Analysis by LC-MS/MS

The following sections detail a robust and widely adopted protocol for the quantification of various ceramide species in biological samples using LC-MS/MS.

Sample Preparation: Lipid Extraction

A critical first step in ceramide analysis is the efficient extraction of lipids from the biological matrix while minimizing degradation. The Bligh and Dyer method is a commonly used protocol.[3]

Protocol for Lipid Extraction from Plasma:

  • To a 50 µL plasma sample in a glass tube, add internal standards (e.g., C17:0 ceramide).

  • Add 2 mL of a 1:2 (v/v) chloroform (B151607):methanol mixture.

  • Vortex thoroughly to ensure complete mixing.

  • Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

  • Centrifuge to pellet any precipitated protein and clearly separate the aqueous and organic layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the collected organic phase under a stream of nitrogen.

  • For plasma samples, a further purification step using silica (B1680970) gel column chromatography is often required to remove other abundant lipids.[3]

Protocol for Lipid Extraction from Tissues:

  • Homogenize approximately 10 mg of tissue in a suitable buffer.

  • Follow steps 1-7 as described for plasma extraction.

dot

Experimental_Workflow_Ceramide_Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Bligh & Dyer Chromatographic Separation Chromatographic Separation Lipid Extraction->Chromatographic Separation Reverse-Phase HPLC Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection ESI-MS/MS Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: A typical experimental workflow for the analysis of ceramides from biological samples.

Liquid Chromatography Separation

Reverse-phase high-performance liquid chromatography is commonly used to separate different ceramide species based on their hydrophobicity.

Typical HPLC Parameters:

ParameterValue
Column C8 or C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.3 - 0.5 mL/min
Gradient A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute ceramides with increasing acyl chain length.
Injection Volume 5-10 µL
Mass Spectrometry Detection

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is employed for the sensitive and specific detection of ceramides. The multiple reaction monitoring (MRM) mode is typically used for quantification.

Typical MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage ~3.0 kV
Source Temperature ~150 °C
Desolvation Gas Flow ~800 L/hr
Collision Gas Argon
MRM Transitions Specific precursor-to-product ion transitions are monitored for each ceramide species and internal standard. For example, for Cer(d18:1/16:0), the transition could be m/z 538.5 -> 264.4.

Data Presentation and Quantitative Analysis

The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they correct for variations in extraction efficiency and instrument response. Calibration curves are generated by analyzing known concentrations of ceramide standards.

Performance Characteristics of LC-MS/MS Methods for Ceramide Analysis

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for ceramide quantification.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.01 - 0.1 ng/mL[9][10]
Limit of Quantification (LOQ) 0.02 - 0.5 ng/mL[9][10]
Linear Dynamic Range 0.02 - 16 µg/mL (depending on the ceramide species)[11]
Intra-assay Precision (%CV) < 15%[3][9]
Inter-assay Precision (%CV) < 15%[3][9]
Recovery from Plasma 78 - 91%[3][9]
Recovery from Tissue 70 - 99%[3][9]
Representative Concentrations of Ceramide Species in Human Plasma

The table below presents example concentrations of various ceramide species found in human plasma, as determined by LC-MS/MS.

Ceramide SpeciesConcentration Range (µg/mL)
C16:00.5 - 2.0
C18:00.2 - 1.0
C20:00.1 - 0.5
C22:00.1 - 0.8
C24:01.0 - 5.0
C24:10.5 - 3.0

Note: These values are illustrative and can vary depending on the study population and analytical methodology.

Applications in Drug Development

The ability to accurately measure changes in ceramide levels is invaluable in drug development. For instance, in oncology, therapeutic strategies are being developed to modulate ceramide metabolism to promote apoptosis in cancer cells.[12][13] Ceramide analysis can be used to:

  • Assess the on-target effects of drugs that modulate sphingolipid metabolism.

  • Identify biomarkers for disease progression and therapeutic response.

  • Elucidate the mechanism of action of novel therapeutic agents.

Conclusion

Ceramide analysis is a rapidly evolving field with profound implications for biomedical research and drug development. The methodologies outlined in this guide, particularly LC-MS/MS, provide the sensitivity and specificity required to unravel the complex roles of these bioactive lipids in health and disease. As our understanding of ceramide signaling pathways deepens, the continued refinement of these analytical techniques will be paramount in translating fundamental discoveries into novel therapeutic interventions.

References

The Cornerstone of Quantification: A Technical Guide to Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale characterization of lipids in biological systems, offers profound insights into cellular physiology, disease pathology, and therapeutic response. The accuracy of these insights, however, is fundamentally dependent on the ability to quantify lipid species precisely. Mass spectrometry-based lipidomics is subject to significant analytical variability arising from sample extraction, matrix effects, and instrument performance fluctuations. This guide provides an in-depth examination of the foundational tool used to overcome these challenges: the internal standard. By implementing a robust internal standard strategy, researchers can ensure the accuracy, reproducibility, and ultimate biological relevance of their quantitative data.

The Role and Rationale of Internal Standards

An internal standard (IS) is a well-characterized compound structurally analogous to the analyte of interest, which is added to a sample at a known concentration before any analytical procedures begin.[1] The core principle is that the IS experiences the same procedural variations—such as loss during extraction or fluctuations in ionization efficiency—as the endogenous analyte.[2] By normalizing the signal of the analyte to the signal of the IS, these variations are effectively cancelled out, leading to reliable quantification.[1]

The primary functions of an internal standard in lipidomics are:

  • Correction for Sample Loss: During multi-step lipid extraction and cleanup, some sample loss is inevitable. An IS added at the very first step accounts for this loss.[3]

  • Compensation for Matrix Effects: The complex biological matrix of a sample can suppress or enhance the ionization of an analyte in the mass spectrometer's source. A chemically similar IS will experience these same effects, allowing for their correction.[3]

  • Normalization of Instrumental Variability: An IS corrects for minor fluctuations in instrument performance, such as injection volume and detector response, over the course of a long analytical run.[2]

Types and Selection of Internal Standards

The selection of an appropriate internal standard is a critical decision in the design of any quantitative lipidomics experiment. The two most common classes of internal standards are stable isotope-labeled lipids and structurally unique non-endogenous lipids.

Stable Isotope-Labeled Internal Standards

Considered the "gold standard," these are lipids in which one or more atoms (e.g., ¹H, ¹²C) have been replaced with a heavy isotope (e.g., ²H/D, ¹³C).[1] Because they are chemically identical to their endogenous counterparts, they have nearly identical physicochemical properties, ensuring they behave similarly during extraction, chromatography, and ionization.[4] This makes them the ideal choice for correcting analytical variability with the highest degree of accuracy.

Odd-Chain and Non-Endogenous Internal Standards

These are lipids that contain structural features not typically found in the biological system under study, such as fatty acids with an odd number of carbon atoms (e.g., C17:0) or unique head groups.[1] They are a cost-effective alternative to stable isotope-labeled standards and are widely used, especially in untargeted or discovery-based lipidomics where standards for every identified lipid are not available. While effective, they may not perfectly mimic the behavior of all endogenous lipids within a class.[5]

Key Selection Criteria

The process of choosing an internal standard should be systematic and guided by several key principles. The following decision-making workflow illustrates the critical considerations.

G Decision Workflow for Internal Standard Selection start Start: Define Analytical Goal (Targeted vs. Untargeted) is_analyte_known Is the exact analyte structure known? start->is_analyte_known use_isotope_std Use Stable Isotope-Labeled (SIL) Internal Standard (Gold Standard) is_analyte_known->use_isotope_std  Yes (Targeted) use_class_std Use Lipid Class Representative IS (e.g., Odd-Chain) is_analyte_known->use_class_std No (Untargeted)   check_purity Verify Purity & Concentration of Standard use_isotope_std->check_purity use_class_std->check_purity check_presence Confirm IS is absent or at trace levels in sample check_purity->check_presence Pass fail_purity Source new standard check_purity->fail_purity Fail spike_early Spike IS into sample as early as possible (pre-extraction) check_presence->spike_early Pass fail_presence Select a different IS check_presence->fail_presence Fail validate Validate Method: Linearity, Precision, Accuracy spike_early->validate end End: Proceed with Quantitative Analysis validate->end

Caption: Decision workflow for selecting an appropriate internal standard.

Quantitative Performance Comparison

The use of internal standards significantly improves the precision of lipid quantification, which is often measured by the coefficient of variation (%CV) across replicate samples. Stable isotope-labeled standards typically provide the best performance due to their close physicochemical match with the endogenous analytes.

Performance MetricStable Isotope-Labeled ISOdd-Chain ISNo Internal Standard
Typical Precision (%CV) < 10% < 15% > 20-30%
Correction for Matrix Effects SuperiorGoodNone
Correction for Extraction Recovery SuperiorGoodNone
Cost HighModerateN/A
Availability Limited for some lipid classesWidely availableN/A
This table summarizes representative data from lipidomics studies, highlighting the improved precision achieved with internal standards.[1][6]

Experimental Protocols

Detailed and consistent protocols are essential for reproducible lipidomics. The following sections outline key methodologies for the use of internal standards in a typical LC-MS workflow.

General Lipidomics Workflow Visualization

The diagram below illustrates the critical stages of a lipidomics experiment, emphasizing the point at which the internal standard is introduced.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Known Amount of Internal Standard (IS) Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE) Spike->Extract Dry Dry Extract (e.g., under N2) Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Peak Peak Integration (Analyte & IS) LCMS->Peak Ratio Calculate Peak Area Ratio (Analyte / IS) Peak->Ratio Quant Quantification (using calibration curve) Ratio->Quant Result Quantitative Results Quant->Result Final Concentration

Caption: A typical experimental workflow for quantitative lipidomics analysis.

Protocol: Lipid Extraction from Plasma using MTBE

This protocol describes a widely used method for extracting a broad range of lipids from plasma samples.

  • Sample Preparation : Thaw 25 µL of human plasma on ice.

  • Internal Standard Spiking : Add 225 µL of cold methanol (B129727) containing a pre-aliquoted mixture of odd-chain and deuterated lipid internal standards to the plasma sample.[7]

  • Extraction Solvent Addition : Add 750 µL of cold methyl tert-butyl ether (MTBE). Vortex the mixture for 10 seconds and shake for 6 minutes at 4°C.[7]

  • Phase Separation : Induce phase separation by adding 188 µL of LC/MS-grade water. Vortex briefly and then centrifuge at 14,000 rpm for 2 minutes.[7]

  • Lipid Collection : Carefully collect the upper organic layer, which contains the lipids and the co-extracted internal standards.

  • Drying and Reconstitution : Evaporate the solvent using a centrifugal evaporator. Reconstitute the dried lipid extract in a methanol/toluene (9:1, v/v) mixture suitable for LC-MS injection.[7]

Protocol: LC-MS/MS Analysis
  • Chromatographic Separation : Inject the reconstituted lipid extract onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phases :

    • Mobile Phase A : Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B : Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution : Run a gradient from a low to a high percentage of mobile phase B to elute lipids based on their hydrophobicity.

  • Mass Spectrometry : Analyze the column eluent using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) with electrospray ionization (ESI). Acquire data in both positive and negative ion modes to ensure comprehensive coverage of all lipid classes.

  • Data Processing : Use specialized software to integrate the peak areas for both the endogenous lipid species and their corresponding internal standards. Calculate the concentration of each analyte by normalizing its peak area to that of its assigned internal standard and interpolating from a calibration curve.

Application in Signaling Pathways: Sphingolipid Metabolism

Internal standards are indispensable for studying dynamic biological systems, such as signaling pathways where the concentrations of bioactive lipids can change rapidly. The sphingolipid pathway, which involves key signaling molecules like ceramide and sphingosine-1-phosphate (S1P), is a prime example.[8] Accurate quantification is essential because these lipids often have opposing biological functions (e.g., ceramide is pro-apoptotic, while S1P is pro-survival).[9]

G Key Intermediates in Sphingolipid Metabolism Serine Serine + Palmitoyl-CoA e_spt SPT Serine->e_spt Sphinganine Sphinganine (d18:0) e_cerS CerS Sphinganine->e_cerS DHCer Dihydroceramides (DHCer) e_des1 DES1 DHCer->e_des1 Ceramide Ceramides (Cer) e_sms SMS Ceramide->e_sms e_gcs GCS Ceramide->e_gcs e_cdase CDase Ceramide->e_cdase SM Sphingomyelin (SM) GlcCer Glucosylceramides (GlcCer) Sphingosine Sphingosine (d18:1) e_sphK SphK Sphingosine->e_sphK S1P Sphingosine-1-Phosphate (S1P) e_spp SPP S1P->e_spp e_spt->Sphinganine e_cerS->DHCer e_des1->Ceramide e_sms->SM e_gcs->GlcCer e_cdase->Sphingosine e_sphK->S1P e_spp->Sphingosine

Caption: Simplified sphingolipid metabolic and signaling pathway.

To accurately quantify the changes in Ceramide, Sphingosine, and S1P during a cellular response, a researcher would spike their samples with stable isotope-labeled versions of these lipids (e.g., Cer(d18:1/17:0), Sphingosine-d7, S1P-d7) prior to extraction. This ensures that any changes detected are true biological effects and not analytical artifacts.

Conclusion

References

A Technical Guide to CER10-d9: An Internal Standard for Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CER10-d9, a deuterated analog of C16 dihydroceramide. Due to its isotopic labeling, this compound is not biologically active in signaling pathways but serves as a critical internal standard for the accurate quantification of natural ceramides (B1148491) in biological samples via mass spectrometry. This guide details available suppliers, purity specifications, a representative experimental protocol for its use, and a visualization of the relevant biological pathways of its non-deuterated counterpart.

This compound: Suppliers and Purity Specifications

This compound is the common name for N-palmitoyl(d9) dihydrosphingosine, also known as C16 dihydro Ceramide-d9. It is a synthetic, deuterated sphingolipid used primarily in lipidomic analysis. Several chemical suppliers offer this compound, ensuring its accessibility for research purposes.

SupplierProduct NameCAS NumberMolecular FormulaPurity
Avanti Polar Lipids CER10(d9)2260669-52-9C₃₄H₆₀D₉NO₃>99% (TLC)[1]
Cayman Chemical C16 dihydro Ceramide-d₉2260669-52-9C₃₄H₆₀D₉NO₃≥98% (C16 dihydro Ceramide); ≥99% deuterated forms (d₁-d₉)[2][3]
MedChemExpress This compound2260669-52-9C₃₄H₆₀D₉NO₃99.0%[4]

Experimental Protocol: Quantification of Ceramides using LC-MS/MS with a Deuterated Internal Standard

The following is a generalized protocol for the quantification of ceramides in biological samples, such as plasma or tissue homogenates, using a deuterated internal standard like this compound. This method is based on common practices in lipidomics research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8]

Materials and Reagents
Sample Preparation and Lipid Extraction
  • Thaw Samples: Thaw biological samples on ice.

  • Add Internal Standard: To a known volume or weight of the sample (e.g., 50 µL of plasma), add a precise amount of the this compound internal standard solution. The amount of IS added should be comparable to the expected concentration of the endogenous ceramides.

  • Lipid Extraction (Bligh & Dyer Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly for 1-2 minutes to ensure mixing.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to pellet any precipitated protein and separate the aqueous and organic layers.

  • Isolate Lipid Layer: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry Down: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of methanol, isopropanol, and water.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water with formic acid and ammonium formate (Mobile Phase A) and a mixture of acetonitrile and isopropanol with the same additives (Mobile Phase B).

    • The gradient is designed to separate the different ceramide species based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific ceramides. This involves monitoring the transition of a specific precursor ion (the protonated molecule [M+H]⁺) to a characteristic product ion for each ceramide and the internal standard. For ceramides, a common product ion at m/z 264 is often used, which results from the loss of the fatty acyl chain.[5]

Data Analysis
  • Peak Integration: Integrate the peak areas for each endogenous ceramide and the this compound internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the non-deuterated ceramide standards to the peak area of the internal standard against the known concentrations of the standards.

  • Quantification: Determine the concentration of each ceramide in the biological samples by using the peak area ratios of the endogenous ceramide to the internal standard and interpolating from the calibration curve.

Visualization of Relevant Biological Pathways

While this compound is an analytical tool, its non-deuterated analog, C16 dihydroceramide, is a precursor in the de novo synthesis of ceramides, which are crucial signaling molecules. The following diagrams illustrate the experimental workflow for using this compound and the biological pathway in which its counterpart is involved.

Experimental Workflow for Ceramide Quantification

G Experimental Workflow for Ceramide Quantification using a Deuterated Internal Standard sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with This compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction drydown Solvent Evaporation extraction->drydown reconstitute Reconstitution in Injection Solvent drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing (Peak Integration, Calibration) lcms->data quant Quantification of Endogenous Ceramides data->quant

Caption: Workflow for quantifying ceramides with an internal standard.

De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides occurs in the endoplasmic reticulum and is a fundamental pathway for producing these bioactive lipids.[2][9][10] Dihydroceramides, the direct precursors to ceramides, are synthesized in this pathway.

G De Novo Ceramide Biosynthesis Pathway enzyme enzyme serine Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine->spt kds 3-Ketodihydrosphingosine kdsr 3-Ketodihydrosphingosine Reductase kds->kdsr dhs Dihydrosphingosine (Sphinganine) cers Ceramide Synthase (CerS) dhs->cers dh_cer Dihydroceramide (e.g., C16 Dihydroceramide) degs Dihydroceramide Desaturase (DEGS) dh_cer->degs cer Ceramide (e.g., C16 Ceramide) spt->kds kdsr->dhs cers->dh_cer degs->cer

Caption: Key steps in the de novo synthesis of ceramides.

Simplified Ceramide Signaling in Apoptosis

Ceramides are well-established mediators of cellular stress responses, including apoptosis.[3][11] An accumulation of ceramides can lead to the activation of downstream pathways that result in programmed cell death.

G Simplified Ceramide-Mediated Apoptosis Signaling stress stress pathway pathway stress_stim Cellular Stress (e.g., UV, Cytokines) cer_accum Ceramide Accumulation stress_stim->cer_accum mito Mitochondrial Outer Membrane Permeabilization cer_accum->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

References

Technical Guide: CER10-d9 (N-palmitoyl(d9) dihydrosphingosine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CER10-d9, a deuterated derivative of N-palmitoyl dihydrosphingosine. It is primarily intended for professionals in research and development who utilize stable isotope-labeled lipids in their experimental workflows. This document compiles available data on its chemical properties, safety, handling, and primary application.

Chemical and Physical Properties

This compound is a synthetic, deuterated form of a naturally occurring dihydrosphingosine. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based lipidomics.

PropertyValue
Synonyms N-palmitoyl(d9) sphinganine, 16:0-d9 DH Ceramide, NDS (d9)
Chemical Formula C₃₄H₆₀D₉NO₃
Molecular Weight 548.97 g/mol
CAS Number 2260669-52-9
Appearance White to off-white powder
Purity >99% (as determined by TLC)
Storage Temperature -20°C
Stability 1 Year from date of receipt, when stored as directed
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform.

Safety and Handling

2.1 Hazard Identification

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

2.2 First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]

2.3 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear protective gloves and clothing.

  • Respiratory Protection: A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.

2.4 Storage and Handling

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep at -20°C for long-term storage.[3]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

Experimental Applications and Protocols

The primary application of this compound is as a deuterium-labeled internal standard for the quantification of ceramides (B1148491) and related sphingolipids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

3.1 Experimental Protocol: Use as an Internal Standard in Lipidomics

This protocol outlines the general steps for using this compound as an internal standard for the analysis of ceramides in a biological matrix (e.g., plasma, tissue homogenate).

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve in an appropriate organic solvent (e.g., methanol/chloroform mixture) to a known concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C.

  • Sample Preparation:

    • Thaw biological samples (e.g., 100 µL of plasma) on ice.

    • Spike the sample with a known amount of the this compound internal standard working solution. The amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected endogenous analyte concentration.

  • Lipid Extraction:

    • Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction. This typically involves the addition of a biphasic solvent system (e.g., chloroform/methanol/water) to the sample.

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

    • The lipids, including the endogenous ceramides and the this compound internal standard, will partition into the lower organic phase.

  • Sample Analysis by LC-MS/MS:

    • Evaporate the organic solvent from the extracted lipid sample under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., mobile phase).

    • Inject the sample onto a reverse-phase or HILIC liquid chromatography system coupled to a tandem mass spectrometer.

    • Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to detect the specific precursor-to-product ion transitions for the endogenous ceramides of interest and for this compound.

  • Data Analysis:

    • Integrate the peak areas for the endogenous ceramides and the this compound internal standard.

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

    • Quantify the concentration of the endogenous ceramides by comparing this ratio to a standard curve generated with known concentrations of the non-labeled ceramide standards.

Visualizations

4.1 Experimental Workflow for Lipid Quantification

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Analysis cluster_3 Data Processing A Biological Sample (e.g., Plasma, Tissue) B Spike with This compound Internal Standard A->B C Addition of Extraction Solvents (e.g., Chloroform/Methanol) B->C D Phase Separation (Vortex & Centrifuge) C->D E Collect Organic Layer (Contains Lipids) D->E F Solvent Evaporation & Reconstitution E->F G LC-MS/MS Analysis (MRM/PRM) F->G H Peak Integration G->H I Calculate Analyte/IS Ratio H->I J Quantification using Standard Curve I->J

Caption: Workflow for quantifying endogenous ceramides using this compound as an internal standard.

4.2 Logical Relationship of this compound to Endogenous Ceramide

While the parent compound, N-palmitoyl dihydrosphingosine, is involved in various cellular signaling pathways, this compound's primary role in research is analytical, not biological. There are no known signaling pathways directly associated with this compound. Its utility is based on its chemical similarity and mass difference from its endogenous, non-deuterated counterpart.

G A Endogenous Ceramide (e.g., N-palmitoyl dihydrosphingosine) C Mass Spectrometer A->C Measured Analyte B This compound (Deuterated Analog) B->C Internal Standard (Known Amount)

References

Technical Guide: Storage and Stability of CER10-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage conditions and stability profile of CER10-d9 (N-palmitoyl(d9)-sphinganine), a deuterated dihydroceramide (B1258172) commonly used as an internal standard in mass spectrometry-based lipidomics.

Introduction to this compound

This compound is a synthetic, stable isotope-labeled analog of N-palmitoyl-sphinganine (C16 dihydroceramide). The incorporation of nine deuterium (B1214612) atoms on the palmitoyl (B13399708) chain provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous ceramides (B1148491) in various biological matrices. Its chemical structure and properties are similar to its non-deuterated counterpart, ensuring it behaves similarly during sample extraction and chromatographic separation.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and ensure the long-term stability of this compound. The following table summarizes the recommended conditions based on supplier information and best practices for handling deuterated lipid standards.

ParameterRecommendationRationale
Form Solid (Powder)Supplied as a lyophilized powder for optimal stability.
Storage Temperature -20°CMinimizes chemical degradation and ensures long-term stability.
Shipping Dry IceMaintains a low temperature during transit to prevent degradation.
Container Glass vial with a Teflon-lined capPrevents leaching of plasticizers and ensures an inert storage environment.
Atmosphere Inert gas (e.g., argon, nitrogen)Reduces the risk of oxidative degradation.
Light Exposure Protect from lightMinimizes the potential for photodegradation.

Handling Powdered this compound:

To prevent condensation, which can lead to hydrolysis, it is crucial to allow the vial to warm to room temperature before opening. Once at room temperature, the desired amount can be aliquoted. For long-term storage, it is recommended to store the compound under an inert atmosphere.

Preparation of Stock Solutions:

For use as an internal standard, this compound is typically dissolved in an organic solvent. A common solvent system is a mixture of methanol (B129727) and chloroform (B151607) (e.g., 1:1 v/v). Stock solutions should be stored at -20°C in glass vials with Teflon-lined caps. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.

Stability Profile of this compound

ConditionStability DataSource
Long-Term (Solid) ≥ 4 years at -20°CSupplier Data
Long-Term (in Solution) Stable for at least 21 days at -20°CInferred from ceramide stability studies
Freeze-Thaw Stable through multiple freeze-thaw cyclesGeneral stability of ceramides in plasma
Bench-Top (in solution) Stable for several hours at room temperatureInferred from ceramide stability studies

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for designing stability studies and interpreting results. The primary degradation pathways for ceramides include:

  • Hydrolysis: The amide bond linking the fatty acid and the sphingoid base can be hydrolyzed, particularly under strong acidic or basic conditions, yielding sphinganine (B43673) and deuterated palmitic acid.

  • Oxidation: Although dihydroceramides lack the double bond in the sphingoid base, making them less susceptible to oxidation than ceramides, the long hydrocarbon chains can still be susceptible to oxidative damage in the presence of reactive oxygen species.

  • Photodegradation: Exposure to UV light can induce the formation of radical species, leading to the decomposition of the molecule.

dot

Potential Degradation Pathways of this compound CER10_d9 This compound (N-palmitoyl(d9)-sphinganine) Hydrolysis Hydrolysis (Acid/Base) CER10_d9->Hydrolysis Oxidation Oxidation (ROS) CER10_d9->Oxidation Photodegradation Photodegradation (UV Light) CER10_d9->Photodegradation Degradation_Products_H Sphinganine + d9-Palmitic Acid Hydrolysis->Degradation_Products_H Degradation_Products_O Oxidized Products Oxidation->Degradation_Products_O Degradation_Products_P Radical Species & Decomposition Products Photodegradation->Degradation_Products_P

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Study Protocol

Objective: To determine the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound as a solid and in a relevant solvent (e.g., methanol:chloroform, 1:1) at a known concentration.

  • Storage: Store the aliquots at the recommended temperature of -20°C, protected from light.

  • Time Points: Analyze aliquots at predefined time points (e.g., 0, 3, 6, 12, 24, 36, and 48 months).

  • Analysis: Use a validated stability-indicating analytical method, such as LC-MS/MS, to quantify the amount of intact this compound remaining.

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0). A decrease in concentration would indicate degradation.

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Stress Conditions: Expose solutions of this compound to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (in solution and as a solid).

    • Photostability: Expose to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a high-resolution LC-MS/MS method.

  • Data Analysis:

    • Quantify the remaining this compound to determine the extent of degradation.

    • Analyze the mass spectra to identify the mass-to-charge ratio (m/z) of potential degradation products.

    • Utilize tandem mass spectrometry (MS/MS) to fragment the degradation products and elucidate their structures.

dot

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis LC-MS/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Start This compound Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Analysis (Quantification & Identification) Analysis->Data Report Stability Report Data->Report

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a stable molecule when stored and handled correctly. The primary recommendation is to store it as a solid at -20°C, protected from light and moisture. When prepared as a solution, it should also be stored at -20°C and used with minimal freeze-thaw cycles. While robust, exposure to harsh acidic, basic, oxidative, or photolytic conditions can lead to degradation. For critical applications, it is advisable to perform periodic quality control checks to ensure the integrity of the standard.

Methodological & Application

Application Notes and Protocols for the Quantification of CER10-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] The precise and accurate quantification of specific ceramide species is paramount for elucidating their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for ceramide analysis, owing to its high sensitivity, specificity, and capacity to resolve complex mixtures of lipid species.[1][2]

This document provides a comprehensive guide to the development and validation of a robust LC-MS/MS method for the quantification of N-decanoyl-sphingosine (Ceramide C10:0 or CER10), using its stable isotope-labeled internal standard, N-decanoyl-d9-sphingosine (CER10-d9). The methodologies detailed herein are applicable to various biological matrices and are intended to support research and drug development efforts focused on the role of ceramides in health and disease.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of ceramides from plasma or serum samples.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard (IS) working solution

  • Ice-cold isopropanol (B130326) (IPA)

  • Centrifuge capable of reaching 12,000 x g and maintaining 4°C

  • Vortex mixer

  • LC-MS vials

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological matrix.

  • Spike the sample with 10 µL of the this compound internal standard working solution.

  • Add 250 µL of ice-cold isopropanol to precipitate proteins.[3]

  • Vortex the mixture vigorously for 1 minute.[3]

  • Incubate the samples at -20°C for 10 minutes to enhance protein precipitation.[3]

  • Vortex the mixture again for 1 minute.[3]

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant containing the extracted ceramides to a clean LC-MS vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[5]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.1% formic acid.[7]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Gradient:

    • 0-1 min: 50% B

    • 1-4 min: Linear gradient to 100% B

    • 4-6 min: Hold at 100% B

    • 6.1-8 min: Return to 50% B for column re-equilibration.[7]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for CER10 is [M+H]+ at m/z 426.4.

    • The precursor ion for the internal standard this compound is [M+H]+ at m/z 435.4.

    • The characteristic product ion for both, resulting from the loss of the fatty acyl chain, is monitored at m/z 264.3.[6][7]

  • Collision Gas: Argon.

  • Source Parameters: Optimized for maximum sensitivity of the analytes.

Data Presentation: Method Validation Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for CER10 quantification.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
CER101 - 1000> 0.991

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
CER10Low3< 10%< 10%90 - 110%
Medium100< 10%< 10%90 - 110%
High800< 10%< 10%90 - 110%

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound IS Sample->Spike Precipitate Protein Precipitation (Isopropanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of CER10 Calibrate->Quantify

Caption: Experimental workflow for this compound LC-MS/MS quantification.

Ceramide Signaling Pathway

G cluster_stress Cellular Stressors cluster_synthesis De Novo Synthesis cluster_hydrolysis Sphingomyelin Hydrolysis cluster_effects Downstream Effects Stressors UV Radiation Inflammatory Cytokines Chemotherapeutics SMase Sphingomyelinase Stressors->SMase activates SPT Serine Palmitoyltransferase CerS Ceramide Synthase SPT->CerS produces Ceramide Ceramide CerS->Ceramide produces SM Sphingomyelin SM->Ceramide hydrolyzes to SMase PP2A Protein Phosphatase 2A Ceramide->PP2A activates Caspases Caspase Activation Ceramide->Caspases activates CellCycle Cell Cycle Arrest Ceramide->CellCycle induces Akt Akt/PKB (inhibition) PP2A->Akt dephosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits Caspases->Apoptosis induces

Caption: Simplified ceramide-mediated signaling pathway.

References

Application Notes and Protocols for Stratum Corneum Lipid Analysis using CER10-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier protecting the body from desiccation and external insults. This barrier function is critically dependent on the unique composition and organization of its intercellular lipids, which are primarily composed of ceramides (B1148491), cholesterol, and free fatty acids.[1] Alterations in the ceramide profile of the stratum corneum have been linked to various skin conditions, including atopic dermatitis and psoriasis. Consequently, the accurate quantification of individual ceramide species is essential for understanding skin biology, disease pathogenesis, and for the development of novel dermatological therapies.

This document provides a detailed protocol for the analysis of stratum corneum ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It describes the use of a deuterated internal standard, CER10-d9 (N-decanoyl-D-erythro-sphingosine-d9), for accurate and robust quantification of endogenous ceramides. While C10 ceramides are not major native components of the stratum corneum, the use of a non-endogenous, stable isotope-labeled lipid as an internal standard is a well-established method to correct for variations in sample preparation and analysis, ensuring high accuracy and precision.[2]

Principle of the Method

This method utilizes the principle of stable isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the stratum corneum sample at the beginning of the lipid extraction process. This standard co-elutes with the endogenous ceramides during liquid chromatography and is distinguished by its higher mass in the mass spectrometer. By comparing the peak area of the endogenous ceramides to the peak area of the known amount of internal standard, the absolute concentration of each ceramide species can be accurately determined.

Experimental Protocols

Stratum Corneum Sample Collection: Tape Stripping

Tape stripping is a minimally invasive method for collecting samples of the stratum corneum.[3][4]

Materials:

  • D-Squame® adhesive discs (or similar)

  • Forceps

  • Microcentrifuge tubes (1.5 mL)

Protocol:

  • Clean the sampling area (e.g., forearm) with a dry wipe to remove any surface contaminants.

  • Using forceps, firmly press an adhesive disc onto the skin for 10 seconds.

  • Remove the tape strip in a swift, continuous motion.

  • Place the tape strip into a pre-labeled microcentrifuge tube.

  • Repeat the process for a total of 10-20 strips from the same site to collect a sufficient amount of stratum corneum.[5] Store samples at -80°C until lipid extraction.

Lipid Extraction

Materials:

  • This compound internal standard solution (10 µg/mL in methanol)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To each microcentrifuge tube containing the tape strips, add 500 µL of a chloroform:methanol (2:1, v/v) mixture.

  • Add a known amount of the this compound internal standard solution. The final concentration should be within the linear range of the calibration curve.

  • Vortex the tubes vigorously for 15 minutes to extract the lipids from the tape strips.

  • Add 100 µL of LC-MS grade water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean tube.[6]

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water:Methanol (95:5) with 0.1% formic acid and 1 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol:Methanol (50:50) with 0.1% formic acid and 1 mM ammonium formate
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20.1-25 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Collision Gas Argon

Representative MRM Transitions:

A precursor ion scan for m/z 264.3 is often used for the detection of ceramides containing a sphingosine (B13886) base.[7] Specific precursor-product ion transitions should be optimized for each ceramide species of interest and for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (Internal Standard) To be determined empiricallyTo be determined empirically
Ceramide (NS) d18:1/16:0 538.5264.3
Ceramide (NS) d18:1/24:0 650.6264.3
Ceramide (AP) d18:1/24:0 666.6264.3
Other ceramide speciesTo be determinedTo be determined

Data Presentation

Table 1: Calibration Curve for Ceramide (NS) d18:1/24:0
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Insert Data
5Insert Data
10Insert Data
50Insert Data
100Insert Data
500Insert Data
1000Insert Data
Table 2: Sample Quantitative Results
Ceramide SpeciesConcentration (ng/mg protein)Standard Deviation
Ceramide (NS) Insert DataInsert Data
Ceramide (NDS) Insert DataInsert Data
Ceramide (NP) Insert DataInsert Data
Ceramide (AP) Insert DataInsert Data
Ceramide (AS) Insert DataInsert Data

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_extraction Lipid Extraction cluster_analysis Analysis start Clean Skin Area tape_strip Apply & Remove Adhesive Disc start->tape_strip collect Collect 10-20 Strips tape_strip->collect store Store at -80°C collect->store add_solvent Add Chloroform:Methanol (2:1) & this compound Internal Standard store->add_solvent vortex Vortex to Extract Lipids add_solvent->vortex phase_sep Add Water for Phase Separation vortex->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification using Internal Standard data_proc->quant

Caption: Experimental workflow for stratum corneum ceramide analysis.

ceramide_biosynthesis enzyme enzyme Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPTLC Dihydrosphingosine\n(Sphinganine) Dihydrosphingosine (Sphinganine) 3-Ketosphinganine->Dihydrosphingosine\n(Sphinganine) 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine\n(Sphinganine)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex\nSphingolipids Complex Sphingolipids Ceramide->Complex\nSphingolipids Complex\nSphingolipids->Ceramide Salvage Pathway spt Serine Palmitoyltransferase (SPTLC) ksr 3-Ketosphinganine Reductase (3-KSR) cers Ceramide Synthases (CerS) degs Dihydroceramide Desaturase (DEGS1)

Caption: Simplified de novo ceramide biosynthesis pathway.[8][9][10][11]

References

Application Note: Quantitative Analysis of Ceramides Using CER10-d9 as an Internal Standard for Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that are central to cellular signaling, playing critical roles in processes such as apoptosis, cell cycle regulation, and inflammatory responses.[1][2] Alterations in ceramide levels have been implicated in numerous diseases, making their precise and accurate quantification essential for biomedical research and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for ceramide analysis due to its high sensitivity and specificity.[1]

A major challenge in quantitative lipidomics is the potential for sample loss and variability during the multi-step extraction and analysis process.[3] To correct for these variations, a stable isotope-labeled internal standard (IS) is introduced into the sample at a known concentration before extraction.[3] The ideal IS is chemically identical to the analyte but isotopically distinct, allowing it to be differentiated by the mass spectrometer.[3] CER10-d9 (d9-C10:0 Ceramide) is a deuterated ceramide that serves as an excellent internal standard for the quantification of endogenous ceramides. This document provides a detailed protocol for the use of this compound in lipid extraction and subsequent LC-MS/MS analysis.

Experimental and Logical Workflow

The overall workflow for sample preparation and analysis involves spiking the biological sample with the this compound internal standard, followed by lipid extraction, and finally, analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with known amount of this compound Internal Standard Sample->Spike Homogenize Homogenization (if necessary) Spike->Homogenize Extract Lipid Extraction (e.g., Folch Method) Homogenize->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Layer Separate->Collect Dry Evaporate to Dryness (under Nitrogen) Collect->Dry Reconstitute Reconstitute in LC-MS Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for ceramide quantification using an internal standard.

Detailed Experimental Protocols

I. Materials and Reagents
  • Internal Standard: this compound (d9-C10:0 Ceramide)

  • Solvents (LC-MS Grade): Chloroform (B151607), Methanol (B129727) (MeOH), Isopropanol (IPA), Acetonitrile (ACN), Water[1]

  • Reagents: Formic acid, Ammonium (B1175870) formate[3]

  • Biological Sample: Plasma, tissue homogenate, or cultured cells

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system

II. Preparation of Internal Standard (IS) Working Solution
  • Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in an appropriate solvent such as chloroform or methanol.

  • Working Solution: Serially dilute the stock solution with methanol to a final working concentration. A typical concentration might be in the range of 5-50 ng/mL, which should be optimized to be within the linear range of the calibration curve.[1][4] Store all standard solutions at -20°C or -80°C.[5][6]

III. Lipid Extraction Protocol (Modified Folch Method)

This protocol is based on a starting sample of 50 µL of plasma or an equivalent amount of homogenized tissue or cells.[1][3]

  • Sample Aliquoting: Thaw the biological sample (e.g., plasma) on ice and aliquot 50 µL into a glass centrifuge tube.[3]

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the this compound internal standard working solution to the sample.[1][3] This step is critical and should be done as early as possible to account for any subsequent lipid loss.[3]

  • Solvent Addition & Protein Precipitation: Add 700 µL of a cold 2:1 (v/v) chloroform:methanol mixture to the sample.[7]

  • Homogenization: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and to precipitate proteins.[3] For tissue samples, prior homogenization in a suitable buffer is required before this step.[1]

  • Phase Separation: Add 200 µL of water to induce phase separation.[7] Vortex the tube for 30 seconds.

  • Centrifugation: Centrifuge the sample at 1,000-2,000 x g for 5-10 minutes at room temperature.[1] This will result in two distinct layers: an upper aqueous/methanol layer and a lower organic (chloroform) layer containing the lipids.[3]

  • Lipid Collection: Carefully aspirate and collect the lower organic layer using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean glass tube.[3][8]

  • Drying: Evaporate the collected organic solvent to complete dryness under a gentle stream of nitrogen.[1][3]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC-MS mobile phase (e.g., a 1:1 mixture of Mobile Phase A and B) for analysis.[1]

IV. LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 or C8 reversed-phase column suitable for lipid separation.[3][9]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[3]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]

    • Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic lipids.

    • Flow Rate: 0.3-0.6 mL/min.[3]

    • Column Temperature: Maintain at a constant temperature (e.g., 55°C) for reproducibility.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for ceramides.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[5] The specific precursor-to-product ion transitions for each endogenous ceramide and for this compound must be determined and optimized on the specific instrument used.

V. Data Analysis and Quantification
  • Calibration Curve: Prepare a set of calibration standards by spiking a blank matrix with known concentrations of non-labeled ceramide standards and a constant concentration of the this compound internal standard.[1]

  • Quantification: For each ceramide, plot the ratio of the analyte peak area to the internal standard (this compound) peak area against the concentration of the calibration standards.[1] Use the resulting linear regression equation to calculate the concentration of each ceramide in the unknown samples.[1]

Expected Performance Data

The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision.[1] The following table summarizes typical performance metrics from a validated method using deuterated ceramide internal standards for quantification in human serum.[5]

Parameter Typical Performance Reference
Linearity (r²) > 0.99[5]
Lower Limit of Quantitation (LLOQ) As low as 1.0 nM[5]
Extraction Recovery > 89%[5]
Precision (CV%) < 15%[5]
Accuracy (% Error) < 15%[5]

Note: The data presented is from a study utilizing d7-labeled ceramides and is representative of the high-quality results achievable with stable isotope dilution methods.[5]

Application Example: Ceramide Signaling in Apoptosis

Ceramides are integral signaling molecules that mediate cellular stress responses.[1] An increase in cellular ceramide levels can initiate signaling cascades leading to programmed cell death (apoptosis) and cell cycle arrest. The accurate measurement of ceramide species using the described protocol is crucial for studying these pathways in the context of cancer research, neurodegenerative disorders, and metabolic diseases.

G Stress Cellular Stress (e.g., Chemotherapy, UV) Enzymes Sphingomyelinases Ceramide Synthase Stress->Enzymes Ceramide Ceramide (Measured using this compound IS) Enzymes->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Caspases Caspase Cascade Ceramide->Caspases activates Akt Akt (pro-survival) PP2A->Akt inactivates Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis inhibits Caspases->Apoptosis

Caption: Simplified diagram of ceramide's role in initiating apoptosis.

This application note provides a comprehensive protocol for the quantitative analysis of ceramides in biological samples using this compound as an internal standard. Stable isotope-labeled standards are the gold standard in lipidomics, correcting for analytical variability and ensuring the generation of high-quality, reliable, and reproducible data.[3] The implementation of this robust method will enable researchers to accurately probe the role of ceramides in health and disease, facilitating new discoveries and therapeutic development.

References

Application Note: Quantitative Analysis of Ceramides in Biological Samples using CER10-d9 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1][2] Aberrant ceramide metabolism has been implicated in various pathologies such as insulin (B600854) resistance, cardiovascular disease, and cancer, making the accurate quantification of distinct ceramide species a vital objective in biomedical research and drug development.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve structurally similar ceramide species.[4][5][6] A major challenge in quantitative lipidomics is the potential for analyte loss and ionization variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard is crucial to correct for these variations, ensuring high accuracy and precision.[2]

This application note provides a detailed protocol for the extraction, separation, and quantification of various long-chain ceramides from biological matrices (plasma, serum, and tissues) using Ceramide (d18:1/10:0)-d9 (CER10-d9) as an internal standard. The methodologies described are based on established lipid extraction techniques, including protein precipitation and liquid-liquid extraction, followed by analysis using reverse-phase LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of ceramides is depicted below. This process begins with sample collection and homogenization, followed by the addition of the this compound internal standard, lipid extraction, and finally, analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Homogenize Homogenization (for tissues/cells) Sample->Homogenize Spike Spike with This compound Internal Standard Sample->Spike For Plasma/Serum Homogenize->Spike Extract Lipid Extraction (PPT, LLE, or SPE) Spike->Extract Drydown Dry Extract (Nitrogen Stream) Extract->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis (RP-HPLC, MRM Mode) Reconstitute->LCMS Data Data Processing (Integration & Normalization) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Figure 1: General experimental workflow for ceramide quantification.

Materials and Reagents

  • Solvents: Methanol (B129727) (MeOH), Chloroform (CHCl₃), Isopropanol (B130326) (IPA), Acetonitrile (ACN), Methyl-tert-butyl ether (MTBE), Water (all LC-MS grade or equivalent).

  • Reagents: Formic acid (FA), Ammonium (B1175870) formate (B1220265).

  • Internal Standard (IS): this compound (Ceramide d18:1/10:0-d9). Prepare a stock solution in an appropriate solvent (e.g., ethanol (B145695) or methanol) at 1 mg/mL and store at -20°C or -80°C.[7][8] A working solution (e.g., 500 ng/mL) should be prepared by diluting the stock solution.

  • Ceramide Standards: Individual ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1) for building calibration curves. Prepare a mixed stock solution and create a series of working standards by serial dilution.[9]

  • Equipment: Centrifuge, nitrogen evaporator, vortex mixer, analytical balance, sonicator, autosampler vials.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This high-throughput method is suitable for rapidly preparing plasma or serum samples.[7][8]

  • Sample Aliquoting: Transfer 20-50 µL of plasma or serum to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound internal standard working solution to each sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add 3-4 volumes of cold (−20°C) precipitation solvent (e.g., isopropanol or methanol) to the sample. For a 25 µL sample, add 75-100 µL of cold solvent.[10]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[6]

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the lipids, to a new tube or an autosampler vial.

  • Analysis: The sample is now ready for direct injection into the LC-MS/MS system. Alternatively, the solvent can be evaporated and the residue reconstituted in the initial mobile phase.[2]

Protocol 2: Liquid-Liquid Extraction for Tissue or Cell Samples

This protocol, based on modified Bligh & Dyer or MTBE methods, is suitable for more complex matrices like tissues or cell pellets and provides a cleaner extract.[9][11]

  • Sample Homogenization: Homogenize a known weight of tissue (e.g., 10-20 mg) or a cell pellet in a suitable buffer (e.g., PBS) on ice.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the homogenate.

  • Solvent Addition (MTBE Method):

    • Add 225 µL of cold methanol to the sample homogenate and vortex.[11]

    • Add 750 µL of cold MTBE and shake for 10 minutes at 4°C.[11]

    • Induce phase separation by adding 188 µL of water and vortexing briefly.[11]

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.[11]

  • Organic Phase Collection: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a defined volume (e.g., 100 µL) of a suitable solvent, typically the initial mobile phase composition (e.g., 9:1 Methanol/Toluene or an ACN/IPA mixture), for LC-MS/MS analysis.[6][11]

Protocol 3: LC-MS/MS Analysis

Ceramides are typically analyzed using a reverse-phase C8 or C18 column with a gradient elution.[6][9] Detection is performed on a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Example LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.060400.4
2.05950.4
12.05950.4
12.160400.4
15.060400.4
  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[6]

Table 2: Example MRM Transitions for Selected Ceramides

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) [Calculated M+H]⁺264.3[Optimized]
Cer(d18:1/16:0)538.5264.335
Cer(d18:1/18:0)566.6264.335
Cer(d18:1/24:0)650.7264.340
Cer(d18:1/24:1)648.7264.340
Note: The precursor ion for this compound should be calculated based on its exact mass. The product ion at m/z 264.3 corresponds to the sphingosine (B13886) backbone. Collision energies require optimization for the specific instrument used.

Data Presentation and Performance

Quantitative data is generated by creating a calibration curve. For each ceramide, the peak area ratio (Analyte Peak Area / IS Peak Area) is plotted against the concentration of the calibration standards. A linear regression is then used to determine the concentration of ceramides in the unknown samples.

Table 3: Typical Method Performance Characteristics

ParameterTypical ValueReference
Linearity (R²)> 0.99[6][7]
Lower Limit of Quantification1-10 ng/mL[7][9]
Intra-assay Precision (%CV)< 15%[7][12]
Inter-assay Precision (%CV)< 15%[7][12]
Extraction Recovery85-110%[7][9]

Ceramide Signaling Pathway

Ceramides are central mediators of cellular stress responses, capable of initiating signaling cascades that lead to apoptosis or cell cycle arrest. The diagram below provides a simplified overview of this pathway.

G cluster_downstream Downstream Effectors Stress Cellular Stress (Chemotherapy, UV, FASL) SMase Sphingomyelinase (SMase) Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo Ceramide Ceramide SMase->Ceramide hydrolysis DeNovo->Ceramide synthesis PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Caspases Caspase Cascade Ceramide->Caspases activates Akt Akt (inactivated) PP2A->Akt dephosphorylates Akt->Caspases inhibition removed Apoptosis Apoptosis / Cell Cycle Arrest Caspases->Apoptosis

Figure 2: Simplified ceramide-mediated apoptosis signaling pathway.

Conclusion

This application note details robust and reliable methods for the quantification of ceramides in various biological samples using LC-MS/MS. The incorporation of the stable isotope-labeled internal standard, this compound, is critical for correcting analytical variability, thereby ensuring the generation of highly accurate and precise data. These protocols can be readily adapted by researchers in academic and industrial settings to investigate the role of ceramides in health and disease, facilitating biomarker discovery and drug development efforts.

References

Application Notes and Protocols for CER10-d9 as an Internal Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the utilization of Ceramide(d18:1/C10:0-d9) (CER10-d9) as an internal standard for the accurate quantification of ceramides (B1148491) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Ceramides are a class of sphingolipids that play critical roles in various cellular processes, including signaling, apoptosis, and membrane structure. Accurate quantification of ceramide species is essential for understanding their roles in health and disease. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision in quantification.[1] This protocol outlines the preparation of this compound standards, sample preparation, and subsequent analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical concentrations and solvent compositions for the preparation and use of deuterated ceramide internal standards, which can be adapted for this compound.

Table 1: Stock and Working Solution Concentrations

Solution TypeAnalyteTypical ConcentrationSolventReference
Stock Solutiond7-Ceramides1.00 mMMethanol (B129727):Chloroform (B151607) (1:1, v/v)[2][3]
Internal Standard Working Solutiond7-Ceramides5.00 nMMethanol[2][3]
Internal Standard Spiking SolutionC17 and C25 Ceramides50 ng and 100 ng per sample-[4]
Internal Standard CocktailVarious Deuterated Sphingolipids10 µMMethanol:Chloroform (1:1, v/v)[5]

Table 2: Calibration Curve Concentrations

AnalyteConcentration RangeDilution SolventReference
Ceramides1 - 500 ng/mLInitial Mobile Phase[1]
Ceramides and Dihydroceramides1.00 - 1000 nM2-Propanol[2]
Ceramides and Dihydroceramides5.00 - 5000 nM2-Propanol[2]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

3.1.1. Materials

  • This compound, lyophilized powder

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Glass vials with PTFE-lined caps

3.1.2. Protocol for 1.00 mM Stock Solution

  • Allow the lyophilized this compound to equilibrate to room temperature before opening.

  • Reconstitute the entire contents of the vial with a precise volume of Methanol:Chloroform (1:1, v/v) to achieve a final concentration of 1.00 mM. For example, for 1 mg of this compound (MW ~492.8 g/mol ), dissolve in 2.03 mL of solvent.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed glass vial.

3.1.3. Protocol for 5.00 nM Working Solution

  • Prepare an intermediate stock solution by diluting the 1.00 mM stock solution with methanol. For example, dilute 10 µL of the 1.00 mM stock solution in 990 µL of methanol to obtain a 10 µM intermediate solution.

  • Perform serial dilutions of the intermediate stock solution with methanol to achieve a final working concentration of 5.00 nM.

  • Prepare the working solution fresh before each experiment.

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

3.2.1. Materials

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound working solution (5.00 nM)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS), cold

  • Centrifuge

  • Nitrogen evaporator

3.2.2. Protocol

  • For a 100 mg tissue sample, homogenize in 1 mL of cold PBS. For plasma, use a 50 µL aliquot.[4]

  • Internal Standard Spiking: Add a known volume of the this compound working solution to the homogenate or plasma. The final concentration should be within the linear range of the calibration curve.

  • Initial Extraction: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.[1]

  • Vortex thoroughly for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of water and vortex for 1 minute to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

A detailed LC-MS/MS method is beyond the scope of this general protocol, as it will depend on the specific instrument and analytes of interest. However, a general approach involves:

  • Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of ceramide species.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The MRM transitions for each ceramide species and this compound should be optimized.

Diagrams

Experimental Workflow

Experimental_Workflow cluster_prep Standard and Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis stock_sol Prepare 1.00 mM this compound Stock Solution working_sol Prepare 5.00 nM this compound Working Solution stock_sol->working_sol sample_prep Sample Homogenization/Aliquoting spike Spike Sample with this compound Working Solution sample_prep->spike extraction Bligh & Dyer Lipid Extraction spike->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis (MRM) reconstitution->lcms data_analysis Data Analysis (Peak Area Ratio) lcms->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification

Caption: Experimental workflow for ceramide quantification using this compound internal standard.

Ceramide Signaling Pathway

Ceramide_Signaling cluster_downstream Downstream Effects stress Cellular Stressors (e.g., UV, TNF-α) sphingomyelinase Sphingomyelinase Activation stress->sphingomyelinase ceramide Ceramide (Second Messenger) sphingomyelinase->ceramide hydrolyzes sphingomyelin Sphingomyelin sphingomyelin->ceramide apoptosis Apoptosis ceramide->apoptosis cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest inflammation Inflammation ceramide->inflammation

Caption: Simplified ceramide signaling pathway.

References

Application Note: Quantitative Analysis of Ceramides using Liquid Chromatography-Tandem Mass Spectrometry with CER10-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that play a critical role in cellular signaling, governing processes such as apoptosis, cell differentiation, and proliferation.[1][2][3] The accurate quantification of specific ceramide species is crucial for understanding their roles in various physiological and pathological states.[2] This application note details a robust and sensitive method for the quantification of various ceramide species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard, Cer(d18:1/10:0)-d9 (CER10-d9), to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.

This method is based on the principle of reversed-phase chromatography for the separation of individual ceramide species, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is critical for reliable quantification.[2][4]

Signaling Pathway and Experimental Workflow

Ceramides are central to several signaling cascades that influence cell fate. The diagram below provides a simplified overview of the central role of ceramides in initiating apoptosis and cell cycle arrest.

Ceramide_Signaling_Pathway cluster_0 External Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effects Stress (UV, Chemotherapy) Stress (UV, Chemotherapy) Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis Stress (UV, Chemotherapy)->Sphingomyelin Hydrolysis Inflammatory Cytokines (TNF-α) Inflammatory Cytokines (TNF-α) Inflammatory Cytokines (TNF-α)->Sphingomyelin Hydrolysis Ceramide Ceramide Sphingomyelin Hydrolysis->Ceramide Sphingomyelinase De Novo Synthesis De Novo Synthesis De Novo Synthesis->Ceramide Ceramide Synthase Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Senescence Senescence Ceramide->Senescence Experimental_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Tissue, Cells) Internal_Standard 2. Addition of this compound Internal Standard Sample_Collection->Internal_Standard Lipid_Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) Internal_Standard->Lipid_Extraction Drying_Reconstitution 4. Drying and Reconstitution Lipid_Extraction->Drying_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis Drying_Reconstitution->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application Note: Quantitative Analysis of CER10-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of the deuterated ceramide, CER10-d9 (N-decanoyl-d9-sphingosine), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This internal standard is crucial for accurate quantification of endogenous ceramides (B1148491) in lipidomic studies.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2] Their dysregulation is implicated in numerous diseases, making the precise measurement of ceramide levels in biological samples essential for research and clinical applications.[3] Stable isotope-labeled internal standards, such as this compound, are indispensable for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification.[1]

This application note details the optimized mass spectrometry parameters and a comprehensive LC-MS/MS protocol for the analysis of this compound.

Mass Spectrometry Parameters for this compound

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source is recommended for the sensitive and specific detection of this compound. The key to MRM is the transition of a specific precursor ion to a product ion. For this compound, the precursor ion is the protonated molecule [M+H]⁺. Upon collision-induced dissociation, the most stable and abundant product ion corresponds to the sphingosine (B13886) backbone (d18:1) following the loss of the deuterated fatty acyl chain and water molecules.[3][4]

The suggested MRM parameters are summarized below. Note that these values, particularly for collision energy and cone voltage, are starting points and should be optimized for the specific instrument being used.[3][5]

ParameterValueDescription
Compound Name This compoundN-decanoyl-d9-sphingosine (d18:1/10:0-d9)
Formula C₂₈H₄₆D₉NO₃
Molecular Weight 462.8Monoisotopic Mass
Ionization Mode ESI+Positive Electrospray Ionization
Precursor Ion (Q1) m/z 463.8[M+H]⁺
Product Ion (Q3) m/z 264.3[Sphingosine backbone - 2H₂O+H]⁺
Dwell Time 100 msRecommended starting point
Cone Voltage (CV) 40 VInstrument-dependent, requires optimization
Collision Energy (CE) 25 eVInstrument-dependent, requires optimization

Experimental Protocol

This protocol provides a general framework for the analysis of ceramides using this compound as an internal standard.

Sample Preparation (Lipid Extraction)
  • Homogenization : Homogenize tissue samples or cell pellets in a suitable buffer. For plasma or serum, proceed directly to extraction.

  • Spiking : Add the this compound internal standard working solution to the homogenate or plasma sample to achieve a final concentration appropriate for the expected endogenous ceramide levels.

  • Extraction : Perform a lipid extraction using a modified Bligh-Dyer method.[3]

    • Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water to the sample.

    • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase (containing the lipids) into a clean tube.

  • Drying and Reconstitution :

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Methanol:Water with additives).

    • Vortex and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions
  • LC System : An ultra-high performance liquid chromatography (UHPLC) system.

  • Column : A reverse-phase C8 or C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for ceramide separation.[6][7]

  • Mobile Phase A : 2 mM Ammonium Formate and 0.2% Formic Acid in Water.[6]

  • Mobile Phase B : 1 mM Ammonium Formate and 0.2% Formic Acid in Methanol.[6]

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 45 °C.

  • LC Gradient :

    Time (min) % Mobile Phase B
    0.0 80
    2.0 80
    12.0 100
    15.0 100
    15.1 80

    | 20.0 | 80 |

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer : A tandem quadrupole mass spectrometer.

  • Ionization Source : Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage : 3.0 kV.[3]

  • Source Temperature : 120 °C.[3]

  • Desolvation Temperature : 350 °C.

  • Cone Gas Flow : 50 L/hr.

  • Desolvation Gas Flow : 700 L/hr.[3]

  • Collision Gas : Argon.

  • Data Acquisition : Multiple Reaction Monitoring (MRM) mode using the parameters from the table in Section 2.

Visualization of Ceramide Signaling

Ceramides are central mediators of the cellular stress response, most notably in the induction of apoptosis. The generation of ceramide, either through de novo synthesis or the breakdown of sphingomyelin, triggers a signaling cascade that ultimately leads to programmed cell death.[8][9] The diagram below illustrates a simplified workflow for a typical lipidomics experiment using this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) IS Spike with This compound Internal Standard Sample->IS Extract Lipid Extraction (e.g., Bligh-Dyer) IS->Extract Dry Dry Down & Reconstitute Extract->Dry LC UHPLC Separation (C18 Column) Dry->LC MS Tandem Mass Spectrometry (MRM Mode: 463.8 -> 264.3) LC->MS ESI Source Integrate Peak Integration MS->Integrate Quant Quantification (Ratio to this compound) Integrate->Quant Result Final Ceramide Concentrations Quant->Result cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for ceramide quantification using this compound.

The following diagram illustrates the central role of ceramide in the apoptosis signaling pathway.

G Stress Cellular Stress / TNF-α SMase Sphingomyelinase (SMase) Activation Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo Ceramide Ceramide Generation SMase->Ceramide Hydrolysis DeNovo->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Activates Caspase Caspase Cascade Activation Ceramide->Caspase Activates Akt Akt (Survival Signal) PP2A->Akt Dephosphorylates (Inhibits) Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspase->Apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

References

Application Notes and Protocols for CER10-d9 in Skin Barrier Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of lipid molecules that are essential components of the skin's outermost layer, the stratum corneum. They play a critical role in maintaining the skin's barrier function, which protects the body from environmental stressors and prevents excessive water loss. Alterations in ceramide composition and content are associated with various skin disorders, including atopic dermatitis, psoriasis, and xerosis (dry skin).

This document provides detailed application notes and protocols for the use of CER10-d9, a deuterated analog of C10 ceramide, in skin barrier research. This compound, formally known as N-(decanoyl-d9)-sphingosine or Ceramide(d18:1/10:0)-d9, serves as an internal standard for the accurate quantification of endogenous ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision in quantitative lipidomics.

This compound: Specifications and Structure

Table 1: Specifications of this compound

ParameterSpecification
Systematic Name N-(decanoyl-d9)-sphingosine
Common Name Ceramide(d18:1/10:0)-d9; this compound
Molecular Formula C₂₈H₄₈D₉NO₃
Molecular Weight 476.8 g/mol
Structure Ceramide with a d18:1 sphingosine (B13886) backbone and a C10:0 fatty acid with 9 deuterium (B1214612) atoms.
Typical Application Internal standard for quantitative mass spectrometry.

Experimental Protocols

I. Skin Sample Collection and Preparation

A. Stratum Corneum Tape Stripping

This is a non-invasive method for collecting samples from the outermost layer of the skin.

  • Materials:

    • D-Squame® adhesive discs or similar tape

    • Forceps

    • Microcentrifuge tubes

  • Procedure:

    • Clean the skin area of interest (e.g., forearm, cheek) with a dry wipe to remove any surface contaminants.

    • Firmly press an adhesive disc onto the skin for 10 seconds.

    • Remove the tape strip using forceps and place it in a labeled microcentrifuge tube.

    • Repeat the process 5-10 times on the same spot to collect sufficient material. Pool the tape strips for each subject.

B. Skin Biopsy

For analysis of the entire epidermis and dermis, a full-thickness skin biopsy may be required. This procedure must be performed by a qualified medical professional.

  • Procedure:

    • Obtain a 3-4 mm punch biopsy of the skin.

    • Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until lipid extraction.

II. Lipid Extraction from Skin Samples

This protocol is adapted from established methods for extracting ceramides from stratum corneum.

  • Materials:

    • Chloroform

    • Methanol

    • Water (LC-MS grade)

    • This compound internal standard solution (e.g., 1 µg/mL in chloroform:methanol 1:1, v/v)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To the microcentrifuge tube containing the pooled tape strips or the homogenized skin biopsy, add a known amount of the this compound internal standard solution. The exact amount will depend on the expected concentration of endogenous ceramides and should be optimized for the specific assay.

    • Add 1 mL of chloroform:methanol (2:1, v/v) to the tube.

    • Vortex vigorously for 2 minutes to extract the lipids.

    • Add 200 µL of water to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase, which contains the lipids, into a new clean tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

III. Quantitative Analysis by LC-MS/MS

A. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is typically used for ceramide analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or isopropanol (B130326) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic ceramides. The gradient should be optimized to achieve good separation of the different ceramide species.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40-50°C.

B. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ion pairs for each ceramide species and the internal standard need to be determined. For this compound, the precursor ion will be the [M+H]⁺ adduct. The product ion is typically a fragment corresponding to the sphingosine backbone. The exact m/z values should be optimized on the specific mass spectrometer being used.

Table 2: Example MRM Transitions for Ceramides (Values should be empirically determined)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Internal Standard) To be determinedTo be determinedTo be determined
C16:0 Ceramide538.5264.325
C18:0 Ceramide566.5264.325
C24:0 Ceramide650.6264.330
C24:1 Ceramide648.6264.330

Note: The MRM transitions for this compound need to be determined by direct infusion of the standard into the mass spectrometer. The precursor ion will be approximately 477.8 m/z ([M+H]⁺), and a characteristic product ion will be derived from the sphingosine backbone.

C. Quantification

The concentration of each endogenous ceramide is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve constructed using known concentrations of non-deuterated ceramide standards.

Data Presentation

The following table provides a template for presenting quantitative data obtained from the analysis of ceramides in human stratum corneum using this compound as an internal standard. The values presented are hypothetical and should be replaced with experimental data.

Table 3: Hypothetical Ceramide Concentrations in Human Stratum Corneum

Ceramide SpeciesConcentration (ng/mg of stratum corneum)Standard Deviation
C16:0 Ceramide15.23.1
C18:0 Ceramide8.51.9
C24:0 Ceramide25.75.4
C24:1 Ceramide12.12.5

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Skin Sample (Tape Strip or Biopsy) IS Add this compound Internal Standard Sample->IS Extraction Lipid Extraction (Chloroform:Methanol) IS->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Methanol Drydown->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Data Reporting Quant->Report

Caption: Experimental workflow for the quantitative analysis of ceramides in skin samples using this compound.

Ceramide Biosynthesis Pathway in the Epidermis

ceramide_biosynthesis cluster_er Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase 1 Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide

Caption: De novo ceramide biosynthesis pathway in the endoplasmic reticulum of epidermal cells.

Ceramide Signaling in Keratinocytes

ceramide_signaling cluster_proliferation Proliferation cluster_differentiation Differentiation cluster_apoptosis Apoptosis Ceramide Increased Intracellular Ceramide pRb Dephosphorylation of pRb Ceramide->pRb PKC Activation of Protein Kinase C (PKC) Ceramide->PKC Caspase Activation of Caspases Ceramide->Caspase G1_arrest G1 Cell Cycle Arrest pRb->G1_arrest Inhibit_prolif Inhibition of Proliferation G1_arrest->Inhibit_prolif TGase Increased Transglutaminase Activity PKC->TGase Involucrin Increased Involucrin Expression PKC->Involucrin Promote_diff Promotion of Differentiation TGase->Promote_diff Involucrin->Promote_diff Induce_apoptosis Induction of Apoptosis Caspase->Induce_apoptosis

Caption: Simplified signaling pathways of ceramide in keratinocytes, regulating proliferation, differentiation, and apoptosis.

Application Notes and Protocols for CER10-d9 in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CER10-d9: A Novel Approach to Skin Barrier Enhancement

This compound, or N-palmitoyl(d9)-dihydrosphingosine, is a deuterated form of a naturally occurring ceramide. Ceramides (B1148491) are essential lipid molecules found in high concentrations within the stratum corneum, the outermost layer of the skin.[1][2] They are critical components of the skin's lipid barrier, playing a vital role in preventing transepidermal water loss (TEWL) and protecting the skin from environmental aggressors.[1][2] The deuteration of the palmitoyl (B13399708) chain in this compound offers a unique advantage by potentially enhancing the stability and resilience of the ceramide structure against oxidative stress, a key factor in skin aging and barrier dysfunction. This concept, known as "reinforced lipids," suggests that the heavier isotope of hydrogen (deuterium) can slow down the process of lipid peroxidation.

These application notes provide a comprehensive overview of the potential benefits of this compound in cosmetic science, supported by established knowledge of ceramide function and detailed protocols for evaluating its efficacy.

Mechanism of Action: Supporting the Skin's Natural Defenses

The primary proposed mechanism of action for this compound is its integration into the lamellar lipid matrix of the stratum corneum, thereby reinforcing the skin's natural barrier.[1] A healthy skin barrier is crucial for maintaining hydration, suppleness, and overall skin health.[2]

Key Functions of Ceramides in the Skin:

  • Barrier Function: Ceramides, along with cholesterol and free fatty acids, form a highly organized structure that acts as a waterproof barrier.[2]

  • Hydration: By preventing water from evaporating from the skin's surface, ceramides help to keep the skin hydrated and plump. A decrease in ceramide content is associated with dry skin conditions.[3]

  • Cellular Signaling: Ceramides and their metabolites are involved in regulating key cellular processes such as keratinocyte differentiation and proliferation, which are essential for the continuous renewal of the skin barrier.[4][5][6]

The introduction of this compound is hypothesized to not only replenish ceramide levels but also to provide enhanced protection against lipid peroxidation due to the kinetic isotope effect of deuterium.

Signaling Pathways Influenced by Ceramides

Ceramides are integral to several signaling pathways that regulate the lifecycle of keratinocytes, the primary cells of the epidermis. By influencing these pathways, ceramides contribute to the formation and maintenance of a healthy skin barrier.

Ceramide_Signaling_Pathway cluster_0 Ceramide Biosynthesis cluster_1 Keratinocyte Differentiation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Late Differentiating Keratinocytes (Granular Layer) Late Differentiating Keratinocytes (Granular Layer) Ceramide->Late Differentiating Keratinocytes (Granular Layer) Promotes Differentiation Proliferating Keratinocytes Proliferating Keratinocytes Early Differentiating Keratinocytes Early Differentiating Keratinocytes Proliferating Keratinocytes->Early Differentiating Keratinocytes Early Differentiating Keratinocytes->Late Differentiating Keratinocytes (Granular Layer) Terminally Differentiated Keratinocytes (Corneocytes) Terminally Differentiated Keratinocytes (Corneocytes) Late Differentiating Keratinocytes (Granular Layer)->Terminally Differentiated Keratinocytes (Corneocytes) Expression of Loricrin & Filaggrin Expression of Loricrin & Filaggrin Late Differentiating Keratinocytes (Granular Layer)->Expression of Loricrin & Filaggrin Upregulates Formation of Cornified Envelope Formation of Cornified Envelope Terminally Differentiated Keratinocytes (Corneocytes)->Formation of Cornified Envelope Expression of Loricrin & Filaggrin->Formation of Cornified Envelope

Ceramide's role in promoting keratinocyte differentiation and the expression of key barrier proteins.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on studies of non-deuterated ceramides. Efficacy of this compound would be evaluated against these benchmarks.

Table 1: Improvement in Skin Barrier Function

ParameterMethodExpected Improvement with Ceramide Treatment
Transepidermal Water Loss (TEWL)TewameterSignificant decrease compared to baseline and placebo.[7][8][9][10][11]
Stratum Corneum HydrationCorneometerSignificant increase compared to baseline and placebo.[10][11][12][13]

Table 2: Enhancement of Keratinocyte Differentiation Markers

MarkerMethodExpected Change with Ceramide Treatment
LoricrinImmunohistochemistry / Western BlotIncreased expression.[4][14]
FilaggrinImmunohistochemistry / Western BlotIncreased expression.[14]
InvolucrinImmunohistochemistry / Western BlotIncreased expression.[4][5]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Protocol 1: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model

Objective: To assess the irritation potential of a cosmetic formulation containing this compound.

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium

  • Phosphate-Buffered Saline (PBS)

  • Test formulation containing this compound

  • Negative control (e.g., sterile water or PBS)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol (B130326) or acid-isopropanol

  • Multi-well plates

  • Incubator (37°C, 5% CO2)

  • Spectrophotometer (plate reader)

Procedure:

  • Pre-incubation: Upon receipt, place the RhE tissues in a multi-well plate with fresh assay medium and incubate for at least 1 hour at 37°C, 5% CO2.

  • Application of Test Substance: Remove the assay medium. Apply a precise amount of the test formulation containing this compound, negative control, and positive control to the surface of the RhE tissues.

  • Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes to 24 hours, depending on the test substance and regulatory guidelines) at 37°C, 5% CO2.

  • Washing: After incubation, thoroughly wash the tissues with PBS to remove the test substance.

  • MTT Assay: Transfer the tissues to a new multi-well plate containing MTT medium and incubate for 3 hours. During this time, viable cells will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Extraction: After the MTT incubation, extract the formazan precipitate from the tissues using isopropanol or acid-isopropanol.

  • Quantification: Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 570 nm.

  • Calculation of Cell Viability: Calculate the percentage of cell viability for each test substance relative to the negative control. A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%).

Protocol 2: Evaluation of Skin Barrier Function Enhancement using an In Vitro 3D Skin Model

Objective: To measure the effect of a this compound formulation on transepidermal water loss (TEWL) in a 3D skin model.

Materials:

  • Full-thickness 3D human skin models

  • Assay medium

  • Test formulation containing this compound

  • Placebo formulation (without this compound)

  • TEWL measurement device (e.g., Tewameter®)

  • Controlled environment chamber (for stable temperature and humidity)

Procedure:

  • Model Equilibration: Culture the 3D skin models according to the manufacturer's instructions until a mature stratum corneum has formed. Equilibrate the models in a controlled environment chamber for at least 30 minutes before measurement.

  • Baseline TEWL Measurement: Measure the baseline TEWL of each skin model.

  • Treatment Application: Apply a standardized amount of the test formulation and the placebo formulation to the surface of the skin models.

  • Incubation: Incubate the treated models for various time points (e.g., 1, 4, 8, 24 hours).

  • Post-Treatment TEWL Measurement: At each time point, measure the TEWL of the treated and placebo groups.

  • Data Analysis: Compare the TEWL values of the this compound treated group to the placebo group and the baseline values. A significant decrease in TEWL indicates an improvement in skin barrier function.

Protocol 3: Assessment of Keratinocyte Differentiation Marker Expression

Objective: To determine if this compound influences the expression of key proteins involved in keratinocyte differentiation.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK)

  • Keratinocyte growth medium

  • This compound solution

  • Vehicle control

  • Reagents for immunofluorescence staining (primary antibodies for loricrin and filaggrin, fluorescently labeled secondary antibodies, DAPI for nuclear staining)

  • Fluorescence microscope

  • Reagents for Western blotting (lysis buffer, protein assay kit, SDS-PAGE gels, transfer membranes, primary and secondary antibodies, chemiluminescence detection reagents)

Procedure (Immunofluorescence):

  • Cell Culture: Culture NHEKs on coverslips in a multi-well plate.

  • Treatment: Treat the cells with the this compound solution or vehicle control for a specified period (e.g., 24-72 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Staining: Incubate the cells with primary antibodies against loricrin and filaggrin, followed by incubation with fluorescently labeled secondary antibodies. Counterstain the nuclei with DAPI.

  • Imaging: Visualize and capture images of the stained cells using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity to determine the relative expression levels of loricrin and filaggrin.

Procedure (Western Blot):

  • Cell Lysis: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against loricrin and filaggrin, followed by HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to compare the expression levels of the target proteins between the treated and control groups.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of experiments for evaluating the cosmetic application of this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Ex Vivo and Clinical Substantiation A Formulation Development with this compound B In Vitro Skin Irritation Test (RhE Model) A->B C Evaluation of Skin Barrier Function (TEWL in 3D Skin Model) A->C D Assessment of Keratinocyte Differentiation Markers (NHEK Culture) A->D E Ex Vivo Skin Penetration Study (Franz Diffusion Cell) B->E If non-irritating G Clinical Efficacy Study (Skin Hydration & TEWL) C->G If barrier function improves D->G If differentiation is enhanced F Human Repeat Insult Patch Test (HRIPT) E->F F->G If non-sensitizing

A phased approach for the comprehensive evaluation of this compound in cosmetic formulations.

Conclusion

This compound presents a promising new ingredient for the cosmetic industry, leveraging the established benefits of ceramides with the potential for enhanced stability through deuteration. The provided application notes and protocols offer a robust framework for researchers and scientists to investigate and substantiate the efficacy of this compound in improving skin barrier function, hydration, and overall skin health. Rigorous in vitro and clinical testing as outlined will be essential to fully characterize its benefits and support its application in advanced skincare formulations.

References

Application Notes and Protocols: CER10-d9 in Clinical Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ceramide(d18:1/10:0-d9) (CER10-d9) as an internal standard in clinical lipidomics studies for the accurate quantification of ceramides (B1148491). The protocols detailed below are essential for researchers investigating the role of ceramides as biomarkers in various diseases, including cardiovascular and metabolic disorders.

Introduction to Ceramide Analysis in Clinical Research

Ceramides are a class of bioactive sphingolipids that play a crucial role in cellular signaling pathways, including apoptosis, cell proliferation, and inflammation.[1][2][3] Altered ceramide levels in plasma have been implicated in the pathophysiology of numerous diseases, making them promising biomarkers for diagnosis, prognosis, and therapeutic monitoring.[4][5] Accurate and precise quantification of individual ceramide species is therefore critical in clinical lipidomics. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for correcting for variability during sample preparation and mass spectrometric analysis, ensuring high accuracy and reproducibility.[6][7]

Featured Application: Cardiovascular Disease Risk Stratification

Elevated plasma concentrations of specific long-chain ceramides are independent predictors of adverse cardiovascular events and mortality.[8][9][10] Clinical studies have demonstrated a strong association between certain ceramide species and the severity of coronary artery disease.[6] The protocols outlined herein can be applied to quantify these prognostic ceramides, with this compound serving as a reliable internal standard to ensure data quality in large-scale clinical cohorts.

Quantitative Data Summary

The following tables summarize representative quantitative data from clinical lipidomics studies investigating plasma ceramide concentrations in cardiovascular disease. While these studies may have used other deuterated internal standards, the methodology is directly applicable when using this compound.

Table 1: Plasma Ceramide Concentrations in Patients with Coronary Endothelial Dysfunction vs. Healthy Controls. [5]

Ceramide SpeciesHealthy Controls (ng/mL)Patients with Endothelial Dysfunction (ng/mL)p-value
Cer(d18:1/16:0)2,500 ± 8003,300 ± 1,2000.021
Cer(d18:1/18:0)800 ± 3001,100 ± 5000.038
Cer(d18:1/24:0)4,500 ± 1,5006,000 ± 2,0000.019

Table 2: Plasma Ceramide Concentrations in a Study of Gestational Diabetes Mellitus (GDM). [11]

Ceramide SpeciesControl Group (ng/mL)GDM Group (ng/mL)p-value
Cer(d18:1/24:0)5,857.7 ± 1,533.44,969.5 ± 1,402.10.01

Experimental Protocols

Lipid Extraction from Human Plasma (Bligh and Dyer Method)

This protocol describes the extraction of total lipids, including ceramides, from human plasma samples.[3][12][13][14][15][16]

Materials:

  • Human plasma

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • This compound internal standard solution (in methanol or ethanol, concentration to be optimized based on expected endogenous levels)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of human plasma.

  • Add a known amount of this compound internal standard solution. The final concentration should be within the linear range of the calibration curve.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol and vortex vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds.

  • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

G cluster_workflow Lipid Extraction Workflow plasma 1. Plasma Sample + this compound add_solvents 2. Add Chloroform:Methanol plasma->add_solvents vortex1 3. Vortex add_solvents->vortex1 add_chloroform 4. Add Chloroform vortex1->add_chloroform vortex2 5. Vortex add_chloroform->vortex2 add_water 6. Add Water vortex2->add_water vortex3 7. Vortex add_water->vortex3 centrifuge 8. Centrifuge vortex3->centrifuge separate_phases 9. Collect Lower Organic Phase centrifuge->separate_phases dry_down 10. Dry Under Nitrogen separate_phases->dry_down reconstitute 11. Reconstitute for LC-MS/MS dry_down->reconstitute

Lipid Extraction Workflow Diagram
Quantitative Analysis by LC-MS/MS

This protocol provides a general method for the quantification of ceramides using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.[7][17][18]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[1]

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.2% formic acid[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 5-10 µL[1]

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the lipids, followed by re-equilibration.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • The characteristic product ion for ceramides is m/z 264.2, which results from the cleavage of the amide bond and loss of the fatty acyl chain.[3][17]

Table 3: Representative MRM Transitions for Ceramide Analysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cer(d18:1/10:0) (CER10)454.4264.2
Cer(d18:1/10:0-d9) (this compound) 463.4 264.2
Cer(d18:1/16:0)538.5264.2
Cer(d18:1/18:0)566.5264.2
Cer(d18:1/18:1)564.5264.2
Cer(d18:1/20:0)594.6264.2
Cer(d18:1/22:0)622.6264.2
Cer(d18:1/24:0)650.6264.2
Cer(d18:1/24:1)648.6264.2

Note: Precursor ions are [M+H]+. These values may vary slightly depending on the instrument and calibration.

Assay Validation

The analytical method should be validated according to regulatory guidelines to ensure its reliability for clinical studies. Key validation parameters include:[6][19]

Table 4: Typical Assay Validation Parameters for Ceramide Quantification.

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Precision (CV%) < 15% (for QC samples)
Accuracy (% Bias) Within ±15% (for QC samples)
Recovery Consistent and reproducible
Matrix Effect Assessed and minimized
Stability Analyte stability under various storage conditions

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in various cellular processes. The accurate quantification of specific ceramide species using methods with this compound as an internal standard allows for a deeper understanding of these pathways in disease states.

Ceramide-Mediated Apoptosis

Ceramide accumulation is a key event in the induction of apoptosis (programmed cell death).[5][20][21][22][23][24] It can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or via de novo synthesis. Ceramide can then activate downstream effectors, including protein phosphatases and kinases, leading to the activation of caspases and the execution of apoptosis.

G cluster_pathway Ceramide-Mediated Apoptosis Pathway Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase Activation Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide PP2A Protein Phosphatase 2A (PP2A) Activation Ceramide->PP2A Caspases Caspase Activation Ceramide->Caspases Akt Akt Dephosphorylation (Inactivation) PP2A->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspases->Apoptosis

Simplified Ceramide Apoptosis Pathway
Role of Ceramides in Cardiovascular Disease

In the cardiovascular system, ceramides are implicated in processes such as inflammation, endothelial dysfunction, and apoptosis of various cell types, contributing to the development and progression of atherosclerosis.[4][6][7] The accumulation of specific ceramide species in vascular tissues can lead to impaired nitric oxide signaling and increased inflammatory responses.

G cluster_cvd Ceramide's Role in Cardiovascular Disease RiskFactors Cardiovascular Risk Factors (e.g., LDL, Inflammation) Ceramide Increased Ceramide Synthesis and Accumulation RiskFactors->Ceramide EndoDys Endothelial Dysfunction Ceramide->EndoDys Inflammation Vascular Inflammation Ceramide->Inflammation Apoptosis Cellular Apoptosis (e.g., Macrophages, Smooth Muscle Cells) Ceramide->Apoptosis Atherosclerosis Atherosclerosis Progression EndoDys->Atherosclerosis Inflammation->Atherosclerosis Apoptosis->Atherosclerosis

Ceramides in Cardiovascular Disease

By providing robust and accurate quantification, the use of this compound in clinical lipidomics studies empowers researchers to further elucidate the complex roles of ceramides in health and disease, ultimately paving the way for novel diagnostic and therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterated Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated standards in lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling deuterated lipid standards to ensure their stability?

A1: Proper storage and handling are critical to maintain the integrity of deuterated lipid standards. Here are some key best practices:

  • Storage Temperature: Unopened standards should be stored at or below -16°C. Once reconstituted in an organic solvent, store at -20°C ± 4°C.[1] Avoid storing organic solutions below -30°C unless they are in a sealed glass ampoule to prevent degradation.[1]

  • Container Type: Always use glass containers with Teflon-lined closures for storing standards in organic solvents.[1] Plastic containers can leach plasticizers and other contaminants into your standard.[1]

  • Aliquoting: To prevent condensation and subsequent degradation, allow the entire container of a powdered standard to warm to room temperature before opening.[1] After taking the desired amount, tightly reseal the container and return it to the freezer.

  • Solvent Choice: Use high-purity, LC-MS grade solvents for reconstitution. Be aware that stabilizers in solvents like chloroform (B151607) can potentially interfere with your analysis.[1]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to degradation of the standard.[1] Prepare aliquots of your stock solution to avoid repeated thawing of the entire stock.

Q2: How do I choose the appropriate deuterated internal standard for my lipidomics experiment?

A2: The ideal deuterated internal standard (D-IS) should be chemically almost identical to the analyte of interest to ensure it experiences similar matrix effects and extraction efficiencies.[2] Key considerations include:

  • Structural Similarity: The D-IS should be a stable isotope-labeled version of the analyte you are quantifying.[2]

  • Co-elution: For LC-MS applications, the D-IS should co-elute as closely as possible with the endogenous analyte to ensure they are subjected to the same matrix effects at the same time.[3]

  • Mass Resolution: The number of deuterium (B1214612) atoms should be sufficient (typically 2 to 10) to clearly resolve the mass-to-charge ratio (m/z) of the D-IS from the natural isotopic distribution of the analyte.[2]

  • Isotopic Stability: Deuterium labels should be on stable, non-exchangeable positions of the molecule to prevent deuterium-hydrogen back-exchange with the solvent.[2][4]

  • Purity: Both chemical (>99%) and isotopic (≥98%) purity are crucial for accurate quantification.[2]

Q3: What are the common causes of poor signal intensity or complete signal loss of my deuterated standard?

A3: Several factors can contribute to weak or absent signals from your deuterated standards:

  • Degradation: Improper storage or handling can lead to oxidation or hydrolysis of the lipid standard.[1]

  • Incomplete Solubilization: The standard may not be fully dissolved in the chosen solvent. Gentle warming or sonication can help, but use caution with unsaturated lipids.[1]

  • Ion Suppression: Components of the sample matrix co-eluting with your standard can suppress its ionization in the mass spectrometer.[5][6]

  • Contamination: Contaminants in the LC-MS system, solvents, or from sample handling can interfere with the signal.[6]

  • Instrumental Issues: Problems with the mass spectrometer, such as a dirty ion source, can lead to a general loss of sensitivity.[6]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Poor precision and inaccurate quantification are common issues that can often be traced back to problems with the internal standard.

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Poor linearity in the calibration curve.

  • Inconsistent results between sample injections.

Troubleshooting Workflow:

start Start: Poor Precision/ Inaccurate Quantification check_coelution 1. Verify Co-elution of Analyte and D-IS start->check_coelution overlay_chromatograms Overlay Chromatograms of Analyte and D-IS check_coelution->overlay_chromatograms coeluting Co-eluting? overlay_chromatograms->coeluting adjust_lc Adjust LC Method: - Mobile Phase Composition - Gradient Profile - Column Temperature coeluting->adjust_lc No check_isotopic 2. Assess Isotopic Contribution coeluting->check_isotopic Yes adjust_lc->check_coelution analyze_is Analyze D-IS Solution Alone check_isotopic->analyze_is unlabeled_present Unlabeled Analyte Present in D-IS? analyze_is->unlabeled_present correct_calculation Correct Calculations for Isotopic Contribution unlabeled_present->correct_calculation Yes contact_supplier Contact Standard Supplier unlabeled_present->contact_supplier If severe evaluate_matrix 3. Evaluate Matrix Effects unlabeled_present->evaluate_matrix No correct_calculation->evaluate_matrix post_column_infusion Perform Post-Column Infusion Experiment evaluate_matrix->post_column_infusion matrix_effect Significant Matrix Effects? post_column_infusion->matrix_effect improve_cleanup Improve Sample Cleanup matrix_effect->improve_cleanup Yes dilute_sample Dilute Sample matrix_effect->dilute_sample Alternatively end End: Improved Precision and Accuracy matrix_effect->end No improve_cleanup->end dilute_sample->end

Caption: Troubleshooting workflow for poor precision and accuracy.

Issue 2: Unexpected Peaks or Chromatographic Issues

The appearance of unexpected peaks or poor peak shape can complicate data analysis and affect quantification.

Symptoms:

  • Ghost peaks in blank injections.

  • Peak tailing or fronting for the deuterated standard.

  • Split peaks.

  • Retention time shifts.[1]

Troubleshooting Workflow:

start Start: Unexpected Peaks/ Chromatographic Issues check_blanks 1. Analyze Blank Injections start->check_blanks ghost_peaks Ghost Peaks Present? check_blanks->ghost_peaks clean_system Clean LC System: - Injector - Column - Source ghost_peaks->clean_system Yes evaluate_peak_shape 2. Evaluate Peak Shape ghost_peaks->evaluate_peak_shape No check_solvents Check Solvents for Contamination clean_system->check_solvents check_solvents->evaluate_peak_shape peak_shape_issue Tailing, Fronting, or Splitting? evaluate_peak_shape->peak_shape_issue adjust_mobile_phase Adjust Mobile Phase: - pH - Organic/Aqueous Ratio peak_shape_issue->adjust_mobile_phase Yes investigate_rt_shift 3. Investigate Retention Time (RT) Shifts peak_shape_issue->investigate_rt_shift No check_column Check Column Health adjust_mobile_phase->check_column check_sample_solvent Check Sample Solvent Compatibility with Mobile Phase check_column->check_sample_solvent check_sample_solvent->investigate_rt_shift rt_shift Significant RT Shift? investigate_rt_shift->rt_shift optimize_temp Optimize Column Temperature rt_shift->optimize_temp Yes end End: Clean Chromatography rt_shift->end No equilibrate_column Ensure Adequate Column Equilibration optimize_temp->equilibrate_column equilibrate_column->end

Caption: Troubleshooting workflow for chromatographic issues.

Quantitative Data Summary

Table 1: Example of Retention Time (RT) Shifts for a Deuterated Standard Under Different Chromatographic Conditions.

ParameterCondition 1Condition 2Condition 3
Mobile Phase 50% Acetonitrile55% Acetonitrile50% Acetonitrile
Column Temperature 40°C40°C50°C
Analyte RT (min) 5.204.805.05
Deuterated Standard RT (min) 5.154.725.02
ΔRT (min) 0.050.080.03

This table illustrates how adjusting mobile phase composition and column temperature can influence the retention time difference between an analyte and its deuterated standard. The goal is to minimize this difference.[1]

Table 2: Recommended Quality Control Tolerances for Internal Standards.

ParameterRecommended ToleranceRationale
Peak Area Precision (%CV) < 15%Ensures consistent instrument performance and sample preparation.
Retention Time Precision (%RSD) < 2%Indicates a stable chromatographic system.
Signal-to-Noise Ratio (S/N) > 10Guarantees that the internal standard is reliably detected above the background noise.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects Using Post-Column Infusion

Objective: To determine if components in the sample matrix are suppressing or enhancing the ionization of the deuterated internal standard.[7][8][9][10][11]

Materials:

  • Syringe pump

  • Tee-junction

  • Infusion syringe

  • Solution of the deuterated internal standard at a known concentration

  • Prepared sample extract

  • Blank matrix (e.g., extracted solvent from a blank sample)

Procedure:

  • System Setup:

    • Connect the LC column outlet to one arm of a tee-junction.

    • Connect the infusion syringe filled with the deuterated standard solution to the second arm of the tee via the syringe pump.

    • Connect the third arm of the tee to the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the deuterated standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the signal of the deuterated standard in the mass spectrometer. You should observe a stable baseline signal.

  • Injection of Blank Matrix:

    • Inject a blank matrix sample onto the LC system.

    • Continuously monitor the signal of the infused deuterated standard. Any deviation (dip or spike) from the stable baseline indicates the presence of ion suppression or enhancement from the matrix at that retention time.

  • Injection of Sample Extract:

    • Inject a representative sample extract.

    • Again, monitor the signal of the infused deuterated standard.

  • Data Analysis:

    • Overlay the chromatogram from the sample injection with the baseline signal of the infused standard.

    • If the retention time of your analyte and its deuterated standard corresponds to a region of significant ion suppression or enhancement, matrix effects are likely impacting your quantification.

Protocol 2: Lipid Extraction from Plasma (Folch Method)

Objective: To efficiently extract lipids from a plasma sample while ensuring the recovery of the added deuterated internal standard.[12]

Materials:

  • Plasma sample

  • Deuterated internal standard mix

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or water)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Add a known volume of plasma (e.g., 100 µL) to a glass centrifuge tube.

    • Spike the plasma with a known amount of the deuterated internal standard mixture.

  • Solvent Addition:

    • Add 20 parts of a 2:1 (v/v) chloroform:methanol solution to the 1 part plasma sample (e.g., 2 mL of solvent for 100 µL of plasma).

  • Homogenization:

    • Vortex the mixture thoroughly for 2-5 minutes to ensure complete mixing and protein precipitation.[12]

  • Phase Separation:

    • Add 0.2 parts of 0.9% NaCl solution (or water) to the mixture (e.g., 400 µL for 2 mL of solvent).[12]

    • Vortex again for 1 minute.

  • Centrifugation:

    • Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic layers.[12]

  • Lipid Collection:

    • Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Drying:

    • Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.[12]

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

References

Technical Support Center: Isotopic Labeling Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based quantitative experiments using isotopic labeling.

Frequently Asked Questions (FAQs)

Q1: What is isotopic labeling interference in mass spectrometry?

A1: Isotopic labeling interference occurs when the mass spectrometer detects signals from unintended sources that overlap with the signals of the isotopically labeled molecules you are trying to measure. This can come from several sources, including the natural abundance of heavy isotopes in your unlabeled sample, impurities in the isotopic labels, and co-eluting compounds from the sample matrix.[1][2] Failure to account for this interference can lead to significant errors in quantification, such as the overestimation of isotopic enrichment.[2]

Q2: Why is isotopic purity crucial for quantitative accuracy?

A2: Isotopic purity refers to the percentage of a labeled compound that contains the desired "heavy" isotope.[1] For example, in a SILAC experiment using ¹³C₆-lysine, the isotopic purity indicates the proportion of lysine (B10760008) fully labeled with six ¹³C atoms.[1] Impure labels, which may contain unlabeled or partially labeled versions, can interfere with the signal of the "light" sample, leading to inaccurate ratio calculations and an underestimation of true biological changes.[1][3]

Q3: What are the primary isotopic labeling techniques and how do they differ?

A3: The most common techniques are Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).[4][5]

  • SILAC is a metabolic, in vivo method where cells incorporate "heavy" amino acids directly into their proteins.[6] It is known for high accuracy due to early sample pooling but is primarily limited to cultured cells.[4]

  • iTRAQ and TMT are chemical, in vitro methods that use isobaric tags to label peptides after protein extraction and digestion.[3][6] These methods offer higher multiplexing capabilities (analyzing many samples at once) and are suitable for various sample types, including tissues and body fluids.[4][7]

Q4: What is "ratio compression" in the context of iTRAQ and TMT?

A4: Ratio compression is a phenomenon primarily affecting isobaric tagging methods like iTRAQ and TMT, where the measured fold changes in protein abundance are smaller than the true biological changes.[4][8] It is often caused by the co-isolation and co-fragmentation of the target peptide along with other interfering ions (e.g., peptides or contaminants) that have a similar mass-to-charge ratio. This interference dilutes the reporter ion signals, skewing the ratios toward 1:1 and potentially masking significant biological differences.[6][9]

Q5: What is the difference between MS1 and MS2-level quantification?

A5: The difference lies in which stage of the mass spectrometry analysis the quantitative data is extracted.

  • MS1-level quantification , used in methods like SILAC, measures the signal intensity of the intact "light" and "heavy" peptide pairs in the initial mass spectrum.[7][10] This approach is generally less prone to ratio compression.[4]

  • MS2-level quantification , used for iTRAQ and TMT, relies on fragmenting the labeled peptides and measuring the intensity of the "reporter ions" in the resulting MS/MS spectrum.[3][7] While this allows for high multiplexing, it is more susceptible to interference and ratio compression.[10][11]

Comparison of Common Isotopic Labeling Techniques
FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Labeling Strategy Metabolic (in vivo)[4]Chemical (in vitro)[4]Chemical (in vitro)[4]
Sample Type Live, dividing cells[4]Cell lysates, tissues, body fluids[4]Cell lysates, tissues, body fluids[4]
Multiplexing Capacity Up to 3-plex (standard)[4]4-plex or 8-plex[4]Up to 18-plex[4]
Quantification Level MS1[4]MS2/MS3[4]MS2/MS3[4]
Ratio Compression Minimal[4]Prone to ratio compression[4]Prone to ratio compression[4]
Key Advantage High accuracy due to early sample mixing[4]Good for comparing multiple samples, including clinical tissues[12]High multiplexing capability for large-scale studies[8][11]
Key Disadvantage Limited to cell culture; potential for amino acid conversion[6][13]High cost; potential for ratio distortion[9]High cost; data complexity requires sophisticated analysis[6]

Troubleshooting Guides

Problem 1: Inaccurate Quantification - Ratios Appear Skewed or Compressed

Symptom: You observe that the calculated ratios between your samples are consistently close to 1:1, even when you expect significant changes (ratio compression), or the results show high variability.

Possible Causes & Solutions:

  • Co-eluting Interferences (TMT/iTRAQ): In isobaric labeling, ions with a similar m/z to your target peptide can be co-isolated and fragmented, contaminating the reporter ion signal.[8]

    • Solution: Improve chromatographic separation by optimizing the LC gradient (e.g., extending the gradient time or using a different column) to better separate peptides before they enter the mass spectrometer.[14]

  • Isotopic Impurities: The heavy-labeled reagent may contain a small amount of the light version, or vice-versa.[15] This "light contamination" can be mistaken for an endogenous peptide, leading to false positives and skewed quantification.[15]

    • Solution: Always check the isotopic purity of your labeling reagents as specified by the manufacturer. If significant impurity is suspected, perform a control experiment by labeling a known standard to assess the level of contamination.

  • Matrix Effects: Components in complex samples can suppress or enhance the ionization of your target analyte, distorting the true isotopic pattern.[14][16]

    • Solution: Employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances. Using matrix-matched standards can also help compensate for these effects.[14][16]

Start Inaccurate Quantification (Ratio Compression) CheckMethod Labeling Method? Start->CheckMethod SILAC_Path SILAC CheckMethod->SILAC_Path Metabolic Isobaric_Path iTRAQ / TMT CheckMethod->Isobaric_Path Chemical CheckPurity Check Reagent Isotopic Purity SILAC_Path->CheckPurity ImproveLC Improve LC Separation (e.g., longer gradient) Isobaric_Path->ImproveLC CheckMixing Verify Protein Mixing Ratio (e.g., Bradford Assay) CheckPurity->CheckMixing Result Quantification Improved CheckMixing->Result UseMS3 Use MS3-based Quantification (if available) ImproveLC->UseMS3 UseMS3->Result

Caption: Troubleshooting logic for inaccurate quantification.

Problem 2: Incomplete Labeling

Symptom: Mass spectrometry data reveals a low percentage of heavy-labeled peptides, or a mix of light, partially labeled, and fully labeled peptides is observed.[1] This leads to an underestimation of upregulation and an overestimation of downregulation.[1]

Possible Causes & Solutions:

  • Insufficient Cell Doublings (SILAC): For metabolic labeling, cells must divide enough times to fully incorporate the heavy amino acids, replacing their natural "light" counterparts.

    • Solution: Ensure cells undergo at least 5-6 doublings in the SILAC medium to achieve >99% label incorporation.[17] Verify this by running a small-scale pilot experiment.

  • Arginine-to-Proline Conversion (SILAC): Some cell lines can metabolically convert heavy arginine into heavy proline, which complicates data analysis by splitting the signal for proline-containing peptides.[13]

    • Solution: If this is a known issue for your cell line, consider using a SILAC kit with labeled lysine only, or use software that can account for this conversion during data analysis.

  • Suboptimal Reaction Conditions (TMT/iTRAQ): Chemical labeling efficiency is highly dependent on factors like pH.

    • Solution: Ensure the pH of your peptide solution is optimal (typically pH 8.0-8.5) before adding the labeling reagent.[17] Acidic conditions can significantly reduce labeling efficiency.[17] Perform a small-scale labeling test to confirm efficiency before proceeding with your main samples.[1]

Start Incomplete Labeling Detected CheckMethod Labeling Method? Start->CheckMethod SILAC SILAC CheckMethod->SILAC Metabolic Chemical TMT / iTRAQ CheckMethod->Chemical Chemical CheckDoublings Ensure 5-6 Cell Doublings SILAC->CheckDoublings CheckpH Verify Reaction pH (8.0-8.5) Chemical->CheckpH CheckConversion Check for Arg -> Pro Conversion CheckDoublings->CheckConversion Result Labeling Complete CheckConversion->Result CheckReagent Check Reagent Age/Storage CheckpH->CheckReagent RunQC Run Labeling Efficiency QC (See Protocol 1) CheckReagent->RunQC RunQC->Result

Caption: Decision tree for addressing incomplete labeling.

Problem 3: After Correction, My M+0 Isotopomer Abundance is Negative

Symptom: After applying a natural abundance correction algorithm, the calculated abundance for the monoisotopic peak (M+0) is a negative value.

Possible Causes & Solutions:

  • Signal Saturation: If the detector was saturated during the analysis of your sample or the unlabeled standard, the measured isotopic ratios will be incorrect.

    • Solution: Re-analyze the samples after appropriate dilution to ensure the signal is within the linear range of the detector.[2]

  • Incorrect Background Subtraction: Inaccurate background subtraction can distort the measured mass isotopomer distribution (MID).

    • Solution: Carefully review and optimize the peak integration and background subtraction parameters in your data processing software.[2]

  • Mismatched Unlabeled Standard: The natural abundance distribution in your standard may not perfectly match that of your experimental samples, especially in complex matrices.

    • Solution: If possible, prepare a matrix-matched unlabeled standard to get a more accurate correction profile.[2]

Experimental Protocols

Protocol 1: Assessing Labeling Efficiency for Chemical Tags (TMT/iTRAQ)

This protocol is designed to verify the efficiency of a chemical labeling reaction before pooling all samples.

Methodology:

  • Create a Pooled Sample: Before labeling your individual samples, create a small, pooled sample by combining an equal, small aliquot from each of your experimental samples.

  • Perform a Test Label: Label this pooled sample with one of the TMT or iTRAQ reagents according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture by LC-MS/MS.

  • Data Analysis: Search the resulting data using a tool like MaxQuant or Proteome Discoverer. Configure the search parameters to include the TMT/iTRAQ label as a variable modification on peptide N-termini and lysine residues.

  • Evaluate Efficiency: The search results will indicate the percentage of identified peptides that contain the label. An efficiency of >99% is typically desired. If the efficiency is low, re-evaluate your labeling conditions (especially pH) before proceeding with the full experiment.[1]

Protocol 2: Verifying Complete Incorporation in SILAC

This protocol confirms that cells have fully incorporated the "heavy" amino acids before you begin your experiment.

Methodology:

  • Culture Cells: Grow a small batch of your cells in the "heavy" SILAC medium for the intended duration of the experiment (ensuring at least 5-6 doublings).[17]

  • Protein Extraction and Digestion: Harvest the cells, extract the total protein, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Extract the ion chromatograms for several abundant peptides. Compare the peak intensity of the "heavy" labeled version to any residual "light" version.

  • Evaluate Incorporation: For complete labeling, the signal for the light version of the peptides should be negligible (at or below the noise level). The heavy-labeled population should account for >99% of the total peptide signal.[17]

Protocol 3: General Workflow for Natural Abundance Correction

This protocol outlines the general steps for mathematically correcting for the interference caused by naturally occurring stable isotopes.[14]

Methodology:

  • Data Acquisition: Acquire high-resolution mass spectrometry data for both your isotopically labeled samples and a corresponding unlabeled standard.[14]

  • Extract Isotopic Distributions: Using your instrument's software, extract the mass spectra and integrate the peak intensities for the full isotopic cluster (M, M+1, M+2, etc.) for your analyte(s) of interest.[14]

  • Use Correction Software: Employ a dedicated software tool (e.g., IsoCor) for natural abundance correction.[14]

  • Input Data: Provide the software with the required inputs: the elemental formula of the analyte, the purity of the isotopic tracer, and the measured mass and intensity data for each isotopologue from both your samples and the unlabeled standard.[14]

  • Execute Correction: Run the correction algorithm. The software will use the data from the unlabeled standard to deconvolve the signal and subtract the contribution of naturally abundant isotopes from your experimental data.[14]

  • Analyze Corrected Data: The output will be the corrected isotopologue distribution, which represents the true extent of isotopic labeling. This corrected data should be used for all downstream quantitative analysis.[14]

cluster_exp Experimental Phase cluster_analysis Computational Phase A 1. Acquire High-Resolution MS Data (Labeled Sample + Unlabeled Standard) B 2. Extract Isotopic Distributions (Peak Intensities for M, M+1, M+2...) A->B C 3. Input Data into Correction Software (e.g., IsoCor) B->C D 4. Define Parameters (Elemental Formula, Tracer Purity) C->D E 5. Execute Correction Algorithm D->E F 6. Analyze Corrected Data (True Labeling Distribution) E->F

Caption: Workflow for correcting mass spectrometry data for natural isotope abundance.[14]

References

Technical Support Center: Troubleshooting Poor Signal Intensity of CER10-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of CER10-d9, a deuterated ceramide internal standard. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve problems of poor signal intensity during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal from my this compound internal standard. What are the possible causes?

A1: A complete loss of the internal standard signal is a critical issue that can halt analysis. The problem can generally be traced back to three main areas: the sample preparation, the LC system, or the mass spectrometer itself.[1]

  • Sample Preparation:

    • Pipetting Error: The internal standard may not have been added to the sample.

    • Degradation: The internal standard may have degraded due to improper storage or instability in the sample matrix.[2]

    • Incorrect Dilution: The final concentration of the internal standard might be too low to be detected.

  • LC System:

    • Injector Malfunction: An issue with the autosampler, such as air bubbles in the syringe or a clogged needle, can prevent the sample from being injected.[2]

    • Leak: A leak in the LC flow path can divert the sample away from the column and detector.

    • Pump Failure: If the LC pumps are not delivering the mobile phase correctly, the internal standard will not be carried to the mass spectrometer.

  • Mass Spectrometer:

    • Incorrect MRM Transition: The mass spectrometer may be set to monitor the wrong precursor and product ion masses for this compound.

    • Ion Source Issues: A dirty or malfunctioning ion source can prevent the ionization of the internal standard.

    • No Stable Spray: Problems with the electrospray needle, gas flow, or solvent composition can lead to an unstable or absent spray, resulting in no detectable signal.

Q2: The signal intensity of my this compound is very low and inconsistent between injections. What could be the reason?

A2: Fluctuating and weak signals are often indicative of matrix effects, inconsistent sample preparation, or instrument instability.[2]

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix, such as phospholipids (B1166683) or salts, can interfere with the ionization of this compound, leading to a suppressed signal.[2]

  • Inconsistent Sample Preparation: Variability in sample extraction, evaporation, or reconstitution steps can lead to inconsistent final concentrations of the internal standard.

  • Instrument Instability:

    • Fluctuating Ion Source Conditions: Inconsistent source temperature or gas flows can cause variable ionization efficiency.

    • Contamination: Buildup of contaminants in the ion source or on the column can lead to a gradual or erratic decrease in signal.[3]

    • Injector Carryover: Residual sample from a previous, more concentrated injection can be carried over, leading to inconsistent results.

Q3: My baseline is very noisy, making it difficult to detect the this compound peak. How can I reduce the background noise?

A3: High background noise can obscure low-intensity signals and is often caused by contamination or issues with the LC-MS system.[3][4][5][6][7]

  • Solvent and Mobile Phase Contamination: Using low-quality solvents or additives can introduce contaminants that increase baseline noise.[3] Microbial growth in mobile phase bottles is also a potential source of contamination.[3]

  • System Contamination: Contamination can build up in the LC tubing, column, and mass spectrometer ion source over time.[3][5] Plasticizers (e.g., phthalates) from tubing and containers are common contaminants in lipid analysis.[8][9][10]

  • Electronic Noise: Interference from other electronic equipment can sometimes contribute to a noisy baseline.

  • Improper Grounding: Poor electrical grounding of the LC-MS system can also be a source of noise.

Q4: I am observing peak tailing or splitting for my this compound peak. What does this indicate?

A4: Poor peak shape can be caused by a variety of chromatographic issues.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to peak distortion.[11]

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak fronting or splitting.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

  • Extra-column Volume: Excessive tubing length or dead volume in the connections can contribute to peak broadening.[11]

Troubleshooting Guides

Guide 1: No Signal Detected for this compound

This guide provides a systematic approach to troubleshooting a complete loss of signal for the this compound internal standard.

Step 1: Verify Sample Preparation

  • Action: Prepare a fresh, simple standard of this compound in a clean solvent (e.g., methanol/chloroform) at a known concentration.

  • Rationale: This will help to rule out issues with the original sample matrix, degradation, or errors in the initial sample preparation.[1]

Step 2: Direct Infusion Analysis

  • Action: Infuse the freshly prepared this compound standard directly into the mass spectrometer, bypassing the LC system.

  • Rationale: This will isolate the problem to either the mass spectrometer or the LC system. If a signal is observed, the issue is likely with the LC system. If no signal is observed, the problem lies with the mass spectrometer.

Step 3: Troubleshoot the Mass Spectrometer (if no signal on direct infusion)

  • Action:

    • Verify the correct MRM transition for this compound is being monitored.

    • Check the tuning and calibration of the mass spectrometer.

    • Inspect and clean the ion source (e.g., ESI capillary, cone).

    • Ensure proper gas flows and source temperatures.

  • Rationale: These are the most common MS-related issues that can lead to a complete loss of signal.

Step 4: Troubleshoot the LC System (if signal is present on direct infusion)

  • Action:

    • Check for leaks in the LC flow path.

    • Purge the pumps to remove any air bubbles.

    • Verify the autosampler is injecting the correct volume.

    • Inspect the column for blockages or high backpressure.

  • Rationale: These steps will help identify common LC-related problems that prevent the sample from reaching the mass spectrometer.

Guide 2: Low and Inconsistent Signal Intensity

This guide addresses issues of poor and variable signal intensity for this compound.

Step 1: Evaluate for Matrix Effects

  • Action:

    • Perform a post-column infusion experiment with a constant flow of this compound while injecting a blank matrix extract. A dip in the signal at the retention time of interfering compounds indicates ion suppression.

    • Dilute the sample extract to reduce the concentration of matrix components.

  • Rationale: This will determine if co-eluting matrix components are suppressing the ionization of this compound.

Step 2: Optimize Sample Preparation

  • Action:

    • Incorporate a more rigorous sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances like phospholipids.

    • Ensure complete and consistent drying of the sample extract and reconstitution in a suitable solvent.

  • Rationale: A cleaner sample will minimize matrix effects and improve signal consistency.

Step 3: Check for System Contamination

  • Action:

    • Flush the LC system with a series of strong and weak solvents to remove any accumulated contaminants.

    • Clean the ion source of the mass spectrometer.

    • Run a blank injection to check for carryover.

  • Rationale: A clean system is crucial for maintaining consistent and strong signal intensity.

Step 4: Optimize LC-MS Method Parameters

  • Action:

    • Optimize the mobile phase composition and gradient to improve the separation of this compound from interfering matrix components.

    • Optimize the collision energy and other MS parameters (e.g., declustering potential) for this compound to maximize its fragmentation and detection.

  • Rationale: Method optimization can significantly enhance signal intensity and reproducibility.

Quantitative Data Summary

The following tables provide typical parameters and values relevant to the LC-MS/MS analysis of ceramides (B1148491), including this compound.

Table 1: Typical LC-MS/MS Parameters for Ceramide Analysis

ParameterTypical Value/SettingReference(s)
Ionization Mode Positive Electrospray Ionization (ESI+)[12][13]
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[12]
Mobile Phase A Water with 0.1-0.2% Formic Acid and/or 10 mM Ammonium Formate[12]
Mobile Phase B Acetonitrile (B52724)/Isopropanol (e.g., 90:10, v/v) with 0.1-0.2% Formic Acid[12]
Flow Rate 0.3 - 0.5 mL/min[12]
Injection Volume 5 - 10 µL[13]
Source Temperature 120 - 150 °C[12][13]
Desolvation Temperature 350 - 600 °C[12][13]
Capillary Voltage 2.5 - 4.5 kV[12][13]
Cone/Declustering Potential 40 - 80 V[13][14]

Table 2: Example MRM Transitions and Collision Energies for Ceramides

Ceramide SpeciesPrecursor Ion (m/z)Product Ion (m/z)Typical Collision Energy (eV)Reference(s)
This compound (N-palmitoyl(d9)-dihydrosphingosine) Dependent on adductDependent on fragmentation20 - 60 (range for various ceramides)[13]
Cer(d18:1/14:0)510.4264.2Not specified[15]
Cer(d18:1/16:0)538.2264.2Not specified[15]
Cer(d18:1/18:0)566.4264.2Not specified[15]
Cer(d18:1/24:0)650.7264.2Not specified[15]
Cer(d18:1/24:1)648.6264.2Not specified[15]
C17-Ceramide (Internal Standard)552.3250.2Not specified[15]

Note: The optimal collision energy is instrument-dependent and should be determined empirically.[16] A normalized collision energy between 40% and 70% has been reported for ceramide analysis.[16]

Experimental Protocols

Protocol 1: Protein Precipitation for Ceramide Analysis from Plasma

This protocol describes a general method for extracting ceramides from plasma samples using protein precipitation.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Acetonitrile (LC-MS grade), ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., initial mobile phase)

Procedure:

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add a known amount of this compound internal standard solution to the plasma sample.

  • Add 150 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of acetonitrile to plasma).[17][18]

  • Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation.[17]

  • Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent.

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (Nitrogen) Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation Ionization ESI Ionization LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for ceramide analysis.

Troubleshooting_Workflow cluster_no_signal Troubleshooting: No Signal cluster_low_signal Troubleshooting: Low/Inconsistent Signal cluster_high_background Troubleshooting: High Background Start Poor this compound Signal Q_Signal_Type What is the nature of the signal issue? Start->Q_Signal_Type No_Signal No Signal Q_Signal_Type->No_Signal Complete Loss Low_Inconsistent_Signal Low/Inconsistent Signal Q_Signal_Type->Low_Inconsistent_Signal Fluctuating/ Weak High_Background High Background Noise Q_Signal_Type->High_Background Noisy Baseline Check_Prep Check Sample Prep (Fresh Standard) No_Signal->Check_Prep Check_Matrix Evaluate Matrix Effects (Post-column Infusion) Low_Inconsistent_Signal->Check_Matrix Check_Solvents Check Solvents & Mobile Phase High_Background->Check_Solvents Direct_Infusion Direct Infusion Check_Prep->Direct_Infusion Check_MS Check MS Settings & Clean Source Direct_Infusion->Check_MS No Signal Check_LC Check LC System (Leaks, Pumps) Direct_Infusion->Check_LC Signal OK Optimize_Prep Optimize Sample Prep (SPE/LLE) Check_Matrix->Optimize_Prep Check_Contamination_Low Check System Contamination Optimize_Prep->Check_Contamination_Low Optimize_Method Optimize LC-MS Method Check_Contamination_Low->Optimize_Method System_Flush Perform System Flush Check_Solvents->System_Flush Check_Plastics Check for Plasticizer Contamination System_Flush->Check_Plastics

Caption: Troubleshooting workflow for poor this compound signal.

References

Technical Support Center: Optimizing CER10-d9 Concentration for Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of CER10-d9 as an internal standard in complex sample analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is N-palmitoyl(d9)-dihydrosphingosine, a deuterated form of N-palmitoyl dihydrosphingosine (a type of ceramide). Its primary application is as a stable isotope-labeled internal standard (IS) for the quantitative analysis of ceramides (B1148491) and other lipids in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium (B1214612) labels give it a higher mass than its endogenous counterpart, allowing it to be distinguished by the mass spectrometer while having nearly identical chemical and physical properties.

Q2: Why is an internal standard like this compound necessary for accurate quantification?

Internal standards are crucial for correcting for variability during sample preparation and analysis.[1] In complex matrices such as plasma, tissue homogenates, or stratum corneum, several factors can lead to inaccurate results:

  • Analyte Loss During Sample Preparation: Steps like liquid-liquid extraction, solid-phase extraction, and solvent evaporation can result in incomplete recovery of the analyte.

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to an underestimation or overestimation of its concentration.

  • Instrumental Variability: Fluctuations in injection volume or detector response can introduce errors.

By adding a known amount of this compound to all samples (calibrators, quality controls, and unknowns) at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. Since the internal standard experiences similar losses and matrix effects as the analyte, this ratio provides a more accurate and precise measurement.

Q3: What is a good starting concentration for this compound in my experiments?

The optimal concentration of this compound depends on the specific complex sample, the expected concentration range of the endogenous ceramides, and the sensitivity of your LC-MS/MS system. A general guideline is to use a concentration that is within the linear dynamic range of your instrument and ideally corresponds to the mid-to-high range of your calibration curve. For many applications, a final concentration in the low nanomolar (nM) to low micromolar (µM) range is a good starting point.

Data Presentation: Recommended Starting Concentrations for this compound

Sample TypeRecommended Starting Concentration Range (Final Concentration in Sample)Notes
Human Plasma/Serum5 - 50 nMPlasma contains a complex mixture of lipids and proteins. Protein precipitation is a common first step.
Tissue Homogenates (e.g., liver, brain)10 - 100 nMLipid content can be high. A more rigorous lipid extraction method like Bligh & Dyer may be necessary.
Stratum Corneum20 - 200 µMCeramide concentrations are very high in the stratum corneum.
Cell Lysates1 - 20 nMDependent on cell type and number.

Note: These are suggested starting ranges and should be optimized for your specific assay.

Troubleshooting Guides

Issue 1: High Variability in this compound Signal Across Samples

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting of the this compound spiking solution into every sample. Use calibrated pipettes. Ensure thorough vortexing/mixing after adding the internal standard.
Incomplete Extraction Optimize your extraction procedure to ensure consistent recovery for both the analyte and this compound.
Variable Solvent Evaporation If using a nitrogen evaporator, ensure a consistent gas flow and temperature for all samples. Avoid evaporating to complete dryness, as this can make lipids difficult to reconstitute.
Autosampler Issues Check for air bubbles in the autosampler syringe. Run a series of blank injections to check for carryover from high-concentration samples.
Mass Spectrometer Source Instability Clean the ion source, including the spray needle. Ensure the spray needle is positioned correctly.

Issue 2: Poor Signal or No Signal for this compound

Potential Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify the precursor and product ion masses (MRM transitions) for this compound. Optimize source parameters (e.g., spray voltage, gas flows, temperature) by infusing a solution of this compound directly into the mass spectrometer.
Degradation of this compound Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Low Concentration The spiked concentration may be below the limit of detection of your instrument. Try a higher concentration.
Ionization Issues This compound, like other ceramides, ionizes best in positive ion mode with electrospray ionization (ESI). Ensure your method is set to the correct polarity. The mobile phase composition can also affect ionization; consider additives like formic acid or ammonium (B1175870) formate.

Issue 3: Inconsistent Analyte/CER10-d9 Response Ratio

Potential Cause Troubleshooting Step
Differential Matrix Effects This can occur if the analyte and this compound do not co-elute perfectly. Adjust your chromatographic gradient to achieve co-elution. Perform a matrix effect assessment (see experimental protocol below).
Deuterium Exchange While unlikely for the deuterium labels on the acyl chain of this compound, exposure to harsh acidic or basic conditions during sample preparation could potentially lead to label loss. Ensure the pH of your extraction and mobile phases is appropriate.
Isotopic Interference Check for any contribution from the natural isotopic abundance of the analyte to the this compound signal, especially if the analyte concentration is very high.

Experimental Protocols

Detailed Methodology: Matrix Effect Assessment using Post-Extraction Spiking

This experiment is designed to determine if components of the sample matrix are suppressing or enhancing the ionization of your analyte and internal standard.

Materials:

  • Blank matrix (the same type of sample you are analyzing, but without the analyte or internal standard)

  • This compound stock solution

  • Analyte stock solution

  • Reconstitution solvent (typically the initial mobile phase composition)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of the analyte and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process the blank matrix through your entire sample preparation procedure (e.g., protein precipitation, lipid extraction). In the final step, spike the same known amount of analyte and this compound into the extracted blank matrix.

    • Set C (Pre-Extraction Spike): Spike the same known amount of analyte and this compound into the blank matrix before starting the sample preparation procedure. (This set is used to assess recovery).

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Assess Internal Standard Performance: The internal standard is effectively compensating for matrix effects if the analyte/CER10-d9 peak area ratio is consistent between Set B and Set C.

Mandatory Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration A Select Starting Concentration Range (e.g., 5-50 nM for plasma) B Prepare Spiking Solution of this compound A->B C Spike this compound into Calibrators, QCs, and Samples B->C D Perform Sample Preparation (e.g., Protein Precipitation, Lipid Extraction) C->D E Analyze by LC-MS/MS D->E F Evaluate this compound Signal (Intensity, Peak Shape, S/N) E->F G Is Signal Optimal? F->G H Adjust Concentration (Increase or Decrease) G->H No I Proceed with Validation G->I Yes H->C

A typical experimental workflow for optimizing this compound concentration.

signaling_pathway Role of this compound in Correcting Matrix Effects cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard A Analyte + Matrix Components Enter Ion Source B Ion Suppression (Reduced Analyte Signal) A->B C Inaccurate Quantification (Concentration Underestimated) B->C D Analyte + this compound + Matrix Components Enter Ion Source E Ion Suppression Affects Both Analyte and this compound Similarly D->E F Calculate Ratio: (Analyte Signal / this compound Signal) E->F G Accurate Quantification (Ratio is Corrected for Suppression) F->G

References

Technical Support Center: Isotopic Impurity Correction for CER10-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CER10-d9 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterated form of N-palmitoyl-dihydrosphingosine, a C16 dihydroceramide. It contains nine deuterium (B1214612) atoms, which increases its molecular weight. This mass difference allows it to be distinguished from its non-deuterated counterpart in a mass spectrometer.[1][2] Consequently, it is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify endogenous levels of N-palmitoyl-dihydrosphingosine and other related ceramides (B1148491) in various biological samples.[1][2]

Q2: Why is it necessary to correct for the isotopic impurity of this compound?

Commercially available deuterated standards like this compound are not 100% pure in their isotopic composition. During the synthesis of this compound, a small percentage of molecules may incorporate fewer than nine deuterium atoms (e.g., d8, d7, etc.). Additionally, the non-deuterated analyte (CER10) will have a natural isotopic abundance of heavier isotopes (e.g., ¹³C) that can contribute to the signal of the deuterated internal standard. This "cross-talk" between the analyte and the internal standard can lead to inaccuracies in quantification, particularly at low analyte concentrations.[3] Correction for these isotopic impurities is therefore crucial for obtaining accurate and reliable quantitative data.

Q3: Where can I find the isotopic distribution of my this compound standard?

Q4: What are the typical mass transitions for CER10 and this compound in an LC-MS/MS experiment?

For the non-deuterated N-palmitoyl-dihydrosphingosine (CER10), a common precursor-to-product ion transition in positive ion mode is m/z 538.4 → 264.3.[4][5][6] The precursor ion ([M+H]⁺) represents the protonated molecule, and the product ion results from the fragmentation of the precursor ion, typically involving the loss of the N-acyl chain.

For this compound, the molecular weight is approximately 548.97 g/mol . Therefore, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 549.97. The fragmentation pattern is expected to be similar to the non-deuterated analogue, resulting in the same product ion. Thus, the predicted MRM transition for this compound is m/z 549.97 → 264.3. It is always recommended to confirm these transitions by infusing the standard into the mass spectrometer.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inaccurate quantification, especially at low analyte concentrations. Isotopic impurity of the this compound internal standard is not being corrected for.1. Obtain the Certificate of Analysis for your lot of this compound to get the isotopic distribution. 2. Apply a mathematical correction to your data to account for the contribution of the d8 and other lower deuterated species to the analyte signal, and the contribution of the natural isotopes of the analyte to the internal standard signal. See the experimental protocol below for a generalized correction formula.
High background signal at the m/z of the analyte in blank samples spiked with this compound. The this compound standard contains a significant amount of the non-deuterated (d0) impurity.1. Analyze a high concentration of the this compound standard alone and monitor the transition for the non-deuterated analyte (m/z 538.4 → 264.3). 2. If a significant peak is observed, you will need to account for this contribution in your calculations, especially for low-level samples.
Non-linear calibration curve. Isotopic cross-talk between the analyte and the internal standard is significant and not being properly accounted for.1. Ensure that the concentration of the internal standard is appropriate and consistent across all samples and calibrators. 2. Implement an isotopic correction formula. In some cases, a non-linear regression model may provide a better fit for the calibration curve when significant isotopic overlap is present.[3]

Experimental Protocols

Protocol 1: Determining the Isotopic Distribution of this compound

Objective: To experimentally verify the isotopic distribution of the this compound internal standard.

Methodology:

  • Prepare a solution of this compound in an appropriate solvent (e.g., methanol/chloroform) at a concentration suitable for direct infusion into the mass spectrometer.

  • Infuse the solution into the mass spectrometer and acquire a full scan mass spectrum in the mass range that includes the expected protonated molecule of this compound (m/z 549.97) and its potential isotopologues (d8, d7, etc.).

  • Identify the peaks corresponding to the d9, d8, d7, etc. species and record their respective intensities.

  • Calculate the relative abundance of each isotopologue as a percentage of the total intensity of all observed deuterated species.

Protocol 2: Isotopic Correction of Quantitative Data

Objective: To correct the measured analyte signal for the contribution from the isotopic impurities of the this compound internal standard.

Methodology:

A simplified correction can be applied if we assume that the main impurity in the d9 standard is the d8 species and that this is the only significant contributor to the analyte's M+1 isotopic peak. A more comprehensive correction would involve a system of linear equations incorporating all isotopic overlaps.

Generalized Correction Formula:

Corrected Analyte Peak Area = Measured Analyte Peak Area - (Measured d9 Peak Area * R)

Where:

  • Measured Analyte Peak Area is the integrated peak area of the analyte's primary MRM transition.

  • Measured d9 Peak Area is the integrated peak area of the this compound internal standard's primary MRM transition.

  • R is the ratio of the intensity of the d8 isotopologue to the d9 isotopologue in the this compound standard. This value should be obtained from the Certificate of Analysis or experimentally determined as described in Protocol 1.

Data Presentation:

Parameter Value Source
CER10 (Analyte) MRM Transition m/z 538.4 → 264.3[4][5][6]
This compound (Internal Standard) MRM Transition m/z 549.97 → 264.3Predicted
Isotopic Distribution of this compound
% d9User to obtain from CoACertificate of Analysis
% d8User to obtain from CoACertificate of Analysis
% d7User to obtain from CoACertificate of Analysis
...User to obtain from CoACertificate of Analysis

Visualizations

Isotopic_Impurity_Correction_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Correction Calculation cluster_3 Final Result A LC-MS/MS Analysis of Sample + this compound B Measure Peak Areas of Analyte and this compound A->B Raw Data C Apply Isotopic Correction Formula B->C Peak Areas D Accurate Analyte Concentration C->D Corrected Data

Caption: Workflow for isotopic impurity correction.

Signaling_Pathway A Uncorrected Analyte Signal B True Analyte Signal B->A C Contribution from CER10-d8 Impurity C->A D Contribution from Analyte's Natural Isotopes E Uncorrected Internal Standard Signal (d9) D->E

Caption: Components of uncorrected analytical signals.

References

degradation of CER10-d9 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of CER10-d9, a deuterated ceramide internal standard, during sample preparation for mass spectrometry-based lipidomics. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of N-palmitoyl dihydrosphingosine (Ceramide d18:0/16:0-d9). It is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ceramides (B1148491) and other sphingolipids.[1][2] The deuterium (B1214612) labeling allows it to be distinguished from the endogenous, non-labeled ceramides in the sample by its higher mass. Stable isotope-labeled standards like this compound are preferred because they have nearly identical chemical and physical properties to their endogenous counterparts, ensuring similar extraction efficiency and ionization response, which is crucial for accurate quantification.

Q2: What are the primary factors that can cause degradation of this compound during sample preparation?

The primary factors that can lead to the degradation of ceramides, including this compound, during sample preparation are:

  • Temperature: Elevated temperatures can accelerate chemical degradation. Some studies on ceramides have shown that yields can decline at temperatures above 50-60°C.[3]

  • pH: Extreme pH conditions (highly acidic or alkaline) can lead to the hydrolysis of the amide bond in the ceramide structure.

  • Enzymatic Activity: If not properly inactivated, endogenous enzymes such as ceramidases present in biological samples can hydrolyze ceramides.[4]

  • Oxidation: Exposure to oxygen, especially in the presence of light and certain metal ions, can lead to the oxidation of the lipid backbone.

  • Strong Solvents: While organic solvents are necessary for extraction, harsh solvent conditions or prolonged exposure can potentially contribute to degradation.

Q3: How should this compound be properly stored to ensure its stability?

To ensure stability, this compound should be stored at -20°C in a desiccated environment.[5] It is often shipped on dry ice to maintain this low temperature during transit.[1][2] If the standard is in an organic solvent, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for no longer than a month, protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Low or Inconsistent this compound Recovery

Low or inconsistent recovery of the this compound internal standard can compromise the accuracy and reproducibility of your quantitative results. The following guide provides a systematic approach to troubleshooting this issue.

Diagram: Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow cluster_prep Sample Preparation cluster_solutions Potential Solutions cluster_instrument Instrumental Issues cluster_instrument_solutions Potential Solutions start Low or Inconsistent This compound Recovery extraction 1. Inefficient Extraction start->extraction temp 2. High Temperature start->temp ph 3. Extreme pH start->ph enzyme 4. Enzymatic Degradation start->enzyme storage 5. Improper Storage start->storage ms_source 6. MS Source Contamination start->ms_source lc_column 7. LC Column Issues start->lc_column sol_extraction Optimize extraction solvent (e.g., Folch/Bligh-Dyer). Ensure sufficient vortexing/sonication. extraction->sol_extraction sol_temp Keep samples on ice. Avoid high-temperature evaporation. temp->sol_temp sol_ph Maintain neutral pH during extraction. ph->sol_ph sol_enzyme Use protease/phosphatase inhibitors. Rapidly quench enzymatic activity (e.g., with cold solvent). enzyme->sol_enzyme sol_storage Store extracts at -80°C. Minimize freeze-thaw cycles. storage->sol_storage sol_ms_source Clean the MS source. Check for instrument calibration. ms_source->sol_ms_source sol_lc_column Check for column degradation or blockage. Optimize chromatographic method. lc_column->sol_lc_column ExtractionWorkflow start Start: Sample (Tissue or Cells) homogenize Homogenize in cold PBS start->homogenize add_is Add this compound Internal Standard homogenize->add_is extract Add cold Chloroform:Methanol (2:1) Vortex at 4°C add_is->extract phase_sep Induce phase separation (add Chloroform and Water) Vortex and Centrifuge extract->phase_sep collect Collect lower organic phase phase_sep->collect dry Dry under Nitrogen (Temp < 40°C) collect->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute store Store at -80°C reconstitute->store end Ready for LC-MS Analysis store->end

References

Technical Support Center: Analysis of Ceramides with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the co-elution of CER10-d9 and endogenous ceramides (B1148491) during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: A deuterated internal standard (d-IS) like this compound is a version of the analyte of interest (endogenous C10 ceramide) where several hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1] Its primary role is to serve as an internal reference during LC-MS analysis.[2] By adding a known quantity of this compound to all samples, calibrators, and quality controls, the ratio of the endogenous analyte's signal to the d-IS signal is used for quantification. This approach corrects for variability during sample preparation (e.g., extraction losses) and for instrument-related fluctuations, leading to more accurate and precise results.[2][3]

Q2: Should this compound co-elute with the endogenous C10 ceramide?

A2: Yes, in an ideal scenario, the deuterated standard should co-elute perfectly with the endogenous analyte.[2] Because they are nearly chemically identical, they are expected to behave the same way during chromatography and ionization.[4] Perfect co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects (ion suppression or enhancement) at the same time, which is critical for accurate correction and reliable quantification.[5]

Q3: What is the "chromatographic isotope effect" and how does it affect my analysis?

A3: The chromatographic isotope effect is a phenomenon where a deuterated compound has a slightly different retention time than its non-deuterated counterpart during chromatographic separation.[6][7] This occurs because the C-D bond is slightly less lipophilic than the C-H bond.[8] In reversed-phase chromatography, this typically causes the deuterated standard (this compound) to elute slightly earlier than the endogenous ceramide.[7][8] While often small, this retention time shift can lead to inaccurate quantification if the analyte and the standard elute into regions with different levels of matrix effects.[9]

Q4: What level of isotopic purity is required for a deuterated standard like this compound?

A4: It is recommended to use deuterated standards with an isotopic enrichment of at least 98%.[4] High purity is crucial to minimize the concentration of the unlabeled analyte within the standard solution.[10] Contamination of the d-IS with its non-deuterated analog can lead to a high background signal and an overestimation of the endogenous analyte's concentration, particularly at low levels.[10]

Troubleshooting Guide: Co-elution Issues

This guide addresses common problems, their potential causes, and actionable solutions when analyzing ceramides with this compound.

Problem 1: Inaccurate or inconsistent quantification results.

  • Possible Cause A: Differential Matrix Effects due to Incomplete Co-elution.

    • Symptom: The peak for this compound is slightly shifted in retention time relative to the endogenous C10 ceramide.

    • Troubleshooting Steps:

      • Overlay Chromatograms: Visually inspect the extracted ion chromatograms of the analyte and the internal standard to confirm the retention time shift.[11]

      • Optimize Chromatography: Adjust the chromatographic method to promote better co-elution. A shallower gradient can widen the peaks, increasing their overlap. Minor changes to the mobile phase composition (e.g., organic modifier) can also alter selectivity.[11][12]

      • Consider a 13C-labeled Standard: If co-elution cannot be achieved, using a 13C-labeled internal standard is a reliable alternative, as they are less prone to chromatographic shifts.[11]

  • Possible Cause B: Isotopic Impurity of the this compound Standard.

    • Symptom: High signal for the endogenous ceramide is observed in blank samples spiked only with the internal standard.

    • Troubleshooting Steps:

      • Analyze the Standard Alone: Prepare a high-concentration solution of the this compound standard in a clean solvent and analyze it using your LC-MS/MS method. Monitor the mass transition for the unlabeled endogenous C10 ceramide. A significant peak indicates contamination.[10]

      • Quantify Isotopic Purity: Use high-resolution mass spectrometry to determine the precise level of unlabeled analyte in your standard. Refer to the Experimental Protocols section for a detailed method.

      • Contact the Supplier: If the standard's purity is below the specification on its Certificate of Analysis, contact the supplier for a replacement.[10]

Problem 2: Non-linear calibration curve, especially at higher concentrations.

  • Possible Cause: Isotopic Contribution (Crosstalk).

    • Symptom: The calibration curve loses linearity and bends downwards at the upper concentration limits.

    • Troubleshooting Steps:

      • Check Mass Resolution: Ensure your mass spectrometer has sufficient resolution to distinguish the natural isotopic distribution of the analyte from the signal of the deuterated standard.

      • Mathematical Correction: If minor crosstalk is unavoidable, some instrument software platforms allow for mathematical correction of the data to account for the isotopic overlap.

      • Increase Deuteration: When possible, use an internal standard with a higher number of deuterium atoms (e.g., d9 vs. d3) to create a larger mass shift, reducing the likelihood of interference from the analyte's natural isotopes.[2]

Quantitative Data Summary

The following table provides key mass spectrometry and chromatographic parameters for C10 ceramide and its deuterated internal standard, this compound.

ParameterEndogenous C10 Ceramide (d18:1/10:0)This compound (d18:1/10:0-d9)Notes
Molecular Formula C₂₈H₅₅NO₃C₂₈H₄₆D₉NO₃Deuteration is on the N-decanoyl chain.
Molecular Weight 453.7 g/mol [13]~462.8 g/mol The mass increases with each deuterium atom.
Precursor Ion [M+H]⁺ (m/z) 454.4463.5These are the protonated parent ions typically monitored in positive ESI mode.
Characteristic Product Ion (m/z) 264.3264.3This fragment corresponds to the sphingosine (B13886) backbone and is identical for both.[14]
Typical Retention Time (RT) 5.52 min5.49 minExample data from a reversed-phase column. Deuterated compounds often elute slightly earlier.[6][7]
Observed RT Shift (Δt_R) -~0.03 minA small shift is common due to the deuterium isotope effect.[9]
Recommended Isotopic Purity N/A≥98%[4]Crucial for minimizing analytical interference.[10]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

  • Objective: To quantify the percentage of unlabeled C10 ceramide present as an impurity in the this compound internal standard stock.[3]

  • Methodology:

    • Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that provides a strong signal (e.g., 1-5 µg/mL).[10]

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different isotopologues.

    • Analysis: Infuse the sample directly into the mass spectrometer or perform an LC-MS analysis. Acquire full-scan mass spectra over a range that includes the masses of both the unlabeled and the deuterated ceramide.[3]

    • Data Analysis:

      • Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled ceramide ([M+H]⁺ at m/z 454.4) and the primary deuterated isotopologue ([M+H]⁺ at m/z 463.5).

      • Integrate the peak areas for both ions.

      • Calculate the percentage of the unlabeled analyte relative to the sum of all related isotopic peaks to determine the purity.[11]

Protocol 2: Post-Column Infusion Experiment to Evaluate Matrix Effects

  • Objective: To identify specific regions in the chromatogram where ion suppression or enhancement occurs.[3]

  • Methodology:

    • Setup: Use a T-junction to introduce a constant, low-flow-rate stream of a solution containing both C10 ceramide and this compound into the LC flow path after the analytical column but before the mass spectrometer's ion source.

    • Blank Injection: Inject a blank matrix sample (e.g., an extract of plasma from which lipids have been removed) onto the LC system.

    • Data Acquisition: Acquire data by monitoring the mass transitions for both the C10 ceramide and this compound.

    • Data Analysis:

      • In the resulting chromatogram, the signal for both compounds should be a steady, flat line.

      • Any dips or rises in this baseline correspond to regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.

      • By comparing the retention times of your analyte and internal standard with these regions, you can determine if a slight chromatographic shift is exposing them to differential matrix effects.[3]

Diagrams

TroubleshootingWorkflow start Inaccurate Quantification or Suspected Co-elution Issue check_shift Overlay chromatograms of analyte and internal standard (IS). Is there a retention time (RT) shift? start->check_shift shift_yes YES (RT Shift Detected) check_shift->shift_yes shift_no NO (Peaks Co-elute) check_shift->shift_no check_blanks Analyze a blank sample spiked only with the IS. Is the analyte signal high? blank_yes YES (Analyte in Blank) check_blanks->blank_yes blank_no NO (Blank is Clean) check_blanks->blank_no isotope_effect Root Cause: Chromatographic Isotope Effect shift_yes->isotope_effect solution_isotope Solution: 1. Optimize chromatography to   minimize RT shift (e.g., shallower gradient). 2. Assess matrix effects with a   post-column infusion experiment. 3. If unresolved, use a 13C-labeled IS. isotope_effect->solution_isotope shift_no->check_blanks impurity Root Cause: Isotopic Impurity of IS blank_yes->impurity solution_impurity Solution: 1. Quantify impurity level of the IS   using HR-MS. 2. Contact supplier for a higher   purity batch. 3. Mathematically correct results if   impurity level is known and low. impurity->solution_impurity end Issue may not be related to co-elution. Investigate other factors: - Sample preparation variability - Instrument calibration - Matrix effects affecting both compounds equally blank_no->end

References

Technical Support Center: Improving Recovery of CER10-d9 in Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of CER10-d9 and other deuterated ceramide internal standards in your lipidomics workflows. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve accurate and reproducible quantification of ceramides (B1148491).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a deuterated internal standard like this compound?

A1: A deuterated internal standard (d-IS) is a version of the analyte of interest where several hydrogen atoms have been replaced by deuterium. In mass spectrometry-based lipidomics, d-IS are considered the "gold standard" for quantification.[1] They are added to a sample in a known quantity at the beginning of the experimental workflow.[1] Because they are chemically almost identical to their non-deuterated counterparts, they behave similarly during extraction, derivatization, and ionization.[1] This allows them to be used to correct for variability in sample preparation, extraction efficiency, and matrix effects, leading to more accurate and precise quantification of the endogenous analyte.[2]

Q2: I'm observing low recovery of my this compound internal standard. What are the most common causes?

A2: Low recovery of deuterated ceramide standards can stem from several factors throughout the experimental process. The most common culprits include:

  • Inefficient Lipid Extraction: The chosen extraction method may not be optimal for ceramides, or the protocol may not have been followed correctly.

  • Adsorption to Labware: Ceramides, being lipophilic, can adsorb to the surfaces of plasticware, such as polypropylene (B1209903) tubes, leading to significant loss.[3][4][5][6][7]

  • Incomplete Phase Separation: During liquid-liquid extraction, poor separation of the organic and aqueous phases can lead to loss of the lipid-containing organic layer.

  • Sample Degradation: Improper sample storage or repeated freeze-thaw cycles can lead to the degradation of ceramides.

  • Issues with the Internal Standard Itself: Problems such as low isotopic purity, isotopic back-exchange, or instability of the standard in the storage solvent can lead to an apparent low recovery.

Q3: Which lipid extraction method is best for ceramide analysis?

A3: The choice of extraction method can significantly impact ceramide recovery. The most commonly used methods are the Folch and Bligh-Dyer techniques, which are both based on a chloroform (B151607) and methanol (B129727) solvent system.[8][9]

  • Folch Method: Generally considered robust for a broad range of lipid classes and is effective for tissues with higher lipid content.[8][10]

  • Bligh-Dyer Method: A widely recognized and robust procedure suitable for wet tissues and cell suspensions.[2][11][12] Modifications, such as acidification, can improve the recovery of certain acidic lipids.[10]

  • Methyl-tert-butyl ether (MTBE) Method: An alternative that can be effective for some sphingolipids, but may result in lower recovery of other polar lipids.[13]

The optimal method can be matrix-dependent, so it is advisable to test different methods for your specific sample type.[13]

Q4: Can the type of labware I use affect the recovery of my deuterated ceramide standard?

A4: Yes, absolutely. Lipids, including ceramides, are known to adsorb to plastic surfaces, particularly polypropylene.[3][4][5][6][7] This can lead to a significant loss of your internal standard, resulting in artificially low recovery. It is recommended to use glass vials or low-retention plasticware whenever possible. If using polypropylene tubes is unavoidable, pre-rinsing the tubes with a solvent or a solution of a carrier protein like bovine serum albumin (BSA) can help to block the binding sites and reduce adsorption.[3][4][5]

Q5: What are "matrix effects" and can they affect my this compound recovery?

A5: Matrix effects refer to the alteration of the ionization efficiency of an analyte by co-eluting compounds from the biological matrix.[11] This can lead to either ion suppression or enhancement, affecting the accuracy of quantification. While deuterated internal standards are used to compensate for matrix effects, they may not always be perfect.[11] If the deuterated standard and the analyte have slightly different retention times, they can experience different matrix effects, leading to inaccurate results.[14]

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of your deuterated ceramide internal standard.

Diagram: Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow cluster_extraction Extraction & Sample Handling Issues cluster_is Internal Standard Issues cluster_analysis LC-MS/MS Analysis Issues start Low Recovery of this compound Observed q_extraction_method Is the extraction method optimized for ceramides? start->q_extraction_method a_extraction_method_yes Yes q_extraction_method->a_extraction_method_yes Yes a_extraction_method_no No q_extraction_method->a_extraction_method_no No q_protocol_adherence Was the extraction protocol followed precisely? a_extraction_method_yes->q_protocol_adherence solution_extraction_method Solution: Test alternative extraction methods (e.g., Folch, Bligh-Dyer with modifications). a_extraction_method_no->solution_extraction_method a_protocol_adherence_yes Yes q_protocol_adherence->a_protocol_adherence_yes Yes a_protocol_adherence_no No q_protocol_adherence->a_protocol_adherence_no No q_labware Are you using glass or low-retention tubes? a_protocol_adherence_yes->q_labware solution_protocol_adherence Solution: Review and strictly follow the detailed protocol. a_protocol_adherence_no->solution_protocol_adherence a_labware_yes Yes q_labware->a_labware_yes Yes a_labware_no No q_labware->a_labware_no No q_is_purity Have you checked the isotopic purity of the standard? a_labware_yes->q_is_purity solution_labware Solution: Switch to glass or low-retention tubes, or pre-treat plasticware. a_labware_no->solution_labware a_is_purity_yes Yes q_is_purity->a_is_purity_yes Yes a_is_purity_no No q_is_purity->a_is_purity_no No q_hd_exchange Could H/D back-exchange be occurring? a_is_purity_yes->q_hd_exchange solution_is_purity Solution: Analyze the standard alone to check for unlabeled analyte. a_is_purity_no->solution_is_purity a_hd_exchange_yes Yes q_hd_exchange->a_hd_exchange_yes Yes a_hd_exchange_no No q_hd_exchange->a_hd_exchange_no No solution_hd_exchange Solution: Check solvent pH and storage conditions of the standard. a_hd_exchange_yes->solution_hd_exchange q_matrix_effects Are there significant matrix effects? a_hd_exchange_no->q_matrix_effects a_matrix_effects_yes Yes q_matrix_effects->a_matrix_effects_yes Yes a_matrix_effects_no No q_matrix_effects->a_matrix_effects_no No solution_matrix_effects Solution: Optimize chromatography to ensure co-elution of analyte and standard. a_matrix_effects_yes->solution_matrix_effects end_node Recovery Improved a_matrix_effects_no->end_node solution_extraction_method->end_node solution_protocol_adherence->end_node solution_labware->end_node solution_is_purity->end_node solution_hd_exchange->end_node solution_matrix_effects->end_node

Caption: Troubleshooting workflow for low deuterated ceramide internal standard recovery.

Quantitative Data Summary

The following table summarizes expected ceramide recovery rates from various studies using different extraction methods and biological matrices. Note that recovery can be highly dependent on the specific ceramide species, the complexity of the matrix, and the exact protocol used.

Extraction MethodBiological MatrixCeramide SpeciesAverage Recovery (%)Reference
Bligh-Dyer with silica (B1680970) gel chromatographyHuman PlasmaVarious subspecies78-91%[15]
Bligh-DyerRat LiverVarious subspecies70-99%[15]
Bligh-DyerRat MuscleVarious subspecies71-95%[15]
Rapid Plasma PrecipitationHuman PlasmaCer d18:1/16:0, d18:1/18:0, d18:1/24:0, d18:1/24:198-109%[16][17]
FolchMouse PlasmaHex1Cer~100%[13]
MTBEMouse PlasmaHex1Cer~105%[13]
Protein PrecipitationHuman Serum16 ceramides & 10 dihydroceramides>90%[18]

Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for the most common lipid extraction methods used for ceramide analysis.

Protocol 1: Modified Folch Lipid Extraction

This method is robust for a wide range of tissues and is known for its exhaustive extraction of lipids.[8][9]

Diagram: Modified Folch Lipid Extraction Workflow

FolchWorkflow start Start: Tissue Sample homogenize 1. Homogenize tissue in Chloroform:Methanol (2:1, v/v) and spike with this compound. start->homogenize agitate 2. Agitate the mixture for 15-20 minutes. homogenize->agitate separate_liquid 3. Centrifuge or filter to separate the liquid phase. agitate->separate_liquid wash 4. Wash the extract with 0.9% NaCl solution. separate_liquid->wash centrifuge_phases 5. Centrifuge to separate the two phases. wash->centrifuge_phases collect_lower 6. Collect the lower (chloroform) phase. centrifuge_phases->collect_lower dry_down 7. Evaporate the solvent under a stream of nitrogen. collect_lower->dry_down reconstitute 8. Reconstitute the lipid extract in an appropriate solvent for analysis. dry_down->reconstitute end_node Ready for LC-MS/MS Analysis reconstitute->end_node

Caption: Workflow for the modified Folch lipid extraction method.

Materials:

  • Tissue sample (e.g., 100 mg)

  • This compound internal standard

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Weigh the tissue sample and place it in a glass homogenizer tube.

  • Add 20 volumes of chloroform:methanol (2:1, v/v) to the tissue (e.g., 2 mL for 100 mg of tissue).

  • Spike the sample with a known amount of this compound internal standard.

  • Homogenize the tissue thoroughly.

  • Transfer the homogenate to a glass centrifuge tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[8]

  • Centrifuge the homogenate to pellet the tissue debris.

  • Transfer the supernatant (the lipid extract) to a new glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the lipid extract (e.g., 0.4 mL for 2 mL of extract).[8]

  • Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.

  • Carefully remove the upper aqueous phase.

  • Collect the lower chloroform phase, which contains the lipids.

  • Dry the chloroform phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

Protocol 2: Bligh-Dyer Lipid Extraction

This method is particularly suitable for samples with high water content, such as wet tissues or cell suspensions.[2][11]

Materials:

  • Wet tissue or cell suspension (e.g., 1 g or 1 mL)

  • This compound internal standard

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Homogenizer or vortexer

  • Centrifuge

  • Glass centrifuge tubes

  • Glass Pasteur pipette

  • Nitrogen evaporator

Procedure:

  • Place the sample (e.g., 1 g of wet tissue or 1 mL of cell suspension) into a glass centrifuge tube.

  • Add 3 mL of a chloroform:methanol (1:2, v/v) mixture.[11]

  • Spike the sample with a known amount of this compound internal standard.

  • Homogenize the tissue or vortex the cell suspension thoroughly.

  • Add 1 mL of chloroform to the homogenate and vortex for 1 minute.[2]

  • Add 1 mL of water to the mixture and vortex for another minute to induce phase separation.[2]

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.[11]

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

  • To maximize recovery, you can re-extract the remaining aqueous phase by adding another 2 mL of chloroform, vortexing, centrifuging, and pooling the lower phase with the first extract.[11]

  • Dry the pooled chloroform phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Ceramide Purification

SPE can be used as a cleanup step after a liquid-liquid extraction to isolate specific lipid classes and remove interfering compounds.

Materials:

  • Dried lipid extract (from Folch or Bligh-Dyer extraction)

  • SPE cartridge (e.g., silica-based)

  • SPE manifold

  • Solvents for conditioning, washing, and elution (e.g., hexane, diethyl ether, methanol, chloroform)

Procedure:

  • Condition the SPE cartridge: Pass a non-polar solvent (e.g., hexane) through the cartridge to activate the stationary phase.

  • Equilibrate the cartridge: Pass a solvent similar to the sample loading solvent through the cartridge.

  • Load the sample: Dissolve the dried lipid extract in a minimal amount of a non-polar solvent and load it onto the cartridge.

  • Wash the cartridge: Pass a series of solvents of increasing polarity through the cartridge to remove unwanted, less polar lipids. The wash solvent should be strong enough to elute impurities but not the ceramides.

  • Elute the ceramides: Pass a more polar solvent or solvent mixture (e.g., chloroform:methanol) through the cartridge to elute the ceramides.

  • Dry and reconstitute: Collect the eluate containing the ceramides, dry it down under nitrogen, and reconstitute it in a suitable solvent for LC-MS/MS analysis.

Note on SPE: The specific solvents and volumes for each step will depend on the type of SPE cartridge used and the specific lipid classes you want to separate. It is crucial to optimize the SPE method for your specific application.[19]

By following these guidelines and protocols, you can systematically troubleshoot and improve the recovery of this compound and other deuterated ceramide standards in your lipid extracts, leading to more accurate and reliable results in your research.

References

Technical Support Center: Minimizing Ion Suppression with CER10-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using the deuterated internal standard, CER10-d9, in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids (B1166683), proteins).[1][2][3] This leads to a decreased signal intensity for the analyte of interest. When using a deuterated internal standard (IS) like this compound, the underlying assumption is that both the analyte and the IS will experience the same degree of ion suppression. This allows for accurate quantification based on the consistent analyte-to-internal standard peak area ratio.[4] However, if the analyte and this compound experience differential ion suppression, the accuracy and precision of the quantitative results can be severely compromised.[2]

Q2: What are the common causes of ion suppression in LC-MS/MS analysis?

A2: Ion suppression can originate from various sources, broadly categorized as matrix effects.[5] These include:

  • Endogenous Matrix Components: Biological samples contain numerous compounds such as salts, proteins, lipids (especially phospholipids), and other small molecules that can co-elute with the analyte and internal standard.[3][6]

  • Exogenous Substances: Contaminants introduced during sample handling and preparation can also cause suppression. These include dosing vehicles, anticoagulants (e.g., heparin), and plasticizers leached from lab consumables.[6][7]

  • Mobile Phase Additives: Non-volatile buffers or certain ion-pairing agents in the mobile phase can accumulate in the ion source and interfere with ionization.[2][8]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[2]

  • Co-eluting Metabolites: Metabolites of the analyte that share structural similarities and chromatographic retention times can also contribute to ion suppression.

Q3: How can I determine if my analysis using this compound is affected by ion suppression?

A3: Two primary experimental methods are used to assess the presence and extent of ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression occurs.[9][10][11] A solution of your analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.

  • Post-Extraction Spike Analysis: This quantitative method determines the numerical extent of signal suppression or enhancement, often referred to as the matrix factor.[6]

Troubleshooting Guides

Guide 1: Investigating and Quantifying Ion Suppression

If you suspect ion suppression is affecting your results with this compound, follow this workflow to confirm and quantify the effect.

G cluster_0 Troubleshooting Workflow: Ion Suppression A Suspected Ion Suppression (Poor reproducibility, low signal) B Perform Post-Column Infusion (PCI) to identify suppression zones A->B C Does analyte or this compound elute in a suppression zone? B->C D Quantify Matrix Effect with Post-Extraction Spike C->D Yes F Ion suppression is minimal. Continue with method. C->F No E Matrix Factor close to 1? D->E E->F Yes G Significant Ion Suppression Detected. Proceed to Mitigation Strategies. E->G No

Caption: Workflow for identifying and quantifying ion suppression.

Experimental Protocol: Post-Column Infusion (PCI)
  • Setup: Tee a syringe pump delivering a constant flow of your analyte and this compound solution into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Equilibration: Allow the infused signal to stabilize, establishing a steady baseline.

  • Injection: Inject a blank, extracted sample matrix (e.g., plasma, urine) onto the LC column.

  • Analysis: Monitor the baseline of the analyte and this compound signals. Any significant drop in the baseline indicates a region of ion suppression.[11] Compare the retention time of the suppression zone with the retention times of your analyte and this compound in a standard injection.

Experimental Protocol: Quantitative Matrix Effect Assessment
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of your analyte and this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of analyte and this compound as in Set A into the final, extracted matrix.[6]

    • Set C (Pre-Extraction Spike): Spike the same amount of analyte and this compound as in Set A into the blank biological matrix before the extraction procedure (this set is primarily for recovery assessment).

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) for both the analyte and this compound using the following formula:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 indicates no significant matrix effect.

The Internal Standard (IS) Normalized Matrix Factor should also be calculated to assess if the IS effectively compensates for the matrix effect: IS-Normalized MF = (MF of Analyte) / (MF of this compound)

Matrix Factor (MF)Interpretation
< 1Ion Suppression
> 1Ion Enhancement
≈ 1Minimal Matrix Effect
IS-Normalized MFInterpretation
≈ 1This compound effectively compensates for the matrix effect.
≠ 1Differential matrix effects between analyte and this compound.
Guide 2: Strategies for Minimizing Ion Suppression

Once ion suppression is confirmed, use the following strategies to minimize its impact.

G cluster_1 Mitigation Strategies for Ion Suppression cluster_2 Sample Preparation cluster_3 Chromatography cluster_4 Mass Spectrometry cluster_5 Internal Standard Start Significant Ion Suppression Detected Opt_Sample Optimize Sample Preparation Start->Opt_Sample Opt_Chromo Optimize Chromatography Start->Opt_Chromo Opt_MS Optimize MS Parameters Start->Opt_MS Use_IS Ensure Proper Use of this compound Start->Use_IS SPE Solid-Phase Extraction (SPE) Opt_Sample->SPE LLE Liquid-Liquid Extraction (LLE) Opt_Sample->LLE PPT Protein Precipitation (PPT) Opt_Sample->PPT Gradient Modify Gradient Profile Opt_Chromo->Gradient Column Change Column Chemistry Opt_Chromo->Column Flow Reduce Flow Rate Opt_Chromo->Flow Ionization Change Ionization Mode (e.g., APCI) Opt_MS->Ionization Source Optimize Source Geometry Opt_MS->Source Coelution Ensure complete co-elution with analyte Use_IS->Coelution

Caption: Key strategies to mitigate ion suppression.

Strategy 1: Optimize Sample Preparation

The goal is to remove interfering matrix components before analysis. More extensive sample cleanup can allow for shorter chromatographic runs.[8]

Sample Preparation TechniqueEffectiveness in Removing Interferences
Protein Precipitation (PPT) Simple and fast, but may not remove phospholipids and other small molecules effectively.[12]
Liquid-Liquid Extraction (LLE) More selective than PPT, can provide cleaner extracts.
Solid-Phase Extraction (SPE) Highly selective and can yield the cleanest extracts, effectively removing a wide range of interferences.[4]

Strategy 2: Optimize Chromatographic Conditions

Adjusting the chromatography can separate the analyte and this compound from co-eluting interferences.[4][13]

  • Modify Gradient Profile: A shallower gradient can improve the resolution between your analyte and interfering peaks.

  • Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol) can alter selectivity. The choice of acidic or basic additives (e.g., formic acid, ammonium (B1175870) formate) can also significantly impact peak shape and retention.

  • Use a Different Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a pentafluorophenyl (PFP)) to achieve a different elution order.

  • Reduce Flow Rate: Lowering the flow rate, especially in electrospray ionization (ESI), can sometimes reduce ion suppression.[7]

Strategy 3: Optimize Mass Spectrometer Parameters

  • Change Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than ESI for certain compounds.[7]

  • Optimize Ion Source Parameters: Adjusting settings like gas flows, temperatures, and voltages can sometimes help mitigate suppression.

Strategy 4: Ensure Proper Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS like this compound is one of the most effective ways to compensate for unavoidable ion suppression.[4] For this to be effective, the following is critical:

  • Complete Co-elution: The analyte and this compound must co-elute perfectly.[14] Even a slight separation in retention time can lead to them being affected differently by a narrow zone of ion suppression, compromising accuracy.[14] If separation is observed, it may be necessary to use a column with lower resolution to ensure complete peak overlap.[14]

References

Validation & Comparative

A Researcher's Guide to the Validation of Analytical Methods Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of deuterated internal standards represents a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, to enhance assay accuracy and precision by compensating for matrix effects and other sources of variability.[1][2] This guide offers a comparative overview of key validation parameters, supported by experimental data, to assist in the effective implementation of deuterated internal standards in regulated bioanalytical workflows.

The Superiority of Deuterated Standards: A Data-Driven Comparison

The primary advantage of a deuterated internal standard (D-IS) over a structural analog internal standard (A-IS) lies in its ability to more closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing more effective normalization.[1][3] Deuterated standards are chemically almost identical to the analyte, exhibiting nearly identical behavior during ionization and chromatographic separation.[2][4] This ensures reliable correction for matrix effects, ion suppression, and instrumental variability.[2] Experimental data consistently demonstrates the superior performance of deuterated standards in terms of precision and accuracy.[1][5]

The switch from analog internal standards to SILs for LC-MS/MS analysis has been shown to reduce variations in mass spectrometry results, such as ionization issues, and has improved the accuracy and precision for the analysis of both small and large molecules.[5]

Table 1: Comparison of Validation Parameters for Deuterated vs. Structural Analog Internal Standards

Validation ParameterDeuterated Internal Standard (D-IS)Structural Analog Internal Standard (A-IS)Key Performance Insight
Accuracy (% Bias) Typically within ±5%[3]Can exceed ±15%[3][6]D-IS consistently provides higher accuracy due to better compensation for matrix effects and recovery variations.[3]
Precision (%CV) Typically <10%[3]Can be >15%[3]The use of a D-IS results in significantly better precision, as it tracks the analyte's behavior more closely.[3]
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[3]Inconsistent compensation (can be >20% difference)[3]The near-identical nature of a D-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[3]
Recovery Variability (%CV) Low (<10%)Higher (>15%)D-IS tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog.[3]

A study on the analysis of the immunosuppressant drug sirolimus found that the inter-patient assay imprecision (CV) was consistently lower with a deuterated internal standard (2.7%-5.7%) compared to a structural analog (7.6%-9.7%).[7] This highlights the improved performance of deuterated standards in minimizing analytical variation between different patient samples.[7]

Potential Challenges with Deuterated Standards

While highly effective, deuterated internal standards may not always provide perfect correction for matrix effects.[4] Differences in physical properties due to deuterium (B1214612) substitution can sometimes lead to slight chromatographic retention time shifts between the analyte and the internal standard.[8][9] If this shift occurs in a region of variable ion suppression or enhancement, the analyte and the internal standard may be affected differently.[8][9]

Experimental Workflow and Logical Framework

The following diagrams illustrate the typical experimental workflow for bioanalytical method validation and the logical basis for the superior performance of deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Spike Biological Sample with Internal Standard B 2. Sample Extraction (e.g., Protein Precipitation, SPE) A->B C 3. Evaporation & Reconstitution B->C D 4. LC-MS/MS Injection C->D E 5. Chromatographic Separation D->E F 6. Mass Spectrometric Detection E->F G 7. Peak Integration F->G H 8. Calculate Analyte/IS Peak Area Ratio G->H I 9. Quantitation using Calibration Curve H->I

Caption: Bioanalytical method validation workflow using an internal standard.

G P1 Sample Extraction P2 Chromatography P3 Ionization (MS Source) Analyte1 Analyte P1_A1 P1_A1 Analyte1->P1_A1 Similar Recovery DIS D-IS P1_D1 P1_D1 DIS->P1_D1 Similar Recovery P2_A1 P2_A1 P1_A1->P2_A1 Co-elution P2_D1 P2_D1 P1_D1->P2_D1 Co-elution P3_A1 P3_A1 P2_A1->P3_A1 Identical Matrix Effect P3_D1 P3_D1 P2_D1->P3_D1 Identical Matrix Effect Result_DIS Accurate Correction High Precision Analyte2 Analyte P1_A2 P1_A2 Analyte2->P1_A2 Different Recovery AIS A-IS P1_A2_ais P1_A2_ais AIS->P1_A2_ais Different Recovery P2_A2 P2_A2 P1_A2->P2_A2 Different Retention Time P2_A2_ais P2_A2_ais P1_A2_ais->P2_A2_ais Different Retention Time P3_A2 P3_A2 P2_A2->P3_A2 Different Matrix Effect P3_A2_ais P3_A2_ais P2_A2_ais->P3_A2_ais Different Matrix Effect Result_AIS Inaccurate Correction Lower Precision

Caption: Logical comparison of deuterated vs. analog internal standards.

Key Experimental Protocols for Method Validation

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments based on regulatory guidelines.[1][10]

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the internal standard from endogenous matrix components or other interferences.[10]

Protocol:

  • Analyze at least six individual lots of blank biological matrix.

  • Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.[10]

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal value (accuracy) and the degree of scatter among a series of measurements (precision).[11]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).[11]

Matrix Effect Assessment

Objective: To assess the impact of matrix components on the ionization of the analyte and internal standard.[1]

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and D-IS spiked into a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte and D-IS at the same concentrations as Set A.

    • Set C: Blank matrix spiked with the analyte and D-IS, then subjected to the full extraction procedure.

  • Analyze all three sets by the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and the IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).

  • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS).

  • Assess the precision of the IS-Normalized MF across at least six different lots of the biological matrix.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[1]

Conclusion

The use of deuterated internal standards is a powerful strategy for improving the quality and reliability of bioanalytical data.[1] Their ability to closely mimic the physicochemical properties of the analyte allows for superior correction of variability during sample preparation and analysis, leading to enhanced accuracy and precision.[2][3] While challenges such as chromatographic shifts can occur, they are generally manageable with careful method development.[8] Adherence to the principles outlined in regulatory guidelines and the implementation of rigorous validation experiments are critical for ensuring regulatory compliance and the success of drug development programs.[1]

References

A Head-to-Head Comparison of Internal Standards for Ceramide Quantification: Deuterated vs. Odd-Chain Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of ceramides (B1148491), the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of two common types of internal standards used in mass spectrometry-based lipidomics: deuterated ceramides (represented by C16-Ceramide-d7) and odd-chain ceramides (represented by C17-Ceramide).

The "gold standard" in internal standards for mass spectrometry are stable isotope-labeled compounds, such as deuterated ceramides.[1][2] Their nearly identical chemical and physical properties to the endogenous analytes ensure they co-elute chromatographically and exhibit similar ionization efficiency, effectively correcting for variations during sample preparation and analysis.[1][3] An alternative approach is the use of odd-chain ceramides, like C17-ceramide. These are advantageous as they are typically absent or present in very low amounts in biological systems, thus avoiding interference with the measurement of naturally occurring even-chain ceramides.[1]

This guide will delve into the performance characteristics of each, supported by experimental data, to aid researchers in selecting the most suitable internal standard for their specific applications. While the user specified "CER10-d9", this appears to be a less common standard. Therefore, for a more relevant and broadly applicable comparison, we will use the widely utilized C16-Ceramide-d7 as a representative deuterated internal standard.

Performance Comparison: C16-Ceramide-d7 vs. C17-Ceramide

The selection of an internal standard significantly impacts the quality of quantitative data. Below is a summary of the performance of deuterated and odd-chain ceramide internal standards based on key analytical parameters.

Parameter C16-Ceramide-d7 (Deuterated) C17-Ceramide (Odd-Chain) References
Principle of Use Stable isotope-labeled analog of endogenous C16-Ceramide. Co-elutes and co-ionizes with the analyte.Non-physiological, odd-chain ceramide. Chromatographically separated from even-chain endogenous ceramides.[1][3]
**Linearity (R²) **Typically > 0.99Typically > 0.99[4][5][6]
Lower Limit of Quantification (LLOQ) As low as 1 nM5-50 pg/mL[4][5]
Precision (%CV) < 15% (Intra- and Inter-assay)Reliable for inter- and intra-assay precision.[5][6]
Accuracy (%RE) < 15% (Intra- and Inter-assay)Reliable for inter- and intra-assay accuracy.[5][6]
Extraction Recovery 98-109%70-99% (matrix dependent)[5][6]
Matrix Effect Minimal, as it is corrected by the co-eluting standard.Can be a factor, as its chromatographic behavior and ionization efficiency may differ slightly from the various endogenous ceramides being quantified.[1][7]

Experimental Methodologies

The following protocols outline a typical workflow for the quantification of ceramides using either deuterated or odd-chain internal standards.

Lipid Extraction (Bligh and Dyer Method)

This is a common method for extracting lipids from biological samples.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or homogenized tissue.

  • Spike the sample with a known amount of the chosen internal standard (e.g., C16-Ceramide-d7 or C17-Ceramide).

  • Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).

LC-MS/MS Analysis

The reconstituted lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry.

  • Chromatographic Separation:

    • Column: A C8 or C18 reversed-phase column is typically used (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid and 25 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the different ceramide species.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Positive ion electrospray ionization (ESI+) is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity. The instrument is set to monitor the specific precursor-to-product ion transitions for each ceramide analyte and the internal standard. For ceramides, a common product ion at m/z 264.3 corresponds to the sphingoid backbone.[8][9]

Visualizing Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (C16-Ceramide-d7 or C17-Ceramide) Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation (Reversed-Phase) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integrate->Ratio Quantify Quantification (using Calibration Curve) Ratio->Quantify

Caption: A typical experimental workflow for ceramide quantification.

G cluster_deuterated Deuterated Internal Standard (e.g., C16-Ceramide-d7) cluster_oddchain Odd-Chain Internal Standard (e.g., C17-Ceramide) d_prop Properties: - Chemically identical to analyte - Co-elutes with analyte - Similar ionization efficiency d_adv Advantages: - High accuracy and precision - Corrects for matrix effects effectively - Considered the 'gold standard' d_disadv Disadvantages: - Higher cost - Not available for all lipid species o_prop Properties: - Structurally similar to analytes - Not naturally occurring - Chromatographically resolved o_adv Advantages: - Lower cost - Avoids interference from endogenous lipids - Can quantify a range of ceramides o_disadv Disadvantages: - Potential for different extraction recovery - May not perfectly mimic ionization of all analytes - Less effective at correcting for matrix effects

Caption: Comparison of deuterated and odd-chain internal standards.

CeramideSignaling cluster_downstream Downstream Effects Stress Cellular Stress (e.g., TNF-α, Chemotherapy) DeNovo De Novo Synthesis Stress->DeNovo SM_hydrolysis Sphingomyelin Hydrolysis Stress->SM_hydrolysis Ceramide Ceramide DeNovo->Ceramide SM_hydrolysis->Ceramide PP Activates Protein Phosphatases (PP1, PP2A) Ceramide->PP JNK Activates JNK/SAPK Pathway Ceramide->JNK Caspases Activates Caspases Ceramide->Caspases CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Apoptosis Apoptosis PP->Apoptosis JNK->Apoptosis Caspases->Apoptosis

Caption: Simplified ceramide signaling pathway in apoptosis.

Conclusion

The choice between a deuterated and an odd-chain ceramide internal standard depends on the specific requirements of the study. For the highest level of accuracy and precision, particularly in complex matrices or when absolute quantification is critical, a deuterated internal standard like C16-Ceramide-d7 is the preferred choice.[1][2] However, for routine analyses, high-throughput screening, or when cost is a significant consideration, an odd-chain standard such as C17-Ceramide can provide reliable and robust quantification for a range of ceramide species.[5] Researchers should carefully consider the trade-offs between cost and analytical performance to select the most appropriate internal standard for their lipidomics workflow.

References

A Guide to Selecting the Right Ceramide Internal Standard for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of ceramides (B1148491) is crucial for unraveling their complex roles in cellular signaling and disease. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based lipidomics. This guide provides a comparative overview of commonly used ceramide internal standards, supported by experimental data and detailed protocols to aid in the selection process.

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making their accurate measurement a key objective in biomedical research and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for ceramide analysis due to its high sensitivity and specificity.[1] The use of internal standards is essential to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2]

Comparing Ceramide Internal Standards

The ideal internal standard should mimic the analyte of interest in terms of chemical properties and behavior during extraction and ionization, while being distinguishable by the mass spectrometer. In ceramide analysis, two main categories of internal standards are widely employed: non-physiological odd-chain ceramides and stable isotope-labeled ceramides.

Internal Standard TypeExamplesAdvantagesDisadvantagesLinearity Range (ng)Recovery Rate (%)
Non-Physiological Odd-Chain Ceramides C17:0 Ceramide, C25:0 Ceramide- Not naturally present in most biological samples.[2] - Commercially available.- May exhibit different ionization efficiency compared to endogenous even-chain ceramides. - Potential for in-source dehydration that can interfere with the quantification of certain endogenous ceramides.[3]2.8 - 71470 - 99
Stable Isotope-Labeled Ceramides d7-C16:0 Ceramide, d7-C18:0 Ceramide- Nearly identical chemical and physical properties to their endogenous counterparts, leading to similar extraction and ionization efficiencies.[2] - Co-elute with the analyte of interest, providing the most accurate correction for matrix effects.- Can be more expensive than odd-chain standards. - Potential for isotopic overlap if not carefully selected.0.008 - 0.4 (pmol/μL)Not explicitly stated, but expected to be very similar to endogenous ceramides.

Note: The linearity ranges and recovery rates are compiled from various studies and may vary depending on the specific experimental conditions and biological matrix.[4][5]

Experimental Protocols

Accurate ceramide quantification relies on a robust and well-defined experimental protocol. Below is a generalized methodology for the analysis of ceramides in biological samples using LC-MS/MS.

I. Sample Preparation and Lipid Extraction
  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in 1 mL of cold phosphate-buffered saline (PBS). For plasma or serum, an initial protein precipitation step is often employed.[1][6]

  • Internal Standard Spiking: Add a known amount of the selected internal standard solution (e.g., C17:0 ceramide or d7-C16:0 ceramide) to the homogenate. The final concentration should be within the linear range of the calibration curve.[1]

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the sample.

    • Vortex thoroughly to ensure complete mixing.

    • Add chloroform and water to induce phase separation.[1]

    • Centrifuge to separate the aqueous and organic layers.[1]

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

II. LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject the reconstituted sample into a reverse-phase HPLC column (e.g., C8 or C18).[4]

    • Employ a gradient elution using mobile phases such as water with formic acid and ammonium (B1175870) formate, and an organic solvent mixture like acetonitrile/isopropanol.[5][7]

  • Mass Spectrometry Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for each ceramide species and the internal standard. For example, for Cer d18:1/16:0, the transition is m/z 538.5 > 264.3, and for its deuterated standard D7-Cer d18:1/16:0, it is m/z 545.6 > 271.3.[5]

III. Data Analysis
  • Peak Integration: Integrate the peak areas for each endogenous ceramide and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.[1]

  • Quantification: Determine the concentration of each ceramide species in the sample by using the linear regression equation from the calibration curve.

Visualizing Workflows and Pathways

To better illustrate the experimental process and the biological context of ceramides, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Lipid Extraction (e.g., Bligh-Dyer) Spiking->Extraction Drying Drying & Reconstitution Extraction->Drying LCMS LC-MS/MS Analysis Drying->LCMS Data Data Processing & Quantification LCMS->Data G Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide Ceramide SMase->Ceramide Hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide PP Protein Phosphatases (PP1, PP2A) Ceramide->PP Activation Apoptosis Apoptosis PP->Apoptosis

References

A Comparative Guide to Ceramide Quantification: Evaluating Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of ceramides (B1148491), the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comparative overview of commonly used internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ceramides, with a focus on the performance of deuterated standards, including CER10-d9.

Ceramides are a class of bioactive sphingolipids that play a pivotal role in cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses.[1] Their accurate quantification is essential for understanding their physiological and pathological functions. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and specificity.[1][2] The use of internal standards is crucial to correct for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] Stable isotope-labeled standards, such as deuterated ceramides, are preferred as they co-elute with the endogenous analytes and exhibit similar ionization efficiencies, providing the most accurate correction.

Performance Comparison of Internal Standards

While direct head-to-head comparative studies of different deuterated ceramide standards are limited, the following tables summarize the performance of analytical methods using various internal standards, including those utilizing a deuterated lipid mix containing this compound (N-palmitoyl(d9) dihydrosphingosine).[3][4] The data is compiled from different studies and variations in instrumentation and matrices should be considered when making comparisons.

Table 1: Method Performance Using a Deuterated Ceramide Mix (including this compound)

Ceramide ClassLimit of Quantification (LOQ) (ng/mL)R² of Calibration CurveReference
NS0.05 - 0.2> 0.99[1]
AS0.05 - 0.2> 0.99[1]
NDS0.05 - 0.2> 0.99[1]
ADS0.05 - 0.2> 0.99[1]
NP0.05 - 0.2> 0.99[1]
AP0.05 - 0.2> 0.99[1]
EOS0.1 - 0.5> 0.99[1]
EODS0.1 - 0.5> 0.99[1]
EOP0.1 - 0.5> 0.99[1]

NS: Non-hydroxy fatty acid-Sphingosine; AS: α-hydroxy fatty acid-Sphingosine; NDS: Non-hydroxy fatty acid-Dihydrosphingosine; ADS: α-hydroxy fatty acid-Dihydrosphingosine; NP: Non-hydroxy fatty acid-Phytosphingosine; AP: α-hydroxy fatty acid-Phytosphingosine; EOS: Esterified ω-hydroxy fatty acid-Sphingosine; EODS: Esterified ω-hydroxy fatty acid-Dihydrosphingosine; EOP: Esterified ω-hydroxy fatty acid-Phytosphingosine.

Table 2: Method Performance Using Other Deuterated and Odd-Chain Ceramide Standards

Internal Standard(s)Analyte(s)LLOQLinearity (r²)Accuracy (% RE)Precision (% RSD)Recovery (%)Reference
d7-Ceramides (d18:1/16:0, d18:1/18:0, d18:1/24:1, d18:1/24:0)16 Ceramides & 10 Dihydroceramides1 nM> 0.99< 15%< 15%> 85%[5]
C17 and C25 CeramidesMultiple Ceramide Species5-50 pg/mLNot SpecifiedNot SpecifiedNot Specified70-99%[6]

Experimental Protocols

Method Using a Deuterated Ceramide Mix (including this compound) for Skin Analysis

This method is designed for the quantification of various ceramide classes in stratum corneum samples obtained by tape stripping.

1. Sample Preparation:

  • Tape strips containing stratum corneum are placed in a vial.

  • An internal standard mixture containing deuterated ceramides, including this compound, is added.

  • Lipids are extracted using a solvent mixture such as chloroform/methanol.

  • The solvent is evaporated under a stream of nitrogen.

  • The dried lipid extract is reconstituted in the initial mobile phase for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase UPLC is performed using a binary gradient.[3]

  • Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[3] Multiple reaction monitoring (MRM) is used for quantification.[3]

Method Using d7-Ceramides for Serum Analysis

This high-throughput method is validated for the simultaneous quantification of 16 ceramides and 10 dihydroceramides in human serum.[5]

1. Sample Preparation:

  • Serum samples are subjected to protein precipitation.

  • Stable isotope-labeled internal standards (d7-ceramides) are added.

  • The supernatant is collected for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis:

  • Chromatography: A reverse-phase isocratic elution is used for chromatographic separation.[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization source is used.[5] Quantification is performed using Multiple Reaction Monitoring (MRM).[5]

Visualizing Ceramide's Role: Signaling and Workflow

To provide a clearer understanding of the context in which these measurements are made, the following diagrams illustrate a simplified ceramide signaling pathway and a general experimental workflow for ceramide quantification.

Ceramide_Signaling_Pathway cluster_stress Cellular Stress cluster_synthesis Ceramide Synthesis cluster_effects Cellular Effects Stress UV, Chemotherapy, Inflammatory Cytokines Sphingomyelinase Sphingomyelinase Stress->Sphingomyelinase DeNovo De Novo Synthesis Stress->DeNovo Ceramide Ceramide Sphingomyelinase->Ceramide DeNovo->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation

Caption: Simplified Ceramide Signaling Pathway.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Lipid Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General Experimental Workflow for Ceramide Quantification.

References

Linearity of Deuterated Ceramide Internal Standards in Calibration Curves for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers and scientists engaged in drug development and cellular signaling studies, accurate quantification of ceramides (B1148491) is crucial. This guide provides an objective comparison of the performance of deuterated ceramide internal standards, with a focus on the linearity of calibration curves in mass spectrometry-based analyses. The use of stable isotope-labeled internal standards, such as deuterated ceramides, is a widely accepted approach to correct for variability in sample preparation and instrument response, ensuring high accuracy and precision.[1][2]

Performance Characteristics of Deuterated Ceramide Internal Standards

The linearity of a calibration curve is a critical parameter in analytical method validation, demonstrating that the instrument response is directly proportional to the concentration of the analyte over a specific range.[3][4] For ceramide analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), calibration curves prepared with deuterated internal standards consistently exhibit excellent linearity. The square of the correlation coefficient (R²) is typically greater than 0.99, indicating a strong linear relationship.[1][5][6]

The following table summarizes typical performance characteristics for the quantification of various ceramide species using deuterated internal standards.

Ceramide SpeciesLinear RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Various Ceramides1.00 to 1.00×10³ nM>0.99-As low as 1 nM[1]
Ceramide [NP]10-800 ng/mL>0.9943 ng/mL10 ng/mL[5]
Cer(d18:1/16:0)---2.3 ng/mL[5]
Cer(d18:1/18:0)---2.3 ng/mL[5]
Cer(d18:1/24:0)---1.4 ng/mL[5]
Cer(d18:1/24:1)---1.4 ng/mL[5]
Various Ceramides->0.99460-90 ng/mL-[6]

Experimental Protocol for Generating a Calibration Curve

The following is a generalized experimental protocol for the quantification of ceramides using a deuterated internal standard like N-palmitoyl(d9) dihydrosphingosine (a potential candidate for "CER10-d9").[7]

1. Preparation of Standard Solutions:

  • Prepare a stock solution of the non-deuterated ceramide standard in an appropriate solvent (e.g., methanol).

  • Prepare a stock solution of the deuterated ceramide internal standard (e.g., this compound) at a known concentration.

  • Create a series of calibration standards by serial dilution of the non-deuterated ceramide stock solution. Each calibration standard should contain a constant concentration of the deuterated internal standard.

2. Sample Preparation:

  • For biological samples, perform a lipid extraction using a method such as the Bligh and Dyer extraction.[8]

  • Add the deuterated internal standard to the samples before extraction to account for any loss during the process.[2]

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared calibration standards and samples into an LC-MS/MS system.

  • Separate the ceramides using a suitable C18 or C8 reversed-phase column with a gradient elution of mobile phases such as water with formic acid and an organic solvent mixture (e.g., acetonitrile/isopropanol with formic acid).[8]

  • Detect the ceramides using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[1] The MRM transitions are specific for the precursor and product ions of each ceramide species and its deuterated counterpart.

4. Data Analysis:

  • For each calibration standard, calculate the ratio of the peak area of the non-deuterated ceramide to the peak area of the deuterated internal standard.

  • Plot these ratios against the known concentrations of the non-deuterated ceramide to generate a calibration curve.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (R²).

  • Use the peak area ratio from the unknown samples and the equation from the calibration curve to calculate the concentration of the ceramides in the samples.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for generating a calibration curve for ceramide quantification using a deuterated internal standard.

G cluster_prep Preparation of Standards cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock_native Prepare Native Ceramide Stock prep_cal_standards Create Calibration Standards (Serial Dilution + Constant IS) prep_stock_native->prep_cal_standards prep_stock_d9 Prepare Deuterated (e.g., this compound) IS Stock prep_stock_d9->prep_cal_standards lcms_injection Inject Standards & Samples prep_cal_standards->lcms_injection Analyze Standards sample_extraction Lipid Extraction from Biological Sample reconstitute Reconstitute Dried Extract sample_extraction->reconstitute add_is Add Deuterated IS to Sample add_is->sample_extraction reconstitute->lcms_injection Analyze Samples chromatography Chromatographic Separation lcms_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratios (Native/IS) peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quantification Quantify Ceramides in Samples cal_curve->quantification

Caption: Workflow for ceramide quantification using a deuterated internal standard.

References

A Guide to Inter-Laboratory Quantification of Ceramides: Methods and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ceramide quantification methods, focusing on inter-laboratory performance and presenting supporting experimental data from published studies. Accurate and reproducible measurement of ceramides (B1148491) is critical due to their emerging roles as biomarkers in various diseases, including cardiovascular conditions. This document aims to assist researchers in selecting appropriate methods and understanding the variables that can impact the accuracy and consistency of ceramide quantification.

Performance of Ceramide Quantification: An Inter-Laboratory Comparison

The precise and consistent measurement of ceramides across different laboratories is a significant challenge in translating lipidomic research into clinical applications. A key study involving 34 laboratories from 19 countries provides a benchmark for the inter-laboratory performance of ceramide quantification in human plasma reference materials.[1][2] The study highlights the impact of standardization on reducing variability.

Below is a summary of the inter-laboratory coefficients of variation (CVs) for four clinically relevant ceramides, comparing results from laboratories that used a provided standardized operating procedure (SOP) versus those that used their own established methods ("OTHER"). The data demonstrates that while both approaches can yield acceptable precision, the use of authentic labeled standards is crucial for minimizing variability.[1][2]

Ceramide SpeciesInter-Laboratory CV (%) (SOP)Inter-Laboratory CV (%) (OTHER)
Cer(d18:1/16:0)9.213.8
Cer(d18:1/18:0)9.811.6
Cer(d18:1/24:0)11.410.1
Cer(d18:1/24:1)14.98.5

Table 1: Comparison of inter-laboratory coefficients of variation (CVs) for ceramide quantification using a standardized operating procedure (SOP) versus other methods. Data is derived from a multi-laboratory study using single-point calibration.[2]

Further validation studies of specific high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods demonstrate robust performance in terms of precision, accuracy, and linearity. These methods are suitable for routine clinical analysis.[3][4]

ParameterMethod 1Method 2Method 3
Intra-Assay Precision (CV%) <15%0.2-3.3%<11.9%
Inter-Assay Precision (CV%) <15%0.2-7.3%<6.57%
Accuracy (%RE) <15%Not Reported<10.6%
Extraction Recovery (%) 98-109%78-91% (plasma)Not Reported
**Linearity (R²) **>0.99Not Reported>0.99

Table 2: Performance characteristics of various validated LC-MS/MS methods for ceramide quantification.[3][5][6]

Experimental Protocols

The following sections outline typical experimental methodologies for the quantification of ceramides in biological samples, primarily focusing on LC-MS/MS, which is the most widely used and robust technique.[5][7]

Sample Preparation (Human Plasma)
  • Thawing and Aliquoting : Plasma samples are thawed on ice. A small aliquot (e.g., 50 µL) is transferred to a clean tube.

  • Internal Standard Addition : A solution containing stable isotope-labeled internal standards (e.g., D7-labeled ceramides) is added to each plasma sample.[3] This is a critical step for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during analysis.

  • Protein Precipitation and Lipid Extraction : A protein precipitation solvent, typically a mixture of organic solvents like isopropanol, acetonitrile, and water, is added to the plasma sample.[8] This step serves to precipitate proteins and extract lipids, including ceramides. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer : The supernatant containing the extracted lipids is carefully transferred to a new tube or a 96-well plate for analysis.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation : The lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5] Separation of different ceramide species is typically achieved using a reverse-phase C8 or C18 column with a gradient elution of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.[5][8]

  • Mass Spectrometric Detection : The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[5] The mass spectrometer is operated in the positive ion mode, and ceramides are detected using multiple reaction monitoring (MRM).[6] This involves monitoring specific precursor-to-product ion transitions for each ceramide and its corresponding internal standard.

  • Quantification : The concentration of each ceramide species is determined by calculating the ratio of the peak area of the endogenous ceramide to the peak area of its corresponding stable isotope-labeled internal standard.[5] Calibration curves are generated using known concentrations of authentic ceramide standards to establish the linear range of the assay.[5][6]

Visualizing Key Processes

To better illustrate the experimental and biological context of ceramide quantification, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Addition of Internal Standards Sample->IS_Addition Extraction Protein Precipitation & Lipid Extraction IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification (Ratio to Internal Standard) Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for ceramide quantification using LC-MS/MS.

G cluster_synthesis De Novo Synthesis cluster_sphingomyelin Sphingomyelin Hydrolysis cluster_downstream Downstream Signaling Serine Serine + Palmitoyl-CoA Sphinganine 3-ketosphinganine -> Sphinganine Serine->Sphinganine Dihydroceramide (Dihydro)ceramide Synthase Sphinganine->Dihydroceramide DHCer Dihydroceramide Dihydroceramide->DHCer Cer Ceramide DHCer->Cer SM Sphingomyelin SMase Sphingomyelinase SM->SMase SMase->Cer Apoptosis Apoptosis Cer->Apoptosis Differentiation Cell Differentiation Cer->Differentiation Senescence Cellular Senescence Cer->Senescence

Caption: A simplified overview of major ceramide metabolic pathways.

References

Performance of CER10-d9 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CER10-d9's performance as an internal standard for the quantification of N-palmitoyl dihydrosphingosine in various biological matrices. The guide also contrasts its performance with alternative internal standards, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

This compound is a deuterated form of N-palmitoyl dihydrosphingosine, designed to be an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. Its utility lies in its chemical and physical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thus correcting for variations in these steps. Accurate quantification of ceramides (B1148491) like N-palmitoyl dihydrosphingosine is crucial in various research fields, including the study of metabolic diseases and skin barrier function.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard. This section compares the performance of deuterated internal standards with other alternatives.

Data Presentation: Quantitative Comparison of Internal Standard Performance

The following tables summarize the expected performance characteristics of different internal standard types in various biological matrices based on published data for similar analytes.

Table 1: Comparison of Internal Standard Performance in Plasma/Serum

Performance MetricThis compound (Deuterated)Other Deuterated Ceramides (e.g., d7-ceramides)Odd-Chain Ceramides (e.g., C17:0)
Recovery Expected to be high and consistent with the analyteHigh and consistent with the analyte[1][2]May differ from the analyte due to different chain lengths
Matrix Effect Effectively compensates for ion suppression/enhancementEffectively compensates for ion suppression/enhancementCompensation may be incomplete due to different retention times
Precision (%CV) Typically <15%[3]<15%[3]Can be >15% depending on the matrix variability
Accuracy (%RE) Typically within ±15%[3]Within ±15%[3]May show bias due to differential matrix effects

Table 2: Comparison of Internal Standard Performance in Tissue Homogenates

Performance MetricThis compound (Deuterated)Other Deuterated CeramidesOdd-Chain Ceramides
Recovery Expected to be similar to the analyteSimilar to the analyteMay vary depending on tissue type and lipid composition
Matrix Effect High compensationHigh compensationVariable compensation
Precision (%CV) Expected to be <15%<15%Potentially >15%
Accuracy (%RE) Expected to be within ±15%Within ±15%Potential for bias

Table 3: Comparison of Internal Standard Performance in Urine

Performance MetricThis compound (Deuterated)Other Deuterated CeramidesOdd-Chain Ceramides
Recovery Consistent with analyteConsistent with analyteMay differ
Matrix Effect High compensation for a highly variable matrix[4]High compensationIncomplete compensation is likely
Precision (%CV) Expected to be <20%<20%Potentially >20%
Accuracy (%RE) Expected to be within ±20%Within ±20%Potential for significant bias

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical assays. The following are representative protocols for the extraction and quantification of N-palmitoyl dihydrosphingosine from biological matrices using this compound as an internal standard.

Protocol 1: Ceramide Extraction from Plasma/Serum
  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • To 100 µL of plasma/serum in a clean microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 400 µL of ice-cold methanol (B129727) to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Extraction:

    • Carefully transfer the supernatant to a new tube.

    • To the supernatant, add 800 µL of methyl-tert-butyl ether (MTBE) and 200 µL of water.

    • Vortex for 5 minutes.

    • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Sample Concentration:

    • Transfer the upper organic layer (containing the lipids) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial.

Protocol 2: Ceramide Extraction from Tissue Homogenates
  • Sample Preparation:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Homogenize the tissue using a bead beater or similar homogenizer.

  • Internal Standard Spiking:

    • To 100 µL of the tissue homogenate, add 10 µL of this compound internal standard solution.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture to the homogenate.

    • Vortex for 1 minute.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes to induce phase separation.

  • Sample Concentration:

    • Carefully collect the lower organic phase into a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for N-palmitoyl dihydrosphingosine and this compound. The exact m/z values should be optimized on the specific instrument used.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Visualizations

Experimental Workflow for Ceramide Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma, Serum, Tissue, Urine) SpikeIS Spike with this compound Internal Standard BiologicalMatrix->SpikeIS Extraction Lipid Extraction (e.g., Protein Precipitation, LLE) SpikeIS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration RatioCalculation Calculate Analyte/IS Peak Area Ratio PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification FinalResult FinalResult Quantification->FinalResult Final Concentration

Caption: Experimental workflow for ceramide quantification using LC-MS/MS.

Logical Relationship for Internal Standard Selection

G Start Start: Select Internal Standard IsotopeLabeled Stable Isotope-Labeled (e.g., this compound) Start->IsotopeLabeled Analog Structural Analog (e.g., Odd-Chain Ceramide) Start->Analog Ideal Ideal Choice: - Co-elutes with analyte - Similar ionization - Corrects for matrix effects IsotopeLabeled->Ideal Acceptable Acceptable Alternative: - Different retention time - Different ionization efficiency - May not fully correct for matrix effects Analog->Acceptable Decision Decision based on: - Accuracy required - Cost and availability - Method validation results Ideal->Decision Acceptable->Decision

Caption: Decision tree for selecting an internal standard in bioanalysis.

References

Assessing the Isotopic Stability of CER10-d9: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds in mass spectrometry-based analyses, the isotopic stability of internal standards is paramount for generating reliable and reproducible data. This guide provides a comparative assessment of CER10-d9, a deuterated ceramide, focusing on the critical aspect of its isotopic stability. While direct quantitative comparative data is not publicly available, this guide offers a framework for evaluation based on established principles and detailed experimental protocols.

Introduction to this compound

This compound is the deuterated form of N-palmitoyl dihydrosphingosine, a C16 dihydroceramide (B1258172). Its chemical formula is C₃₄H₆₀D₉NO₃ with a CAS number of 2260669-52-9. It is primarily used as an internal standard in lipidomics for the quantification of ceramides (B1148491) and related sphingolipids by mass spectrometry (LC-MS/MS). The nine deuterium (B1214612) atoms on the palmitoyl (B13399708) chain provide a distinct mass shift from its non-deuterated counterpart, allowing for accurate differentiation and quantification.

The Critical Role of Isotopic Stability

The utility of a deuterated internal standard like this compound is contingent on its isotopic stability. This refers to the ability of the deuterium atoms to remain bonded to the molecule throughout the entire analytical process, from sample preparation to detection. Isotopic instability, primarily through hydrogen-deuterium (H/D) back-exchange, can compromise the accuracy of quantitative analyses.

H/D back-exchange is the process where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to an underestimation of the analyte concentration, as the signal for the deuterated standard decreases while a signal for a partially deuterated or non-deuterated version may appear, interfering with the analyte's signal. The stability of the C-D bond is a key factor in minimizing this exchange.

Comparative Landscape of Deuterated Sphingolipid Standards

Compound Description Potential Stability Considerations
This compound (N-palmitoyl(d9) dihydrosphingosine) A C16 dihydroceramide with nine deuterium atoms on the N-acyl chain.The deuterium atoms are on a saturated acyl chain, which generally provides good stability. The absence of a double bond in the sphingoid backbone (dihydrosphingosine) may also contribute to overall molecular stability.
C16 Ceramide-d3 (or d5, d7) A C16 ceramide with a varying number of deuterium atoms on the N-acyl chain.A lower number of deuterium atoms may be sufficient for mass differentiation and could potentially have different stability profiles. The location of the deuterium atoms on the acyl chain is a critical factor.
C18 Ceramide-d3 (or d5, d9) A C18 ceramide with varying deuteration on the N-acyl chain.The longer acyl chain may influence its chromatographic behavior relative to C16 ceramides. The principles of isotopic stability related to the C-D bonds remain the same.
C16 Sphingomyelin-d9 A C16 sphingomyelin (B164518) with nine deuterium atoms on the N-acyl chain.As a different class of sphingolipid, its extraction efficiency and ionization response in the mass spectrometer will differ from ceramides. The isotopic stability of the deuterated acyl chain would be expected to be similar to that of the corresponding ceramide.

Key Considerations for Isotopic Stability:

  • Location of Deuterium Atoms: Deuterium atoms on non-exchangeable positions, such as the carbon backbone of an acyl chain, are generally stable. Deuterium on heteroatoms (O-D, N-D) would be highly susceptible to back-exchange.

  • Number of Deuterium Atoms: While a sufficient mass shift is necessary, an excessive number of deuterium atoms could potentially alter the physicochemical properties of the molecule, such as its retention time in liquid chromatography.

  • Chemical Structure: The overall structure of the lipid, including the presence of double bonds and functional groups, can influence its stability and susceptibility to degradation, which could indirectly affect the retention of the deuterium label.

Experimental Protocols for Assessing Isotopic Stability

To quantitatively assess the isotopic stability of this compound and compare it to other deuterated standards, the following experimental protocols are recommended.

Protocol 1: Assessment of H/D Back-Exchange in a Protic Solvent

Objective: To determine the rate of deuterium loss when the deuterated standard is incubated in a protic solvent over time.

Methodology:

  • Sample Preparation: Prepare a stock solution of the deuterated standard (e.g., this compound) in an aprotic solvent like acetonitrile (B52724) or DMSO.

  • Incubation: Spike a known concentration of the stock solution into a protic solvent relevant to the analytical method (e.g., water, methanol, or a typical mobile phase).

  • Time-Course Analysis: Aliquot the solution at various time points (e.g., 0, 1, 4, 8, 24 hours) while incubating at a controlled temperature (e.g., room temperature or 37°C).

  • LC-MS/MS Analysis: Analyze each aliquot by LC-MS/MS. Monitor the mass isotopologue distribution of the standard over time. A shift towards lower masses indicates H/D back-exchange.

  • Data Interpretation: Calculate the percentage of the fully deuterated form remaining at each time point to determine the rate of deuterium loss.

Protocol 2: Stability Assessment in a Biological Matrix

Objective: To evaluate the isotopic stability of the deuterated standard under conditions that mimic a real biological sample analysis.

Methodology:

  • Matrix Spiking: Spike a known concentration of the deuterated standard into a relevant biological matrix (e.g., human plasma, serum, or tissue homogenate).

  • Incubation and Sample Processing: Incubate the spiked matrix at a relevant temperature (e.g., 37°C) for various durations. At each time point, perform the sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction) that will be used in the actual analytical method.

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS, monitoring the mass isotopologue distribution.

  • Data Interpretation: Compare the isotopic profile of the standard at different incubation times to the profile at time zero. Any significant decrease in the abundance of the fully deuterated ion would indicate isotopic instability in the matrix.

Visualization of the Isotopic Stability Assessment Workflow

The following diagram illustrates the general workflow for assessing the isotopic stability of a deuterated internal standard.

Isotopic_Stability_Workflow Workflow for Isotopic Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (Aprotic Solvent) spike Spike into Matrix (e.g., Plasma, Buffer) prep_stock->spike incubate Incubate at Controlled Temperature spike->incubate sampling Aliquot at Time Points (0, 1, 4, 8, 24h) incubate->sampling extraction Sample Extraction (if applicable) sampling->extraction lcms LC-MS/MS Analysis extraction->lcms isotopic_profile Monitor Mass Isotopologue Distribution lcms->isotopic_profile calc_retention Calculate % Deuterium Retention isotopic_profile->calc_retention

Caption: Experimental workflow for assessing isotopic stability.

Conclusion

This compound serves as a valuable internal standard for lipidomics research. While direct comparative data on its isotopic stability is lacking, researchers can and should perform their own validation using the detailed protocols provided. The key to a reliable deuterated internal standard is the stability of the deuterium labels under the specific experimental conditions of the assay. By following a rigorous validation process, researchers can ensure the accuracy and reproducibility of their quantitative results. When selecting a deuterated standard, factors such as the position and number of deuterium atoms, as well as the overall chemical structure, should be considered in the context of the intended application.

A Researcher's Guide to Deuterated Ceramides: A Comparative Analysis of CER10-d9 and Other d-Labeled Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and the study of ceramide biology, the accurate quantification of these critical signaling molecules is paramount. This guide provides an objective comparison of CER10-d9 with other commercially available deuterated (d-labeled) ceramide standards, offering insights into their applications, performance, and the experimental protocols that underpin their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ceramides (B1148491), a class of sphingolipids, are central to numerous cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in their levels are implicated in a range of pathologies, making their precise measurement a key objective in biomedical research. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry, correcting for variability during sample preparation and analysis to ensure high accuracy and precision.[1]

The Critical Role of Deuterated Internal Standards in Ceramide Quantification

The principle behind using a deuterated internal standard is its near-identical chemical and physical behavior to the endogenous analyte. Co-eluting with the target ceramide during liquid chromatography, it experiences similar ionization efficiency and fragmentation in the mass spectrometer. The known concentration of the spiked-in deuterated standard allows for accurate quantification of the endogenous ceramide by comparing their respective signal intensities. This approach effectively mitigates matrix effects and inconsistencies in sample extraction and instrument response.

A study on the inter-laboratory analysis of plasma ceramides demonstrated that the use of authentic, stable isotope-labeled internal standards for each analyte dramatically reduces data variability, leading to more precise and concordant results across different laboratories and analytical platforms.

This compound: A Focus on Dihydroceramides in Skin

This compound, chemically known as N-palmitoyl(d9) dihydrosphingosine, is a deuterated form of N-palmitoyl dihydrosphingosine. Its primary application is as an internal standard for the quantification of dihydroceramides, particularly in samples from the stratum corneum of the skin.[2] Dihydrosphingosine plays a role in the skin's lipid barrier.

Comparison of Commercially Available Deuterated Ceramide Standards

The selection of an appropriate deuterated internal standard is contingent on the specific ceramide species being investigated and the biological matrix. While this compound is tailored for dihydroceramides, other d-labeled standards are available for the more common ceramides containing a sphingosine (B13886) backbone.

Product NameChemical NameDeuterium LabelingPrimary Application
This compound N-palmitoyl(d9) dihydrosphingosined9 on the palmitoyl (B13399708) chainInternal standard for dihydroceramide (B1258172) analysis, particularly in skin samples.
C16 Ceramide-d7 N-palmitoyl-d7-D-erythro-sphingosined7 on the sphingosine backboneInternal standard for the quantification of C16:0 ceramide in various biological matrices, including plasma.
C18 Ceramide-d7 N-stearoyl-d7-D-erythro-sphingosined7 on the sphingosine backboneInternal standard for the quantification of C18:0 ceramide in plasma and other tissues.
C24 Ceramide-d7 N-lignoceroyl-d7-D-erythro-sphingosined7 on the sphingosine backboneInternal standard for the quantification of C24:0 ceramide, a very long-chain ceramide.
C24:1 Ceramide-d7 N-nervonoyl-d7-D-erythro-sphingosined7 on the sphingosine backboneInternal standard for the quantification of C24:1 ceramide.

Experimental Protocols for Ceramide Quantification using d-Labeled Internal Standards

The following sections detail a general workflow for the extraction and quantification of ceramides from biological samples using LC-MS/MS with deuterated internal standards.

Lipid Extraction from Stratum Corneum

For the analysis of skin ceramides using this compound, a robust lipid extraction method is crucial.

Materials:

  • Stratum corneum sample (e.g., from tape strips)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deuterated internal standard solution (e.g., this compound in a suitable solvent)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To the stratum corneum sample, add a known amount of the this compound internal standard.

  • Add a mixture of chloroform and methanol (typically 2:1, v/v) to the sample.

  • Vortex the mixture thoroughly to ensure complete lipid extraction.

  • Centrifuge the sample to separate the lipid-containing organic phase from the aqueous and solid phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

Lipid Extraction from Plasma/Serum

For the analysis of ceramides in plasma or serum, a protein precipitation method is commonly employed.

Materials:

Protocol:

  • To a small volume of plasma or serum (e.g., 10 µL), add the deuterated internal standard mixture.

  • Add a solution of isopropanol and ethyl acetate (e.g., 1:1, v/v) to precipitate the proteins.

  • Vortex the mixture vigorously.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant containing the lipids to a new tube.

  • Dry the supernatant under nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phase A: Water with a small percentage of formic acid and ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/isopropanol mixture with formic acid and ammonium formate.

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the ceramides.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Typically maintained between 40-60°C.

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each ceramide and its corresponding deuterated internal standard. A common product ion for many ceramides is m/z 264.3, which corresponds to the sphingosine backbone.[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C16:0 Ceramide538.5264.3
C16:0 Ceramide-d7545.5271.3
C18:0 Ceramide566.6264.3
C18:0 Ceramide-d7573.6271.3
C24:0 Ceramide650.7264.3
C24:0 Ceramide-d7657.7271.3
C24:1 Ceramide648.7264.3
C24:1 Ceramide-d7655.7271.3
CER10 (d18:0/16:0)540.5266.3
This compound 549.6266.3

Data Analysis: The peak areas of the endogenous ceramides and their corresponding deuterated internal standards are integrated. The concentration of the endogenous ceramide is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of non-deuterated standards and a fixed concentration of the deuterated internal standard.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental process and the biological context of ceramides, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Stratum Corneum, Plasma) add_is Spike with Deuterated Internal Standard (e.g., this compound) sample->add_is extraction Lipid Extraction (e.g., Chloroform/Methanol) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute lc_separation LC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Internal Standard Ratio integration->quantification

Caption: Experimental workflow for ceramide quantification by LC-MS/MS.

ceramide_signaling cluster_stimuli Cellular Stress Stimuli cluster_pathways Downstream Effects UV Radiation UV Radiation Ceramide Ceramide Accumulation UV Radiation->Ceramide Chemotherapy Chemotherapy Chemotherapy->Ceramide Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Ceramide Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Senescence Senescence Ceramide->Apoptosis Ceramide->Cell Cycle Arrest Ceramide->Senescence

Caption: Simplified ceramide signaling pathway in cellular stress.

Conclusion

The selection of a deuterated ceramide internal standard is a critical decision in the design of quantitative lipidomics experiments. This compound is a valuable tool for the specific analysis of dihydroceramides, particularly in skin research. For the broader analysis of common ceramides in various biological matrices, a range of other d-labeled standards, such as the d7-labeled series, are commercially available and have been successfully implemented in numerous studies. The choice of the most appropriate standard should be guided by the specific ceramide species of interest to ensure the highest accuracy and reliability of the quantitative data. The experimental protocols outlined in this guide provide a solid foundation for researchers to develop and validate their own robust methods for ceramide analysis.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of CER10-d9

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of CER10-d9 (N-palmitoyl(d9) dihydrosphingosine). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it with caution and adhere to the disposal protocols outlined below.[1][2]

Safety and Handling Data

All personnel must be familiar with the safety and handling requirements of this compound before commencing any disposal procedures. The following table summarizes key quantitative and safety data.

ParameterValue/InstructionSource(s)
Chemical Name N-palmitoyl(d9) dihydrosphingosine[1]
Synonyms CER10(d9), N-palmitoyl(d9) sphinganine[1]
Form Powder[2][3]
Storage Temperature -20°C[1][2][3]
Purity >99%[1][2]
Stability 1 Year[1]
Combustibility Combustible Solid[1]
Water Hazard Class WGK 3 (Severely hazardous to water)

Detailed Disposal Protocol

This step-by-step protocol is designed to guide laboratory personnel through the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • 1.1. Before handling, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields.

  • 1.2. Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of dust.

  • 1.3. Designate a specific, clearly labeled hazardous waste collection area in the laboratory.

2. Waste Segregation and Collection:

  • 2.1. Solid Waste:

    • 2.1.1. Collect any unused or expired this compound powder, along with any disposable labware (e.g., weigh boats, pipette tips) that has come into direct contact with the powder, in a dedicated, leak-proof, and sealable hazardous waste container.

    • 2.1.2. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound (N-palmitoyl(d9) dihydrosphingosine)" and the associated hazards (Combustible Solid, Water Hazard).

  • 2.2. Contaminated Solutions:

    • 2.2.1. If this compound has been dissolved in a solvent, collect the waste solution in a separate, compatible, and properly labeled hazardous waste container. The label must identify all chemical constituents of the solution.

    • 2.2.2. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • 2.3. Empty Containers:

    • 2.3.1. The original product vial should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected as hazardous waste.

    • 2.3.2. After rinsing, the vial can be disposed of as non-hazardous glass waste, in accordance with institutional policies.

3. Spill Management:

  • 3.1. In the event of a spill, ensure the area is well-ventilated and restrict access to non-essential personnel.[1]

  • 3.2. For a dry powder spill, carefully sweep or vacuum the material, avoiding dust generation.[1] Place the collected material into the designated solid hazardous waste container.

  • 3.3. Decontaminate the spill area with an appropriate solvent and collect all cleanup materials as hazardous waste.

4. Final Disposal:

  • 4.1. Store the sealed hazardous waste containers in the designated accumulation area.

  • 4.2. Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.

  • 4.3. Never dispose of this compound down the drain or in regular trash, as it is considered severely hazardous to water.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

CER10_d9_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in Chemical Fume Hood ppe->fume_hood waste_type 3. Identify Waste Type fume_hood->waste_type solid_waste 4a. Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste 4b. Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid 5a. Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid 5b. Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage 6. Store Sealed Container in Designated Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup 7. Arrange for EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling CER10-d9

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the assumed properties of CER10-d9 as a potent cytotoxic agent. All personnel must be thoroughly trained on these procedures and the specific hazards of this compound before handling.

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent cytotoxic compound. Strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure.[1] The following table summarizes the required PPE for various tasks involving this compound. All personnel must receive training on the proper donning and doffing of PPE.

Task Body Protection Hand Protection Respiratory Protection Eye/Face Protection
Unpacking/Transport Disposable gown with back closure[1]Double chemotherapy-grade glovesN95 respirator[1]Safety glasses with side shields
Weighing/Compounding Impermeable disposable gown or "bunny suit"[1]Double chemotherapy-grade glovesPowered Air-Purifying Respirator (PAPR)[2][3]Full-face shield
Administration Disposable gown with back closureDouble chemotherapy-grade glovesN95 respiratorSafety glasses with side shields
Spill Cleanup Impermeable disposable gown or coverallsDouble chemotherapy-grade glovesPAPR or N95 respirator (depending on spill size)Full-face shield
Waste Disposal Disposable gown with back closureDouble chemotherapy-grade glovesN95 respiratorSafety glasses with side shields

Operational Plans: Handling and Administration

All handling of this compound must occur within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet to protect the operator, the product, and the environment.[4]

  • Preparation: Before starting, ensure the BSC is operating correctly. Cover the work surface with a disposable, plastic-backed absorbent pad.[5] Assemble all necessary materials (vials, syringes, solvent, waste containers).

  • Donning PPE: Follow the PPE requirements for "Weighing/Compounding" as detailed in the table above.

  • Reconstitution:

    • Carefully uncap the this compound vial within the BSC.

    • Using a Luer-lock syringe, slowly inject the required volume of solvent into the vial, directing the stream against the inner wall to minimize aerosol generation.

    • Gently swirl the vial to dissolve the powder. Do not shake.

  • Withdrawal: Withdraw the reconstituted solution into a new Luer-lock syringe.

  • Cleanup: Dispose of all single-use items (vial, syringe, needles, pad) into a designated cytotoxic sharps container located within the BSC.

  • Doffing PPE: Remove PPE in the designated doffing area, following the established procedure to avoid self-contamination.

experimental_workflow cluster_prep Preparation cluster_handling Handling (in BSC) cluster_cleanup Cleanup & Doffing prep1 Verify BSC Operation prep2 Cover Surface with Absorbent Pad prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Reconstitute this compound handle1->handle2 handle3 Withdraw Solution handle2->handle3 clean1 Dispose of Waste in Cytotoxic Container handle3->clean1 clean2 Decontaminate BSC Surfaces clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 spill_response_flowchart spill Spill Occurs alert Alert Personnel & Secure Area spill->alert don_ppe Don Spill Response PPE alert->don_ppe contain Contain Spill with Absorbent Pads don_ppe->contain clean Clean Area (Outside-In) contain->clean dispose Dispose of Contaminated Materials clean->dispose report Report Incident dispose->report waste_disposal_pathway cluster_generation Waste Generation Point (Laboratory) cluster_segregation Segregation & Collection cluster_disposal Final Disposal sharps Contaminated Sharps sharps_bin Purple Sharps Container sharps->sharps_bin solids Contaminated Solids (PPE, etc.) solids_bin Purple Cytotoxic Waste Bin solids->solids_bin liquids Liquid Waste Solution liquids_container Sealed Hazardous Liquid Container liquids->liquids_container disposal_co Licensed Hazardous Waste Contractor sharps_bin->disposal_co solids_bin->disposal_co liquids_container->disposal_co incineration High-Temperature Incineration disposal_co->incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.